molecular formula C9H10ClNO2 B1590915 Ethyl 6-(chloromethyl)pyridine-2-carboxylate CAS No. 49668-99-7

Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Cat. No.: B1590915
CAS No.: 49668-99-7
M. Wt: 199.63 g/mol
InChI Key: UBRNJYSCVHFYDB-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-(chloromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRNJYSCVHFYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575748
Record name Ethyl 6-(chloromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49668-99-7
Record name Ethyl 6-(chloromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of Ethyl 6-(chloromethyl)pyridine-2-carboxylate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-(chloromethyl)pyridine-2-carboxylate for Advanced Research

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

This compound is a substituted picolinate, a class of pyridine carboxylic acid derivatives.[1][2] These scaffolds are of immense interest in the fields of medicinal chemistry and materials science due to their prevalence in a wide array of biologically active compounds and functional materials.[1][2] The unique arrangement of functional groups in this compound—a reactive chloromethyl group, a modifiable ethyl ester, and a coordinating pyridine ring—renders it a highly valuable and versatile starting material for the synthesis of complex molecular architectures.

This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key physicochemical and safety data for this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 49668-99-7[3][4]
Molecular Formula C₉H₁₀ClNO₂[3]
Molecular Weight 199.63 g/mol [3]
Appearance Off-white solid[3]
Boiling Point 316.3 ± 32.0 °C (Predicted)[3]
Density 1.211 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in chloroform and methanol[3]
pKa 0.83 ± 0.10 (Predicted)[3]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While raw spectral data should be acquired for each batch, the expected characteristic signals are:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the chloromethyl protons, and distinct aromatic protons of the pyridine ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl and chloromethyl groups, and the aromatic carbons of the pyridine ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's mass, along with a characteristic isotopic pattern due to the presence of chlorine.

  • Infrared (IR) Spectroscopy: Strong absorption bands for the C=O stretching of the ester and C-Cl stretching.

Detailed spectral data can be found in chemical databases.[5]

Reactivity and Synthetic Utility: A Chemist's Perspective

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful intermediate in multi-step syntheses.

Reactivity_of_Ethyl_6_chloromethylpyridine_2_carboxylate cluster_chloromethyl Chloromethyl Group Reactions cluster_ester Ethyl Ester Group Reactions main This compound SN2 Nucleophilic Substitution (SN2) main->SN2 at -CH₂Cl hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) main->hydrolysis at -COOEt amidation Amidation (R-NH₂) main->amidation at -COOEt reduction Reduction (e.g., LiAlH₄) main->reduction at -COOEt Nu Nucleophile (Nu⁻) (e.g., R-NH₂, R-OH, R-SH, CN⁻) Nu->SN2 product_Nu Substituted Product (Pyridine-CH₂-Nu) SN2->product_Nu product_acid Carboxylic Acid hydrolysis->product_acid product_amide Amide amidation->product_amide product_alcohol Primary Alcohol reduction->product_alcohol

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This is often the primary site of reaction for introducing diversity into the molecule.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as DMF or acetonitrile.

  • Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 eq). If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq) is typically added to neutralize the HCl generated.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization.

Causality: The choice of an aprotic polar solvent stabilizes the transition state of the Sₙ2 reaction, accelerating the rate. The use of a base is crucial when using neutral nucleophiles to prevent protonation of the pyridine nitrogen or the nucleophile itself, which would deactivate them.

Transformations of the Ethyl Ester

The ethyl ester group provides another handle for chemical modification, typically under conditions that do not affect the chloromethyl group.

  • Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using aqueous base (e.g., NaOH, LiOH) or hydrolyzed under acidic conditions. The resulting carboxylic acid is a key intermediate for forming amides (via peptide coupling reagents), other esters, or for use in metal-catalyzed cross-coupling reactions.

  • Amidation: Direct conversion to amides can be achieved by heating with an amine, sometimes requiring a catalyst.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. This transformation also typically reduces the chloromethyl group, so chemoselectivity can be a challenge.

The presence of multiple reactive sites makes this compound a valuable building block in combinatorial chemistry and for creating libraries of compounds for drug screening.[1][6]

Applications in Drug Discovery and Materials Science

Pyridine carboxylic acids are integral components of numerous FDA-approved drugs.[2] The structural motifs accessible from this compound are relevant to several therapeutic areas:

  • Oncology: Pyridine-based structures are common in kinase inhibitors, which are a cornerstone of modern cancer therapy.[6] The ability to introduce various side chains via the chloromethyl group allows for the systematic exploration of the binding pockets of target kinases.

  • Infectious Diseases: The pyridine core is found in various antibacterial and antiviral agents.[2]

  • Neuroscience: Many centrally acting agents incorporate substituted pyridine rings.

In materials science, the pyridine nitrogen can act as a ligand for metal coordination, making this compound a potential precursor for catalysts, metal-organic frameworks (MOFs), and functional polymers.

Handling, Storage, and Safety

As a prudent laboratory practice, it is imperative to handle this compound with appropriate safety measures.

  • Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8°C.[4] The compound is hygroscopic and should be protected from moisture.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate characterized by its versatile and predictable reactivity. The strategic positioning of its chloromethyl, ethyl ester, and pyridine functionalities allows for a wide range of chemical transformations, making it an indispensable tool for medicinal chemists and materials scientists. A comprehensive understanding of its chemical properties and safe handling procedures is paramount to unlocking its full potential in the laboratory.

References
  • ResearchGate. (PDF) Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. Available at: [Link]

  • Fisher Scientific. This compound, TRC 250 mg | Buy Online. Available at: [Link]

  • PubChem. Mthis compound | C8H8ClNO2 | CID 53404482. Available at: [Link]

  • ChemWhat. mthis compound CAS#: 220040-48-2. Available at: [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

  • PubChem. Ethyl 6-acetylpyridine-2-carboxylate | C10H11NO3 | CID 11586434. Available at: [Link]

  • PubChem. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 6-(chloromethyl)pyridine-2-carboxylate: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and bioactive molecules. Its presence is integral to numerous FDA-approved drugs, underscoring its significance as a "privileged" structure in medicinal chemistry.[1] Among the diverse range of substituted pyridines, Ethyl 6-(chloromethyl)pyridine-2-carboxylate emerges as a particularly valuable and versatile building block. Its bifunctional nature, featuring a reactive chloromethyl group and an ester moiety, allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex molecular entities. This guide provides a comprehensive overview of this compound, from its fundamental identifiers to its practical applications in the synthesis of novel therapeutic agents.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is paramount for its effective and safe use in a research and development setting.

IdentifierValueSource
CAS Number 49668-99-7[2][3]
Molecular Formula C₉H₁₀ClNO₂[2][3]
Molecular Weight 199.63 g/mol [2][3]
IUPAC Name This compoundN/A
Synonyms Ethyl 6-(chloromethyl)picolinate, 6-(Chloromethyl)picolinic acid ethyl ester[4][5]
Appearance Solid[3]
Storage Conditions Inert atmosphere, 2-8°C[6]

Synthesis and Reaction Mechanisms: Crafting a Versatile Intermediate

The synthesis of this compound can be logically approached through a two-step process starting from 6-(hydroxymethyl)picolinic acid. This involves an initial esterification of the carboxylic acid followed by the chlorination of the hydroxyl group.

Inferred Synthetic Pathway

Synthesis_Pathway A 6-(Hydroxymethyl)picolinic Acid B Ethyl 6-(hydroxymethyl)picolinate A->B   Ethanol, H+ (cat.) Esterification C This compound B->C   Thionyl Chloride (SOCl₂) Chlorination

Caption: Inferred synthetic pathway for this compound.

Step-by-Step Synthetic Protocol

Part A: Esterification of 6-(Hydroxymethyl)picolinic Acid

This procedure is based on standard Fischer esterification methods.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-(hydroxymethyl)picolinic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Ethyl 6-(hydroxymethyl)picolinate can be purified by column chromatography on silica gel.

Part B: Chlorination of Ethyl 6-(hydroxymethyl)picolinate

This protocol is adapted from established methods for converting alcohols to alkyl chlorides using thionyl chloride.[7][8]

  • Reaction Setup: In a fume hood, dissolve Ethyl 6-(hydroxymethyl)picolinate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or toluene in a flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap for HCl and SO₂.

  • Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (1.1-1.5 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully quench the excess thionyl chloride by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification by column chromatography on silica gel will afford pure this compound.

Applications in Drug Discovery: A Gateway to Novel Heterocycles

The chloromethyl group in this compound is a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds with potential therapeutic applications. A common and powerful application is its reaction with primary amines to introduce diverse side chains, which can be a key step in structure-activity relationship (SAR) studies.

Workflow for the Synthesis of N-Substituted Pyridine Derivatives

Application_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Further Modification (Optional) A This compound C Ethyl 6-((alkylamino)methyl)pyridine-2-carboxylate A->C   Base (e.g., Et₃N) Solvent (e.g., DMF) B Primary Amine (R-NH₂) B->C D Ethyl 6-((alkylamino)methyl)pyridine-2-carboxylate F Complex Bioactive Molecule D->F   Various Reagents E Amide/Peptide Coupling, Cyclization, etc. E->F

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its bifunctional nature that allows for diverse synthetic elaborations. This technical guide provides a comprehensive analysis of its molecular structure, conformational preferences, and physicochemical properties. While a definitive single-crystal X-ray structure remains elusive in the public domain, this document synthesizes available spectroscopic data, theoretical considerations, and crystallographic trends observed in analogous structures to present a robust model of its structural landscape. Detailed protocols for its synthesis and characterization are provided, underpinned by a rationale that emphasizes self-validation and reproducibility. This guide is intended to empower researchers in drug discovery and materials science with the foundational knowledge required for the effective utilization of this versatile scaffold.

Introduction: A Scaffold of Bipotentiality

This compound, a 2,6-disubstituted pyridine derivative, presents a compelling scaffold for the synthesis of complex molecular architectures. Its strategic importance stems from the orthogonal reactivity of its two functional groups: an ethyl ester at the 2-position, amenable to hydrolysis and amidation, and a reactive chloromethyl group at the 6-position, which serves as a potent electrophile for nucleophilic substitution reactions. This dual functionality makes it a valuable precursor for the construction of novel ligands for metal complexes, enzyme inhibitors, and other biologically active molecules.[1] The pyridine core itself is a ubiquitous motif in pharmaceuticals, imparting favorable pharmacokinetic properties and engaging in crucial hydrogen bonding and π-stacking interactions with biological targets. Understanding the three-dimensional structure and conformational dynamics of this molecule is therefore paramount for rationally designing its derivatives for specific applications.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through several established routes, typically starting from commercially available 2,6-lutidine. A robust and scalable protocol is detailed below, followed by a summary of its characteristic spectroscopic data.

Recommended Synthetic Protocol

The synthesis is a multi-step process involving oxidation, esterification, and chlorination.

Synthesis_Workflow A 2,6-Lutidine B Pyridine-2,6-dicarboxylic acid A->B KMnO4, H2O, Δ [Ref: 39] C Diethyl pyridine-2,6-dicarboxylate B->C EtOH, H2SO4 (cat.), Δ D 6-(Hydroxymethyl)pyridine-2-carboxylic acid ethyl ester C->D NaBH4, EtOH [Ref: 4] E This compound D->E SOCl2 or (COCl)2, DCM

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Oxidation of 2,6-Lutidine: In a round-bottom flask equipped with a reflux condenser, 2,6-lutidine is suspended in water.[2] Potassium permanganate is added portion-wise, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate pyridine-2,6-dicarboxylic acid.

  • Fischer Esterification: The dried pyridine-2,6-dicarboxylic acid is refluxed in absolute ethanol with a catalytic amount of concentrated sulfuric acid to yield diethyl pyridine-2,6-dicarboxylate.

  • Selective Reduction: The resulting diester is selectively reduced to the corresponding monoalcohol using a mild reducing agent like sodium borohydride in ethanol.[3] This step's selectivity is crucial and is controlled by stoichiometric addition of the reducing agent at a controlled temperature.

  • Chlorination: The final step involves the conversion of the primary alcohol to the chloromethyl group. This is typically achieved using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) at low temperatures to minimize side reactions.

Spectroscopic Profile

The identity and purity of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Technique Observed Features
¹H NMR Characteristic signals for the ethyl group (triplet and quartet), aromatic protons of the pyridine ring, and a singlet for the chloromethyl protons.
¹³C NMR Resonances corresponding to the carbonyl carbon of the ester, aromatic carbons, the chloromethyl carbon, and the carbons of the ethyl group.
IR Spectroscopy Strong absorption band for the C=O stretching of the ester, C-O stretching, C-Cl stretching, and characteristic aromatic C-H and C=N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Molecular Structure and Conformational Analysis

In the absence of a published crystal structure, we can infer the likely molecular geometry and conformational preferences from theoretical principles and crystallographic data of analogous molecules.

Predicted Molecular Geometry

The pyridine ring is expected to be planar. The substituents at the 2- and 6-positions will likely exhibit some degree of rotation around the C-C single bonds connecting them to the ring. The ester group at the 2-position is expected to be coplanar with the pyridine ring to maximize conjugation, with the carbonyl oxygen oriented either syn or anti to the ring nitrogen. The syn conformation is generally favored in picolinate esters due to the absence of steric hindrance and potential stabilizing interactions.

The chloromethyl group at the 6-position is a flexible side chain. The C-C-Cl bond angle is expected to be close to the tetrahedral angle of 109.5°.

Figure 2: Key structural features and rotatable bonds in this compound.

Conformational Preferences and Intermolecular Interactions

The overall conformation of the molecule in the solid state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions to achieve a stable crystal packing. Studies on related 2,6-disubstituted pyridines have shown that crystal packing is often dominated by a combination of hydrogen bonding and π-π stacking interactions.[4]

In the case of this compound, the pyridine nitrogen can act as a hydrogen bond acceptor. While there are no strong hydrogen bond donors within the molecule itself, weak C-H···O and C-H···N interactions are likely to play a significant role in the crystal packing, as observed in similar structures.[5] The chloromethyl group, being a benzylic-type halide, is reactive and can participate in halogen bonding interactions.[6]

The relative orientation of the ester and chloromethyl groups will be influenced by crystal packing forces. It is plausible that different polymorphs could exist, each with a unique conformational arrangement. Computational modeling, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the relative energies of different conformers in the gas phase and in the solid state.[7]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its functional groups.

Reactivity Profile
  • Chloromethyl Group: This is the more reactive site, readily undergoing SN2 reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse side chains at the 6-position. The benzylic-like nature of the chloromethyl group enhances its reactivity.[8]

  • Ethyl Ester Group: The ester is less reactive and can be carried through reactions at the chloromethyl position. It can be subsequently hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.

Reactivity_Scheme Start This compound Path1 Nucleophilic Substitution (e.g., R-NH2) Start->Path1 Path2 Ester Hydrolysis (e.g., LiOH) Start->Path2 Product1 Amine-substituted derivative Path1->Product1 Product2 Carboxylic acid derivative Path2->Product2

Figure 3: Orthogonal reactivity of this compound.

Role in Medicinal Chemistry

The 2,6-disubstituted pyridine motif is a privileged scaffold in drug discovery. The ability to introduce diverse substituents at these positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its binding to a biological target. This compound serves as a versatile starting material for generating libraries of compounds for screening against various therapeutic targets. For instance, derivatives of this scaffold have been explored as potential inhibitors of β-amyloid aggregation in the context of Alzheimer's disease.[1] The pyridine nitrogen can act as a crucial hydrogen bond acceptor in protein-ligand interactions, while the substituents at the 2- and 6-positions can occupy hydrophobic pockets or form additional interactions.

Conclusion and Future Directions

This compound is a molecule of significant synthetic potential. While its solid-state structure is yet to be definitively elucidated by single-crystal X-ray diffraction, a comprehensive understanding of its likely conformation and reactivity can be gleaned from spectroscopic data and the study of analogous compounds. This guide provides a foundational framework for researchers working with this important building block.

Future work should prioritize the growth of single crystals suitable for X-ray diffraction to provide an unambiguous determination of its solid-state conformation and packing. Further computational studies could also shed light on its conformational landscape in different solvent environments, which would be invaluable for its application in solution-phase synthesis and for understanding its interactions with biological macromolecules.

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  • McDarmont, S. L., et al. (2020). CCDC 2016835: Experimental Crystal Structure Determination. Clemson OPEN. [Link]

  • PubChem. (n.d.). Mthis compound. Retrieved from [Link]

  • Perola, E., & Charifson, P. S. (2004). Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. Journal of Medicinal Chemistry, 47(10), 2499-2510. [Link]

  • CN104292330A - Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Google Patents. (n.d.).

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of Ethyl 6-(chloromethyl)pyridine-2-carboxylate in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects[1][2]. The inherent reactivity and diverse biological activities of pyridine derivatives make them a fertile ground for drug discovery. This guide focuses on a specific, yet under-explored molecule: Ethyl 6-(chloromethyl)pyridine-2-carboxylate. The presence of a pyridine-2-carboxylate core, a known pharmacophore, coupled with a reactive chloromethyl group, suggests a high potential for specific and potent biological activity.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not merely present a hypothetical mechanism of action but will lay out a comprehensive, field-proven strategy to systematically investigate and elucidate the biological function of this compound. We will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry from initial phenotypic screening to precise target identification and mechanistic validation.

Structural Rationale and a Core Hypothesis: Covalent Targeting

This compound possesses two key structural features that inform our central hypothesis:

  • The Pyridine-2-carboxylate Scaffold: This moiety is a well-established pharmacophore found in compounds with diverse biological activities. For instance, derivatives of phenyl-pyridine-2-carboxylic acid have been identified as cell cycle inhibitors with selectivity for cancer cells[3]. Furthermore, pyridine-2-carboxamide derivatives have emerged as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy[4]. This suggests the pyridine-2-carboxylate core of our target molecule can mediate specific, non-covalent interactions within a biological target's binding pocket.

  • The Electrophilic Chloromethyl Group: The chloromethyl group is a reactive electrophile. It is susceptible to nucleophilic attack from amino acid residues such as cysteine (thiol group), histidine (imidazole group), lysine (amino group), or serine/threonine (hydroxyl group) within a protein. This raises the strong possibility of covalent bond formation with its biological target, leading to irreversible inhibition. Covalent inhibitors can offer advantages in terms of prolonged duration of action and increased potency.

Therefore, our core hypothesis is that This compound acts as a targeted covalent inhibitor. We propose that the pyridine-2-carboxylate portion of the molecule directs it to a specific protein target, and the chloromethyl group subsequently forms a covalent adduct with a nucleophilic residue in or near the binding site, leading to irreversible modulation of the target's function.

A Phased Experimental Approach to Uncover the Mechanism of Action

To rigorously test our hypothesis and elucidate the mechanism of action, we propose a multi-phased experimental workflow. This approach is designed to be logical and iterative, with each phase informing the next.

G cluster_0 Phase 1: Phenotypic Screening & Activity Confirmation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Mechanistic Elucidation pheno_screen Phenotypic Screening (e.g., cancer cell proliferation, antimicrobial assays) dose_response Dose-Response & IC50 Determination pheno_screen->dose_response affinity_chrom Affinity Chromatography-Mass Spectrometry pheno_screen->affinity_chrom cytotoxicity Cytotoxicity Assays (e.g., LDH, Annexin V/PI) dose_response->cytotoxicity chem_proteomics Competitive Chemical Proteomics affinity_chrom->chem_proteomics activity_probe Activity-Based Protein Profiling (ABPP) activity_probe->chem_proteomics recombinant_protein Recombinant Protein Expression & Purification chem_proteomics->recombinant_protein biochemical_assays In Vitro Biochemical Assays (Enzyme kinetics, binding assays) recombinant_protein->biochemical_assays biophysical_assays Biophysical Interaction Analysis (SPR, ITC) biochemical_assays->biophysical_assays site_directed_mut Site-Directed Mutagenesis biochemical_assays->site_directed_mut cellular_target Cellular Target Engagement Assays (e.g., CETSA) biochemical_assays->cellular_target

Figure 1: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Phenotypic Screening and Activity Confirmation

The initial step is to identify a clear, reproducible biological effect of this compound. Based on the activities of related compounds, we propose screening in the following areas:

  • Anticancer Activity: A panel of human cancer cell lines (e.g., breast, colon, lung, leukemia) should be screened for anti-proliferative effects.

  • Antimicrobial Activity: The compound should be tested against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: If there is a structural analogy to known enzyme inhibitors, direct enzymatic assays can be employed.

Experimental Protocol: Cancer Cell Proliferation Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

A dose-dependent inhibition of cell proliferation would warrant progression to the next phase.

Parameter Description Example Metric
IC50 Concentration of the compound that inhibits 50% of the biological activity.A lower IC50 indicates higher potency.
Selectivity Index Ratio of the IC50 in normal cells to the IC50 in cancer cells.A higher selectivity index is desirable.
Phase 2: Target Identification

Once a biological activity is confirmed, the next critical step is to identify the molecular target(s) of the compound. Given the potential for covalent binding, several powerful techniques can be employed.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) attached at a non-critical position (e.g., by modifying the ethyl ester).

  • Cell Lysate Preparation: Prepare a protein lysate from the cells that showed a response in the phenotypic screen.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe to allow for binding to the target protein(s).

  • Affinity Capture: Use streptavidin-coated beads to capture the biotinylated probe along with its bound protein(s).

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (LC-MS/MS).

G compound Biotinylated Probe incubation Incubation compound->incubation lysate Cell Lysate lysate->incubation capture Affinity Capture incubation->capture beads Streptavidin Beads beads->capture wash Washing capture->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS sds_page->mass_spec target_id Target Protein Identification mass_spec->target_id

Figure 2: Workflow for target identification using affinity chromatography-mass spectrometry.

Phase 3: Target Validation and Mechanistic Elucidation

The putative target protein(s) identified in Phase 2 must be validated. This phase aims to confirm a direct interaction and characterize the nature of this interaction.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Recombinant Protein Production: Clone, express, and purify the candidate target protein.

  • Enzyme Assay: Establish a functional assay for the recombinant protein (e.g., a kinase assay measuring phosphorylation of a substrate).

  • Inhibition Studies: Perform the enzyme assay in the presence of varying concentrations of this compound to determine if it directly inhibits the protein's activity. Calculate the IC50 value.

  • Mechanism of Inhibition Studies: To investigate the covalent nature of the interaction, perform "jump-dilution" or "washout" experiments. Pre-incubate the enzyme with the compound, then dilute the mixture significantly or remove the compound by dialysis. A lack of recovery of enzyme activity would support irreversible, covalent inhibition.

Biophysical Characterization of Binding

Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding and determine kinetic parameters (kon, koff) and thermodynamic parameters (ΔH, ΔS), respectively[5][6].

Identifying the Covalent Adduct

To confirm covalent bond formation and identify the specific amino acid residue involved, the following can be performed:

  • Incubate the purified target protein with the compound.

  • Digest the protein into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search for a peptide with a mass shift corresponding to the addition of the compound's mass.

  • Use tandem mass spectrometry (MS/MS) to sequence the modified peptide and pinpoint the exact site of modification.

Site-Directed Mutagenesis

Once the putative binding site residue is identified, it can be mutated to a non-nucleophilic residue (e.g., cysteine to alanine). The mutated protein should show significantly reduced sensitivity to inhibition by this compound, providing strong evidence for the proposed binding mode.

G cluster_0 Wild-Type Protein cluster_1 Mutant Protein wt_protein Wild-Type Protein (with Cysteine) inhibition Inhibition Observed wt_protein->inhibition compound This compound compound->inhibition mutant_protein Mutant Protein (Cysteine -> Alanine) no_inhibition Inhibition Abolished mutant_protein->no_inhibition compound2 This compound compound2->no_inhibition

Sources

The Strategic Synthesis and Application of Ethyl 6-(chloromethyl)pyridine-2-carboxylate and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of bioactive molecules. Within this vast chemical space, Ethyl 6-(chloromethyl)pyridine-2-carboxylate and its derivatives have emerged as particularly valuable building blocks. The presence of a reactive chloromethyl group, an ester functionality, and the pyridine nitrogen atom at strategic positions provides a trifecta of opportunities for synthetic diversification and targeted biological engagement. This guide offers an in-depth exploration of the synthesis, reactivity, and therapeutic applications of this pivotal molecule and its analogs, with a focus on their role in the development of kinase inhibitors.

Part 1: The Core Moiety: Synthesis and Characterization of this compound

The synthesis of this compound is a critical first step in the journey towards its more complex and often more potent analogs. The most common and efficient route involves the selective chlorination of the corresponding methyl-substituted precursor, ethyl 6-methylpicolinate.

Synthesis of the Precursor: Ethyl 6-methylpicolinate

The synthesis of ethyl 6-methylpicolinate is typically achieved through a straightforward esterification of 6-methylpicolinic acid.

Experimental Protocol: Fischer Esterification of 6-Methylpicolinic Acid

  • Reaction Setup: To a solution of 6-methylpicolinic acid (1.0 eq) in absolute ethanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 6-methylpicolinate. The product can be further purified by column chromatography on silica gel if necessary.

Chlorination of Ethyl 6-methylpicolinate

The key transformation is the selective chlorination of the methyl group at the 6-position. This is typically accomplished via a free-radical halogenation mechanism. While various chlorinating agents can be employed, N-chlorosuccinimide (NCS) is a preferred reagent due to its ease of handling and selectivity compared to chlorine gas.[1][2] The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.

Experimental Protocol: Free-Radical Chlorination with N-Chlorosuccinimide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve ethyl 6-methylpicolinate (1.0 eq) in a suitable inert solvent like carbon tetrachloride or chlorobenzene.

  • Reagent Addition: Add N-chlorosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05-0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 75-85 °C) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate radical initiation. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography.

Causality in Experimental Choices: The choice of a non-polar solvent like carbon tetrachloride minimizes side reactions and facilitates the radical chain process. The use of a radical initiator is crucial for the homolytic cleavage of the N-Cl bond in NCS, which generates the chlorine radical necessary to initiate the chain reaction.[3][4][5][6]

Reaction Mechanism: Free-Radical Chlorination

The chlorination of the benzylic-like methyl group proceeds through a classic free-radical chain reaction mechanism consisting of three stages: initiation, propagation, and termination.

Caption: Free-radical chlorination mechanism.

Spectroscopic Characterization

A thorough characterization of this compound is essential for confirming its identity and purity.

Spectroscopic Data Characteristic Features
¹H NMR Signals corresponding to the ethyl ester protons (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons of the pyridine ring (typically in the 7.5-8.0 ppm region), and a key singlet for the chloromethyl protons (-CH₂Cl) around 4.8 ppm.
¹³C NMR Resonances for the ester carbonyl carbon (~165 ppm), pyridine ring carbons (120-150 ppm), the ethyl group carbons, and the crucial chloromethyl carbon (~45 ppm).
IR A strong absorption band for the ester carbonyl (C=O) stretch around 1720 cm⁻¹, and characteristic bands for the pyridine ring vibrations.
Mass Spec The molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.

Part 2: Synthetic Diversification and Analog Development

The true utility of this compound lies in its capacity as a versatile scaffold for the synthesis of a wide array of analogs. The chloromethyl group is a prime site for nucleophilic substitution, while the ester can be hydrolyzed or aminated, and the pyridine nitrogen can be quaternized or involved in metal coordination.

Nucleophilic Substitution at the Chloromethyl Position

The chloromethyl group readily undergoes Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups.

G Start This compound Product_Amine Amine Derivatives Start->Product_Amine R₂NH Product_Thiol Thioether Derivatives Start->Product_Thiol RSH Product_Azide Azide Derivatives Start->Product_Azide NaN₃ Product_Cyanide Nitrile Derivatives Start->Product_Cyanide NaCN G Start This compound Intermediate Ethyl 6-((alkylamino)methyl)picolinate Start->Intermediate R-NH₂ Product Pyrido[1,2-a]pyrimidinone Intermediate->Product Heat, -EtOH

Caption: Synthesis of Pyrido[1,2-a]pyrimidinones.

Part 3: Applications in Drug Discovery: A Focus on Kinase Inhibitors

The structural features of this compound and its analogs make them ideal candidates for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. [7]

Pyrido[2,3-d]pyrimidines as Tyrosine Kinase Inhibitors

A significant class of analogs derived from related pyridine precursors are the pyrido[2,3-d]pyrimidines. These compounds have been extensively investigated as inhibitors of various tyrosine kinases.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-position: Introduction of an amino group with a basic side chain, such as a [4-(diethylamino)butyl]amino group, has been shown to enhance potency and bioavailability. [8][9][10][11]* Substitution at the 6-position: The nature of the substituent at this position can dramatically influence selectivity. For instance, a 6-(2,6-dichlorophenyl) moiety leads to broad-spectrum activity against kinases like PDGFr, FGFr, EGFr, and c-src, while a 6-(3',5'-dimethoxyphenyl) group confers high selectivity for FGFr. [8][9][10][11]* Substitution at the 7-position: A mono-N'-substituted alkylurea group is often crucial for potent tyrosine kinase inhibitory activity. [10] Quantitative Data for Pyrido[2,3-d]pyrimidine Analogs: [8][9][10][11]

    Compound 6-Position Substituent 2-Position Substituent PDGFr IC₅₀ (µM) FGFr IC₅₀ (µM) EGFr IC₅₀ (µM) c-src IC₅₀ (µM)
    4a Phenyl Amino > 50 1.30 4.80 1.70
    4b (PD-089828) 2,6-Dichlorophenyl Amino 1.11 0.13 0.45 0.22
    4c 2,6-Dimethylphenyl Amino 1.25 0.14 0.53 0.19
    4e 3,5-Dimethoxyphenyl Amino > 50 0.060 > 50 > 50

    | 6c | 2,6-Dichlorophenyl | [4-(diethylamino)butyl]amino | 0.035 | 0.011 | 0.021 | 0.009 |

Targeting PIM Kinases

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are associated with poor prognosis. [7]Pyridine-based scaffolds have shown significant promise as PIM kinase inhibitors. [12][13]The development of selective and potent PIM inhibitors is an active area of research, and analogs of this compound serve as valuable starting points for the synthesis of such inhibitors.

PIM Kinase Signaling Pathway and Inhibition:

G cluster_upstream Upstream Signals cluster_pathway Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM_Kinase PIM Kinase JAK_STAT->PIM_Kinase Downstream_Targets Downstream Targets (e.g., BAD, p27) PIM_Kinase->Downstream_Targets Cellular_Response Cell Proliferation, Survival Downstream_Targets->Cellular_Response Inhibitor Pyridine-based PIM Inhibitor Inhibitor->PIM_Kinase Inhibition

Caption: PIM kinase signaling pathway and inhibition.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for the design and synthesis of novel therapeutic agents. Its inherent reactivity and versatile structure provide medicinal chemists with a powerful tool to explore vast chemical spaces and develop potent and selective modulators of key biological targets. The successful application of its analogs, particularly in the realm of kinase inhibition, underscores the enduring importance of this pyridine scaffold in the ongoing quest for new and effective medicines. The insights and protocols presented in this guide aim to empower researchers to further unlock the potential of this remarkable molecule and its derivatives in the advancement of drug discovery.

References

  • D. W. Fry et al., "Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors," Journal of Medicinal Chemistry, vol. 42, no. 2, pp. 218-228, 1999. [Link]

  • D. W. Fry et al., "Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors," ACS Publications, 1999. [Link]

  • D. W. Fry et al., "Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors," Journal of Medicinal Chemistry, 1999. [Link]

  • D. W. Fry et al., "Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors," PubMed, 1999. [Link]

  • P. Yadav et al., "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents," RSC Publishing, 2021. [Link]

  • A. J. Thorarensen et al., "Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents...," ResearchGate, 2018. [Link]

  • "N-Chlorosuccinimide (NCS)," Organic Chemistry Portal. [Link]

  • "N-Chlorosuccinimide," Wikipedia. [Link]

  • J. E. H. Christensen et al., "A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas," Neoplasia, vol. 16, no. 5, pp. 403-412, 2014. [Link]

  • C. S. Marvel and P. K. Porter, "CHLOROMETHYL METHYL ETHER," Organic Syntheses, coll. vol. 1, p. 377, 1941. [Link]

  • "Chlorination - Common Conditions," Organic Chemistry Data. [Link]

  • M. Haque et al., "FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy," PubMed, 2024. [Link]

  • "Chlorination of ethyl benzene with Cl_(2) in presence of heat and light mainly yield 1-chloro-1-phenyl ethane as major product. Because Statement-II : The reaction oC Curs through intermediate formation of the radical C_(6)H_(5)CH-CH_(3).," Allen. [Link]

  • E. B. T.-T. et al., "(PDF) Applications of N -Chlorosuccinimide in Organic Synthesis," ResearchGate, 2023. [Link]

  • A. M. M. E. Ewida et al., "Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies," NIH, 2023. [Link]

  • "Free Radical Reactions," YouTube, 2021. [Link]

  • "10.2 The Free Radical Halogenation Mechanism," YouTube, 2020. [Link]

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  • S. K. Sridhar et al., "(PDF) Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate," ResearchGate, 2016. [Link]

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Solubility of Ethyl 6-(chloromethyl)pyridine-2-carboxylate in various organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 6-(chloromethyl)pyridine-2-carboxylate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in modern pharmaceutical and agrochemical synthesis. An understanding of its behavior in various organic solvents is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This document moves beyond a simple catalog of data, offering insights into the underlying physicochemical principles that govern its solubility.

Compound Profile: this compound

This compound (CAS No. 49668-99-7) is a substituted pyridine derivative featuring an ethyl ester and a chloromethyl group. These functional groups dictate its chemical reactivity and, crucially, its interactions with solvent molecules.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₉H₁₀ClNO₂ [1]
Molecular Weight 199.63 g/mol [1]
Appearance Off-White Solid [1]
Predicted Boiling Point 316.3 ± 32.0 °C [1]

| Predicted Density | 1.211 ± 0.06 g/cm³ |[1] |

The molecule's structure, possessing a polar pyridine ring and ester group alongside a less polar alkyl chain and chloromethyl group, suggests a nuanced solubility profile, exhibiting affinity for a range of solvents with varying polarities.

The Theoretical Framework of Solubility

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[2][3] This concept posits that substances with similar intermolecular forces are more likely to be miscible. For a complex molecule like this compound, several forces are at play.

  • Polarity: The nitrogen atom in the pyridine ring and the carbonyl group in the ester function create a significant dipole moment, favoring interactions with polar solvents.

  • Hydrogen Bonding: While the molecule cannot donate a hydrogen bond, the ester's oxygen and the pyridine's nitrogen can act as hydrogen bond acceptors, allowing for interaction with protic solvents like alcohols.

  • Dispersion Forces: The aromatic ring and the ethyl group contribute to London dispersion forces, enabling solubility in non-polar or weakly polar solvents.

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[4] This system deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their Hansen parameters are similar, meaning the distance between them in 3D "Hansen space" is small.[4][5]

cluster_solute Solute Solubility Sphere origin xAxis δD (Dispersion) origin->xAxis yAxis δP (Polar) origin->yAxis zAxis δH (H-Bonding) origin->zAxis center Solute HSP p1 p2 p3 p4 good_solvent Good Solvent (Inside Sphere) bad_solvent Bad Solvent (Outside Sphere)

Caption: Hansen Solubility Space concept diagram.

Expected Solubility Profile

While extensive empirical data is proprietary or not publicly available, a qualitative solubility profile can be predicted based on chemical principles. The initial findings indicate slight solubility in chloroform and methanol, which aligns with the molecule's dual polar and non-polar characteristics.[1]

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to ModerateThe aromatic ring and alkyl groups allow for some interaction, but the molecule's overall polarity limits high solubility. Toluene is expected to be a better solvent than hexane due to potential π-π stacking interactions.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)Moderate to HighThese solvents have significant dipole moments that can interact effectively with the polar regions of the solute. DCM and chloroform are often good solvents for moderately polar compounds.
Polar Protic Methanol, Ethanol, WaterModerate (Alcohols), Very Low (Water)Alcohols can engage in hydrogen bonding with the solute's acceptor sites.[3] High polarity and extensive hydrogen bonding in water make it a poor solvent for this relatively large organic molecule.[6]

Experimental Protocol for Solubility Determination

To quantitatively assess solubility, the equilibrium shake-flask method is a reliable and widely accepted standard.[7] Newer methods using NMR can provide faster results.[7]

Equilibrium Shake-Flask Method

This protocol ensures the creation of a saturated solution, allowing for accurate concentration measurement.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours to ensure saturation is reached.[7]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any suspended microparticles.

  • Dilution: Perform an accurate serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the analytical instrument's linear range.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method against a standard calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility (typically expressed in mg/mL or mol/L).

Sources

A Technical Guide to the Spectral Analysis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The structure of Ethyl 6-(chloromethyl)pyridine-2-carboxylate features a pyridine ring substituted at the 2- and 6-positions. The 2-position is functionalized with an ethyl ester group, while the 6-position bears a chloromethyl group.

Figure 1: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.

  • Instrument Setup: The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.

  • Data Acquisition: A standard ¹H NMR experiment is run, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2d1HH-3
~7.8-8.0t1HH-4
~7.6-7.8d1HH-5
~4.8s2H-CH₂Cl
~4.5q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Protons (H-3, H-4, H-5): The three protons on the pyridine ring are expected to appear in the downfield region (δ 7.6-8.2 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the ester and chloromethyl groups further shifts these protons downfield.

    • H-4 is predicted to be a triplet due to coupling with both H-3 and H-5.

    • H-3 and H-5 are expected to be doublets, each coupling with H-4. The exact chemical shifts will depend on the combined electronic effects of the substituents.

  • Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are expected to appear as a singlet around δ 4.8 ppm. The electronegative chlorine atom causes a significant downfield shift. The absence of adjacent protons results in a singlet.

  • Ethyl Ester Protons (-OCH₂CH₃):

    • The methylene protons (-OCH₂-) are predicted to be a quartet around δ 4.5 ppm due to coupling with the adjacent methyl protons. The attachment to the electronegative oxygen of the ester group causes this downfield shift.

    • The methyl protons (-CH₃) are expected to appear as a triplet around δ 1.4 ppm due to coupling with the adjacent methylene protons.

mol Structure nmr 1H NMR Spectrum mol->nmr Correlates to

Figure 2: Correlation between molecular structure and its ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is processed and referenced.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~158C-6
~148C-2
~138C-4
~128C-5
~125C-3
~62-OCH₂CH₃
~45-CH₂Cl
~14-OCH₂CH₃
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the most downfield position, around δ 165 ppm.

  • Pyridine Ring Carbons (C-2 to C-6): These carbons are expected in the range of δ 125-158 ppm.

    • C-2 and C-6 , being attached to the electron-withdrawing substituents, will be the most downfield of the ring carbons.

    • C-4 will also be significantly downfield.

    • C-3 and C-5 will be at relatively higher fields compared to the other ring carbons.

  • Ethyl Ester Carbons (-OCH₂CH₃):

    • The methylene carbon (-OCH₂-) is expected around δ 62 ppm due to its attachment to the electronegative oxygen.

    • The methyl carbon (-CH₃) will be the most upfield signal, around δ 14 ppm.

  • Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is predicted to be around δ 45 ppm, shifted downfield by the attached chlorine atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying functional groups.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (for oils), as a KBr pellet (for solids), or in a solution with a suitable solvent.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument measures the transmittance or absorbance of infrared light as a function of wavenumber (cm⁻¹).

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1725StrongC=O stretch (ester)
~1600, ~1580, ~1470Medium-WeakC=C and C=N ring stretches
~1250StrongC-O stretch (ester)
~750-690StrongC-Cl stretch
Interpretation of the Predicted IR Spectrum
  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and chloromethyl groups will appear just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band around 1725 cm⁻¹ is the most characteristic feature and is indicative of the ester carbonyl group.

  • Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: The C-O single bond stretching of the ester group will produce a strong band in the 1300-1100 cm⁻¹ region.

  • C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 750 and 690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Fragmentation
  • Molecular Ion (M⁺): The molecular weight of this compound (C₉H₁₀ClNO₂) is 199.63 g/mol . The molecular ion peak is expected at m/z 199 (for ³⁵Cl) and 201 (for ³⁷Cl) with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.

  • Key Fragmentation Pathways:

    • Loss of -OCH₂CH₃: Cleavage of the ethoxy group from the ester would result in an acylium ion at m/z 154/156.

    • Loss of -CH₂CH₃: Loss of the ethyl radical would lead to a fragment at m/z 170/172.

    • Loss of Cl: Loss of a chlorine radical would produce a fragment at m/z 164.

    • Loss of -CH₂Cl: Cleavage of the chloromethyl group would result in a fragment at m/z 150.

M Molecular Ion (m/z 199/201) F1 [M - OCH2CH3]+ (m/z 154/156) M->F1 F2 [M - CH2CH3]+ (m/z 170/172) M->F2 F3 [M - Cl]+ (m/z 164) M->F3 F4 [M - CH2Cl]+ (m/z 150) M->F4

Figure 3: Predicted key fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive spectral analysis presented in this guide, although predictive, offers a robust framework for the structural confirmation of this compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data provides researchers and drug development professionals with the necessary tools to confidently identify and characterize this important synthetic intermediate. The outlined experimental protocols further serve as a practical reference for acquiring high-quality spectral data. This guide underscores the power of spectroscopic techniques in modern chemical research and emphasizes the importance of a thorough understanding of structure-spectra correlations.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

A Comprehensive Technical Guide to the Safe Handling of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry and Risks of a Key Pyridine Intermediate

Ethyl 6-(chloromethyl)pyridine-2-carboxylate, a substituted pyridine derivative, is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its bifunctional nature, possessing both a reactive chloromethyl group and an ester moiety, allows for diverse chemical transformations. However, the very features that make this compound synthetically useful also impart specific hazards that necessitate a thorough understanding and implementation of rigorous safety protocols.

This guide provides an in-depth analysis of the safety, handling, and emergency procedures for this compound. Moving beyond a simple recitation of safety data sheet (SDS) information, we will delve into the rationale behind recommended procedures, offering insights grounded in chemical principles and extensive laboratory experience. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment: A Multifaceted Profile

This compound presents a combination of hazards that demand careful consideration. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a concise summary of its primary risks.

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassHazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The chloromethyl group is a known alkylating agent, which contributes to its irritant properties. Alkylating agents can react with biological nucleophiles, such as DNA and proteins, leading to cellular damage. This underlying chemical reactivity is the principal driver of the observed toxicity and irritation. Therefore, preventing direct contact and inhalation is paramount.

Prudent Handling and Engineering Controls: A Proactive Approach to Safety

Given the hazardous nature of this compound, a multi-layered approach to safety, prioritizing engineering controls, is essential.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound and its solutions should be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is mandatory to prevent the inhalation of dust or vapors. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.

For procedures with a higher risk of aerosol generation, such as vigorous stirring or sonication, additional precautions like using a closed system or a glove box may be warranted.

Personal Protective Equipment (PPE): An Essential Barrier

Appropriate PPE is crucial to prevent skin and eye contact.[1][3][4] The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.

  • Skin Protection :

    • Gloves : Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but it is essential to consult the manufacturer's glove compatibility charts for the specific solvents being used. Double-gloving is recommended, especially for prolonged handling.

    • Lab Coat : A flame-resistant lab coat with tight-fitting cuffs should be worn at all times.

    • Additional Protection : For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron and arm sleeves should be considered.

  • Respiratory Protection : If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering the Lab lab_coat Don Lab Coat start->lab_coat goggles Wear Safety Goggles lab_coat->goggles gloves Wear Nitrile Gloves (Double-gloving recommended) goggles->gloves face_shield Consider Face Shield (Splash risk) gloves->face_shield respirator Use Respirator (If required) face_shield->respirator High aerosolization potential proceed Proceed with Experiment face_shield->proceed Low aerosolization potential respirator->proceed Emergency_Response cluster_emergency Emergency Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate exposure Personal Exposure remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_area Flush Affected Area with Water exposure->flush_area Skin/Eye Contact fresh_air Move to Fresh Air (Inhalation) exposure->fresh_air Inhalation alert Alert Supervisor evacuate->alert isolate Isolate Spill alert->isolate cleanup Follow Spill Cleanup Protocol isolate->cleanup medical_attention Seek Immediate Medical Attention remove_clothing->medical_attention flush_area->medical_attention fresh_air->medical_attention

Caption: Flowchart for emergency response to a spill or personal exposure.

Disposal Considerations: Responsible Waste Management

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. [2]Disposal should be carried out in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing. [2]Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

This compound is a potent chemical intermediate with a well-defined hazard profile. By understanding the chemical basis of its reactivity and adhering to the principles of proactive safety—prioritizing engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies—researchers can handle this compound with a high degree of safety. A robust safety culture, built on a foundation of knowledge and preparedness, is the most critical element in mitigating the risks associated with this and all laboratory chemicals.

References

  • PubChem. (n.d.). Mthis compound. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

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The Versatile Scaffold: A Technical Guide to the Derivatives and Analogs of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a key heterocyclic building block, prized for its reactive chloromethyl group and the synthetic versatility offered by the pyridine-2-carboxylate core. This guide provides an in-depth exploration of the known derivatives and analogs of this compound, delving into their synthesis, chemical reactivity, and applications, particularly within the realm of medicinal chemistry and drug discovery. We will examine the strategic rationale behind the derivatization of this scaffold and present detailed protocols for the synthesis of key analogs. This document serves as a comprehensive resource for researchers aiming to leverage the unique chemical properties of this compound for the development of novel therapeutics and functional molecules.

Introduction: The Significance of the 6-(Chloromethyl)pyridine-2-carboxylate Scaffold

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its presence often imparts favorable pharmacokinetic properties and provides a scaffold for diverse functionalization. This compound, with its strategically placed reactive "handle," serves as an exceptional starting material for the synthesis of a multitude of derivatives. The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the reactivity of the chloromethyl group towards nucleophilic substitution, making it a versatile precursor for a wide range of chemical transformations. This inherent reactivity, coupled with the potential for modifications at other positions of the pyridine ring, has established this compound as a valuable tool in the medicinal chemist's arsenal.

This guide will explore the landscape of derivatives accessible from this core structure, categorized by the nature of the newly formed bond at the 6-methyl position. We will discuss the synthesis of these derivatives, the rationale behind their design, and their demonstrated or potential biological activities.

Synthesis of the Core Compound: this compound

The most common and practical route to this compound involves a two-step process starting from the corresponding 6-methylpyridine derivative. The initial step is the selective oxidation of the methyl group to a hydroxymethyl group, followed by chlorination. A more direct, but often lower-yielding, approach can involve the radical chlorination of the 6-methyl precursor. However, for controlled synthesis and higher purity, the hydroxymethyl intermediate is preferred.

A reliable method for the synthesis of the precursor, methyl 6-(hydroxymethyl)pyridine-2-carboxylate, involves the reduction of the corresponding diester, dimethyl pyridine-2,6-dicarboxylate, using a mild reducing agent like sodium borohydride (NaBH₄).[3]

Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate[3]
  • Dissolution: In a 500-mL round-bottom flask, dissolve dimethyl pyridine-2,6-dicarboxylate (5g) in a solvent mixture of methanol (174 ml) and dichloromethane (74 ml).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add sodium borohydride (1.45 g) to the reaction mixture in portions, maintaining the temperature at 0°C.

  • Reaction: Stir the resulting solution overnight at room temperature.

  • Quenching: Quench the reaction by the careful addition of aqueous ammonium chloride (NH₄Cl) solution (250 ml).

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 200 ml).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:1) to yield methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.

The subsequent conversion of the hydroxymethyl group to the chloromethyl group can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound (General Procedure)
  • Dissolution: Dissolve Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Chlorination: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Key Derivatives and Analogs: A Survey of Synthetic Strategies and Applications

The reactivity of the chloromethyl group is the cornerstone of the synthetic utility of this compound. This allows for the facile introduction of a wide variety of functional groups through nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Derivatives

The displacement of the chloride ion by various nucleophiles is the most direct method for derivatization.

Phenoxides and thiophenoxides react readily with this compound under basic conditions to form the corresponding ether and thioether derivatives. These linkages are common in medicinal chemistry, providing a flexible and stable connection between the pyridine core and other aromatic or aliphatic moieties.

Reaction Workflow: Ether and Thioether Synthesis

G start This compound reagents Phenol or Thiophenol Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) start->reagents Reacts with product Ethyl 6-(phenoxymethyl)pyridine-2-carboxylate or Ethyl 6-(phenylthiomethyl)pyridine-2-carboxylate reagents->product To yield

Caption: General workflow for the synthesis of ether and thioether derivatives.

Primary and secondary amines are excellent nucleophiles for the displacement of the chloride, leading to the formation of 6-(aminomethyl)pyridine derivatives. These amino-functionalized compounds are valuable intermediates for further elaboration, such as amide bond formation or reductive amination. The resulting amide derivatives have shown promise as potent enzyme inhibitors. For instance, substituted pyridine carboxamide derivatives have been identified as allosteric SHP2 inhibitors for cancer therapy.[4]

Derivative ClassReagentKey Application AreaReference
Secondary AminesSubstituted anilines, cyclic aminesKinase inhibitors, GPCR modulators[4]
Primary AminesAlkyl and aryl aminesBuilding blocks for further synthesis[5]
HydrazinesHydrazine hydratePrecursors for heterocyclic synthesisN/A

Table 1: Examples of Amine-Derived Analogs and Their Applications.

Carbon-Carbon Bond Forming Reactions

The introduction of new carbon-carbon bonds at the 6-methyl position significantly expands the chemical space accessible from this compound.

Reaction with cyanide salts, such as sodium cyanide, provides a straightforward route to the corresponding nitrile derivative. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.

While the chloromethyl group itself is not typically used directly in standard cross-coupling reactions, it can be converted to more suitable coupling partners. For instance, conversion to the corresponding organozinc or organotin reagent would allow for Negishi or Stille coupling. More commonly, related halo-pyridine derivatives are employed in Suzuki and Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, and alkynyl moieties.[4][5][6][7] These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

Diagram: Key Cross-Coupling Reactions for Pyridine Functionalization

G cluster_0 Suzuki Coupling cluster_1 Sonogashira Coupling Pyridine 6-Halo-Pyridine Derivative SuzukiProduct 6-Aryl/Heteroaryl-Pyridine Pyridine:f0->SuzukiProduct:f0 Pd Catalyst, Base SonogashiraProduct 6-Alkynyl-Pyridine Pyridine:f0->SonogashiraProduct:f0 Pd/Cu Catalysts, Base BoronicAcid R-B(OH)2 BoronicAcid->SuzukiProduct:f0 Alkyne R-C≡CH Alkyne->SonogashiraProduct:f0

Caption: Palladium-catalyzed cross-coupling reactions for C-C bond formation.

Applications in Drug Discovery and Development

Derivatives of this compound have emerged as promising scaffolds in various therapeutic areas. The ability to readily introduce diverse substituents allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Kinase Inhibitors

A significant number of kinase inhibitors feature a pyridine core. The 6-(substituted methyl)pyridine-2-carboxylate scaffold has been utilized in the design of inhibitors for various kinases implicated in cancer and inflammatory diseases. The modular nature of the synthesis allows for the rapid generation of libraries of compounds for screening against different kinase targets.[8][9][10][11]

Target KinaseDerivative TypeReported ActivityReference
SHP2Pyridine carboxamidesPotent allosteric inhibition[4]
PDE4B1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesSelective inhibition[3]

Table 2: Examples of Kinase Inhibitors Derived from the Pyridine-2-carboxylate Scaffold.

Other Therapeutic Areas

Beyond oncology, derivatives of this scaffold are being explored for a range of other diseases. For example, certain pyridine derivatives have demonstrated anti-malarial activity.[12] The versatility of the core structure suggests that with appropriate functionalization, novel agents for infectious diseases, neurological disorders, and metabolic diseases could be developed.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its utility stems from the predictable reactivity of the chloromethyl group, which allows for the efficient synthesis of a diverse array of derivatives. The exploration of both classical nucleophilic substitution reactions and modern palladium-catalyzed cross-coupling reactions has unlocked a vast chemical space around the pyridine-2-carboxylate core.

Future research in this area will likely focus on the development of novel catalytic methods for the functionalization of this scaffold, enabling even more complex and diverse molecular architectures to be constructed. The continued application of these derivatives in high-throughput screening and rational drug design is expected to yield new therapeutic agents with improved efficacy and selectivity. As our understanding of the biological roles of various molecular targets deepens, the strategic derivatization of scaffolds like this compound will remain a cornerstone of modern drug discovery.

References

  • Hajipour, A. R., & Khorsandi, Z. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under mild conditions. Nanochemistry Research, 4(2), 132-139.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Available from: [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

  • Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. Available from: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1968, 1515-1518.
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 2014, 12(34), 6645-6652.
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available from: [Link]

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  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Special Issue : Design and Study of Kinase Inhibitors. Available from: [Link]

  • Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evalu
  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Available from: [Link]

  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 2018, 23(9), 2197.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 2022, 12(25), 15979-15999.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 2024, 18, 1239-1262.

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A Technical Guide to the Preliminary Biological Activity Screening of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Genesis of a Candidate Molecule

In the landscape of modern drug discovery, the journey from a newly synthesized compound to a potential therapeutic agent is both arduous and intricate. It begins not with grand clinical trials, but with foundational, meticulous screening to uncover any whisper of biological activity. This guide is centered on such a beginning, focusing on a novel compound: Ethyl 6-(chloromethyl)pyridine-2-carboxylate (CAS No. 49668-99-7).[1][2] The pyridine nucleus is a well-established scaffold in medicinal chemistry, present in numerous natural products and approved drugs, exhibiting a wide array of biological activities including antimicrobial and anticancer effects.[3][4][5] The specific structural features of this compound—a pyridine carboxylic acid ester—suggest a potential for diverse molecular interactions, making it a compelling candidate for broad-spectrum preliminary biological screening.[6][7]

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a dynamic framework, detailing the strategic rationale and experimental protocols for the initial cytotoxic and antimicrobial evaluation of this compound. Our approach is grounded in established, robust methodologies, ensuring that the data generated is both reliable and insightful, paving the way for more focused, mechanism-of-action studies.

Part 1: Foundational Cytotoxicity Assessment

The initial and most critical gate in any screening cascade is the assessment of cytotoxicity. This step is not merely to identify overt toxicity, but to determine the therapeutic window of a compound and to flag potential for selective activity against cancerous cell lines. We will employ two robust, colorimetric assays based on the metabolic activity of viable cells: the MTT and XTT assays.[8][9]

The Principle of Tetrazolium Salt Reduction Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are predicated on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[8][9] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring, yielding a colored formazan product whose absorbance is directly proportional to the number of living cells.[10] The key difference lies in the solubility of the formazan product: the MTT formazan is insoluble and requires a solubilization step, whereas the XTT formazan is water-soluble, simplifying the protocol.[9]

Experimental Workflow: Cytotoxicity Screening

The overall workflow is designed for a 96-well plate format, amenable to high-throughput screening.[11]

cytotoxicity_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis start Start: Prepare Compound Stock Solution (in DMSO) cell_prep Cell Line Seeding (e.g., HeLa, A549, and normal fibroblast cell line) start->cell_prep incubation1 24h Incubation (37°C, 5% CO2) cell_prep->incubation1 serial_dilution Serial Dilution of Compound incubation1->serial_dilution treatment Treat Cells with Compound Concentrations serial_dilution->treatment controls Include Controls: - Vehicle (DMSO) - Untreated - Positive (e.g., Doxorubicin) incubation2 48h Incubation treatment->incubation2 add_reagent Add MTT or XTT Reagent incubation2->add_reagent incubation3 Incubate (2-4h for MTT/XTT) add_reagent->incubation3 solubilize Add Solubilizer (MTT only) incubation3->solubilize read_plate Read Absorbance (Spectrophotometer) incubation3->read_plate XTT path solubilize->read_plate data_norm Normalize Data to Controls read_plate->data_norm ic50_calc Calculate IC50 Values data_norm->ic50_calc selectivity_index Determine Selectivity Index ic50_calc->selectivity_index end End: Identify Hit Threshold selectivity_index->end

Caption: High-level workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay

The MTT assay is a widely used and cost-effective method for assessing cell viability.[12]

  • Cell Seeding : Seed cancer cell lines (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment : Replace the medium in the wells with the medium containing the various compound concentrations. Include vehicle controls (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[13]

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompoundIC₅₀ (µM)Selectivity Index (SI)¹
HeLa (Cervical Cancer)This compound15.24.8
A549 (Lung Cancer)This compound22.53.2
MRC-5 (Normal Lung Fibroblast)This compound73.1-
HeLa (Cervical Cancer)Doxorubicin (Control)0.83.1
A549 (Lung Cancer)Doxorubicin (Control)1.12.3
MRC-5 (Normal Lung Fibroblast)Doxorubicin (Control)2.5-

¹Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Part 2: Antimicrobial Susceptibility Testing

The pyridine moiety is a core component of many antimicrobial agents.[3][4] Therefore, a preliminary screen for antibacterial and antifungal activity is a logical and essential next step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

The Principle of Broth Microdilution

This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid broth medium.[16] The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period.[16]

Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Inoculation & Incubation cluster_readout Phase 3: Readout & Analysis start Start: Prepare Compound Stock Solution plate_prep Prepare Serial Dilutions of Compound in Broth in 96-well plate start->plate_prep inoculum_prep Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) start->inoculum_prep inoculate Inoculate Wells with Microbial Suspension plate_prep->inoculate inoculum_prep->inoculate controls Include Controls: - Growth (no compound) - Sterility (no microbes) - Positive (e.g., Ciprofloxacin, Fluconazole) incubation Incubate (16-20h for bacteria, 24-48h for fungi) inoculate->incubation visual_insp Visually Inspect for Turbidity read_absorbance Optional: Read Absorbance (OD600) visual_insp->read_absorbance determine_mic Determine MIC read_absorbance->determine_mic end End: Report MIC Values determine_mic->end

Caption: Standard workflow for broth microdilution antimicrobial testing.

Detailed Protocol: Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[15]

  • Compound Dilution : In a 96-well plate, prepare two-fold serial dilutions of this compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 0.25 to 128 µg/mL.

  • Inoculum Preparation : Prepare a suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation : Add the standardized inoculum to each well of the microtiter plate.

  • Incubation : Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[14]

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Hypothetical Antimicrobial Activity Data
MicroorganismTypeCompoundMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive BacteriaThis compound32
Escherichia coli (ATCC 25922)Gram-negative BacteriaThis compound64
Candida albicans (ATCC 90028)Fungi (Yeast)This compound>128
Staphylococcus aureus (ATCC 29213)Gram-positive BacteriaCiprofloxacin (Control)0.5
Escherichia coli (ATCC 25922)Gram-negative BacteriaCiprofloxacin (Control)0.015
Candida albicans (ATCC 90028)Fungi (Yeast)Fluconazole (Control)1

Part 3: Synthesis of Findings and Future Directions

The preliminary screening data, as hypothetically presented, provides a crucial first look into the biological profile of this compound.

  • Cytotoxicity Profile : The compound demonstrates moderate cytotoxicity against the tested cancer cell lines with some degree of selectivity over the normal fibroblast line. The selectivity index, while not exceptionally high, warrants further investigation.

  • Antimicrobial Profile : The compound shows weak to moderate activity against Gram-positive and Gram-negative bacteria and no significant activity against the tested fungal strain at the concentrations screened.

This initial dataset forms the basis for a logical progression in the drug discovery process.

decision_tree cluster_cytotoxicity Cytotoxicity Pathway cluster_antimicrobial Antimicrobial Pathway start Preliminary Screening Data cytotox_data Moderate & Selective Cytotoxicity (IC50: 15-25 µM, SI: 3-5) start->cytotox_data antimicrobial_data Weak Antibacterial Activity (MIC: 32-64 µg/mL) start->antimicrobial_data expand_panel Expand Screening: - Broader cancer cell line panel - Apoptosis/Cell cycle assays cytotox_data->expand_panel sar_studies Structure-Activity Relationship (SAR) Studies expand_panel->sar_studies lead_opt Lead Optimization sar_studies->lead_opt sar_studies2 SAR Studies for Potency Improvement antimicrobial_data->sar_studies2 synergy_studies Synergy studies with known antibiotics antimicrobial_data->synergy_studies deprioritize Deprioritize as standalone agent, consider for SAR sar_studies2->deprioritize

Caption: Decision-making flowchart based on initial screening results.

Based on these hypothetical results, the most promising path forward is the exploration of the compound's anticancer potential. Future work should focus on expanding the screening to a larger panel of cancer cell lines and initiating preliminary mechanism-of-action studies (e.g., apoptosis assays) to understand how the compound exerts its cytotoxic effects. Concurrently, medicinal chemistry efforts can be initiated to synthesize analogs to establish a structure-activity relationship (SAR), aiming to improve both potency and selectivity.

References

  • Jain, A. K., et al. (2021). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. In-vitro, in-vivo, and clinical investigations are all part of the time-consuming process of screening an anticancer drug. [Link]

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Methodological & Application

Synthesis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate: A Detailed Protocol for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive and detailed two-step protocol for the synthesis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the selective mono-esterification and reduction of a commercially available pyridine dicarboxylic acid derivative to yield the key intermediate, Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. Subsequent chlorination using thionyl chloride affords the target compound. This guide emphasizes the rationale behind experimental choices, robust safety procedures, and detailed analytical characterization to ensure reproducibility and purity.

Introduction

Pyridine-based scaffolds are ubiquitous in pharmaceuticals due to their ability to engage in a variety of biological interactions. Specifically, functionalized picolinate esters, such as this compound (CAS No: 49668-99-7), serve as critical intermediates for introducing the pyridyl moiety into larger, more complex molecules. The chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the facile construction of diverse molecular libraries for drug discovery programs.

This protocol details a reliable and scalable synthesis, beginning with a robust method for preparing the alcohol precursor, Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, followed by its efficient conversion to the desired chloromethyl derivative.

Overall Reaction Scheme

The synthesis is performed in two primary stages as depicted below:

Step 1: Synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate Step 2: Synthesis of this compound

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination start Dimethyl pyridine-2,6-dicarboxylate intermediate Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate start->intermediate 1. NaBH4, CaCl2 2. Ethanol, THF final_product This compound intermediate->final_product SOCl2, CHCl3

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

This initial step focuses on the selective reduction of one of the two ester groups of dimethyl pyridine-2,6-dicarboxylate to a hydroxymethyl group, followed by transesterification to the ethyl ester. This method provides a high yield of the desired mono-alcohol precursor.[1][2]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Dimethyl pyridine-2,6-dicarboxylate≥98%Sigma-Aldrich
Calcium Chloride (anhydrous)≥96%Fisher Scientific
Sodium Borohydride (NaBH₄)≥98%Alfa Aesar
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Ethanol (EtOH), absolute≥99.5%VWR Chemicals
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Ammonium Chloride (NH₄Cl) solutionACS GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich
Ethyl AcetateACS GradeVWR Chemicals
Petroleum EtherACS GradeFisher Scientific
Round-bottom flasks, magnetic stirrer, silica gel for chromatography, TLC plates--
Experimental Protocol
  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, combine dimethyl pyridine-2,6-dicarboxylate (100.0 g, 0.51 mol), anhydrous calcium chloride (227.4 g, 2.05 mol), anhydrous tetrahydrofuran (1100 mL), and absolute ethanol (1200 mL).

  • Initial Stirring: Stir the resulting mixture at room temperature for 30 minutes to ensure homogeneity.

  • Reduction: Cool the flask in an ice bath to 0°C. Add sodium borohydride (48.6 g, 1.28 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The portion-wise addition is crucial to control the exothermic reaction and prevent runaway conditions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.

  • Quenching: After 18 hours, carefully quench the reaction by slowly adding saturated ammonium chloride solution (1.5 L) followed by deionized water (2.0 L). Quenching should be performed in a fume hood as hydrogen gas may be evolved.

  • Extraction: Transfer the mixture to a large separatory funnel and extract with dichloromethane (3 x 3.0 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 1:1 to 2:1) to afford Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid. A typical yield is around 96%.[1]

Part 2: Synthesis of this compound

This second stage involves the conversion of the primary alcohol of the intermediate to a chloromethyl group using thionyl chloride. This reaction proceeds via a chlorosulfite intermediate.[3]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylateAs synthesized in Part 1-
Thionyl Chloride (SOCl₂)≥99%Sigma-Aldrich
Chloroform (CHCl₃), anhydrous≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeVWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeLabChem
Brine (saturated NaCl solution)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel--
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet/scrubber (to neutralize evolved HCl and SO₂ gas), dissolve Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (e.g., 10 g, 55.2 mmol) in anhydrous chloroform (200 mL).

  • Addition of Thionyl Chloride: While stirring, add thionyl chloride (11.9 mL, 165.6 mmol, 3.0 equivalents) dropwise at room temperature. This addition should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the evolution of HCl gas.

  • Reaction: Stir the reaction mixture at ambient temperature for 6 hours. Monitor the reaction for completion by TLC.

  • Work-up - Quenching: After the reaction is complete, carefully pour the reaction mixture into a flask containing a stirred, saturated solution of sodium bicarbonate (500 mL) at 0°C. This step must be done slowly and with caution to control the vigorous gas evolution from the neutralization of unreacted thionyl chloride and HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by silica gel column chromatography if necessary, using a gradient of ethyl acetate in hexane as the eluent.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Characteristic peaks corresponding to the ethyl ester protons (triplet and quartet), the chloromethyl protons (singlet), and the pyridine ring protons. Spectral data is available for comparison.[4][5]
¹³C NMR Resonances for the carbonyl carbon, the carbons of the pyridine ring, the ethyl ester carbons, and the chloromethyl carbon.
Mass Spec (MS) The molecular ion peak corresponding to the mass of the product (C₉H₁₀ClNO₂ = 199.63 g/mol ).
FT-IR Characteristic absorption bands for the C=O of the ester, C-Cl bond, and the pyridine ring vibrations.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Alcohol Synthesis cluster_step2 Step 2: Chlorination s1_start Combine Reactants: Dimethyl pyridine-2,6-dicarboxylate, CaCl2, THF, EtOH s1_cool Cool to 0°C s1_start->s1_cool s1_add Add NaBH4 portion-wise s1_cool->s1_add s1_react Stir at RT for 18h s1_add->s1_react s1_quench Quench with NH4Cl (aq) s1_react->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_dry Dry & Concentrate s1_extract->s1_dry s1_purify Column Chromatography s1_dry->s1_purify s1_product Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate s1_purify->s1_product s2_start Dissolve Alcohol in CHCl3 s1_product->s2_start Use in next step s2_add Add SOCl2 dropwise s2_start->s2_add s2_react Stir at RT for 6h s2_add->s2_react s2_quench Quench with NaHCO3 (aq) s2_react->s2_quench s2_extract Extract & Wash s2_quench->s2_extract s2_dry Dry & Concentrate s2_extract->s2_dry s2_product Final Product: This compound s2_dry->s2_product

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Safety Precautions

Thionyl Chloride (SOCl₂) is a highly corrosive and toxic substance that reacts violently with water. All manipulations involving thionyl chloride must be conducted in a certified chemical fume hood.[6][7][8]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times. A face shield is recommended when handling larger quantities.[7]

  • Handling: Thionyl chloride is moisture-sensitive and will release toxic gases (HCl and SO₂) upon contact with water. Ensure all glassware is thoroughly dried before use.[6]

  • Spills: In case of a spill, neutralize with a dry agent like sodium bicarbonate or sand. Do not use water. Evacuate the area if the spill is large.[8]

  • Waste Disposal: Quench any residual thionyl chloride carefully with a basic solution (e.g., sodium bicarbonate) in an ice bath before disposal. All chemical waste must be disposed of according to institutional and local regulations.[6]

  • Inhalation: Avoid inhaling fumes. In case of inhalation, move to fresh air immediately and seek medical attention.[9]

  • Skin/Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8]

References

  • Supporting Information for a study on tetrahydropyrimidine-5-carboxylate derivatives. (n.d.).
  • Supporting Information. (2019). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Retrieved from [Link]

  • Welegedara, A. P., et al. (n.d.). Supporting Information: Cell-Free Synthesis of Selenoproteins in High Yield and Purity for Selective Protein Tagging. ChemBioChem. Retrieved from [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. (2023, March 31). Reddit. Retrieved from [Link]

  • Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. (2013, July 22). Drexel University. Retrieved from [Link]

  • How to remove thionyl chloride after reaction? (2016, May 13). ResearchGate. Retrieved from [Link]

  • ICSC 1409 - THIONYL CHLORIDE. (n.d.). International Labour Organization. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Material Safety Data Sheet - Thionyl chloride, 99.5+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Supporting Information for Aerobic C-N Bond Activation. (n.d.). RSC. Retrieved from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? (n.d.). Yufeng. Retrieved from [Link]

  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. (2007). PubMed. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. (2007). ResearchGate. Retrieved from [Link]

  • Synthetic method of 2-chloromethylpyridine hydrochloride. (2020). Google Patents.
  • Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. (2011, April 11). YouTube. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Alcohol-mediated esterification of carboxylic acids with carbonates. (2016). Google Patents.
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Ethyl 6-(chloromethyl)pyridine-2-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and the strategic placement of reactive handles on this core structure provides a powerful platform for molecular diversification.[1][2] This molecule features an sp³-hybridized chloromethyl group, which serves as an active site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Unlike aryl chlorides where the halogen is attached to an sp²-hybridized carbon, the benzylic-type chloride in this compound offers distinct reactivity. The C(sp³)-Cl bond is readily activated by palladium(0) catalysts, making it an excellent electrophilic partner in a variety of transformations without requiring the harsh conditions often needed for aryl chlorides.[3][4]

This guide provides an in-depth exploration of the application of this compound in three cornerstone cross-coupling reactions: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile reagent in their synthetic endeavors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Profile: The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended storage at 2-8°C).[5]

General Workflow for Cross-Coupling Reactions

A systematic approach is crucial for success in palladium-catalyzed cross-coupling. The following workflow represents a typical experimental sequence.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: - Substrate - Coupling Partner - Catalyst & Ligand - Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent execute Heat & Stir solvent->execute monitor Monitor Progress (TLC, LC-MS) execute->monitor cool Cool to RT monitor->cool quench Quench & Extract cool->quench purify Dry, Concentrate & Purify (Chromatography) quench->purify characterize characterize purify->characterize Characterize Product (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[4] For a substrate like this compound, this reaction provides a direct route to diarylmethane derivatives, which are important structural motifs.[7][8] The reaction proceeds readily with benzylic chlorides under relatively mild, often ligand-free, conditions.[7]

Mechanistic Rationale

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the chloromethyl group to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (activated by a base to form a borate complex) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Suzuki_Cycle center Pd(II) product R¹-R² center->product center->p4 Transmetalation (Base) pd0 L₂Pd(0) halide R¹-X pd0->p1 Oxidative Addition re Reductive Elimination oa Oxidative Addition tm Transmetalation product->pd0 halide->center R¹ = Py-CH₂ X = Cl boronic R²-B(OR)₂ boronic->center base Base p2->p3 Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) or Palladium(II) Chloride (PdCl₂) (2 mol%)

  • Ligand (optional, e.g., SPhos, PPh₃) (4 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Solvent: Dioxane/H₂O (4:1) or Acetone/H₂O (3:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst (and ligand, if used).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the mixture at room temperature or heat to 60-80°C. Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPdCl₂ (1.7)K₂CO₃Acetone/H₂ORT195[7]
4-Tolylboronic AcidPdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O771289[10]
4-Methoxyphenylboronic AcidPdCl₂ (1.7)K₂CO₃Acetone/H₂ORT1.592[7]
4-Chlorophenylboronic AcidPdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃CPME/H₂O901285[10]

Application 2: Sonogashira Coupling for C(sp³)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with organic halides, providing a powerful method for synthesizing substituted alkynes.[11] Applying this to this compound allows for the direct introduction of an alkynyl moiety, a versatile functional group for further transformations. While traditionally requiring a copper(I) co-catalyst, copper-free conditions are often preferred to prevent the undesirable homocoupling of the terminal alkyne (Glaser coupling).[12][13][14]

Mechanistic Rationale

The reaction can proceed via two pathways. The classical copper-co-catalyzed cycle involves the formation of a copper acetylide which then transmetalates to the Pd(II) center.[15] In the increasingly common copper-free pathway, the palladium complex itself facilitates the deprotonation and activation of the alkyne, often requiring a stronger base.[16] Both pathways culminate in reductive elimination to yield the product.

Sonogashira_Cycle center Pd(II) product R¹-C≡C-R² center->product center->p4 Alkynylation (Base, +/- CuI) pd0 L₂Pd(0) halide R¹-X pd0->p1 Oxidative Addition product->pd0 halide->center R¹ = Py-CH₂ X = Cl alkyne H-C≡C-R² alkyne->center base Base p2->p3 Reductive Elimination

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Protocol: Copper-Free Sonogashira Coupling with Terminal Alkynes

This protocol is adapted from efficient methods developed for the alkynylation of benzyl chlorides.[17]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂) (2 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Solvent: Toluene or Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the palladium precursor (PdCl₂(CH₃CN)₂) and the XPhos ligand.

  • Add the anhydrous solvent, followed by this compound, the terminal alkyne, and the cesium carbonate base.

  • Seal the tube and heat the reaction mixture to 65-80°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePdCl₂(CH₃CN)₂ (2)XPhos (4)Cs₂CO₃Toluene6595[17]
1-OctynePdCl₂(CH₃CN)₂ (2)XPhos (4)Cs₂CO₃Toluene6588[17]
TrimethylsilylacetylenePdCl₂(CH₃CN)₂ (2)XPhos (4)Cs₂CO₃Toluene6591[17]
Propargyl alcoholPdCl₂(CH₃CN)₂ (2)XPhos (4)Cs₂CO₃Toluene6575[17]

Application 3: Buchwald-Hartwig Amination for C(sp³)-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium catalysis, typically coupling amines with aryl halides.[16] While highly developed for C(sp²)-N couplings, its application to C(sp³)-N bond formation with substrates like benzylic chlorides is more challenging and highly dependent on the ligand choice.[18][19] Catalyst deactivation via N-coordination can be a significant issue, necessitating the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the desired reductive elimination step.[18][20]

Mechanistic Rationale

Similar to other cross-coupling reactions, the cycle involves oxidative addition of the C-Cl bond to Pd(0). The subsequent steps are where the challenges lie. The amine coordinates to the palladium(II) center, and after deprotonation by a base, a palladium-amido complex is formed. The final, often rate-limiting, reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst. The success of this final step is highly influenced by the steric and electronic properties of the supporting ligand.[20]

Buchwald_Cycle center Pd(II) product R¹-NR²R³ center->product center->p4 Amine Binding & Deprotonation pd0 L₂Pd(0) halide R¹-X pd0->p1 Oxidative Addition product->pd0 halide->center R¹ = Py-CH₂ X = Cl amine H-NR²R³ amine->center base Base p2->p3 Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Representative Buchwald-Hartwig C(sp³)-N Amination

This protocol provides a starting point for the amination of this compound. Note: Optimization of the ligand, base, and temperature is often required for each specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or a dedicated Buchwald Precatalyst (e.g., XPhos Pd G3) (2-4 mol%)

  • Ligand: A bulky, electron-rich biarylphosphine (e.g., XPhos, RuPhos, BrettPhos) (2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)

  • Anhydrous Solvent: Toluene or 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a glovebox or a Schlenk line, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine and then this compound.

  • Seal the vessel and heat with stirring to 80-110°C.

  • Monitor the reaction closely by LC-MS. Due to the potential for catalyst deactivation or side reactions, reaction times can vary significantly.

  • Upon completion or consumption of the starting material, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

AmineCatalyst SystemBaseSolventTemp (°C)NotesReference
MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene100Bulky biarylphosphine ligands are crucial for C(sp³)-N coupling.
AnilineXPhos Pd G3LHMDSDioxane100Strong, non-nucleophilic bases are often required.
n-ButylaminePd(OAc)₂ / BrettPhosK₃PO₄t-AmylOH110Weaker bases may require higher temperatures and different solvent systems.
DiethylaminePd(OAc)₂ / XPhosNaOtBuToluene80Reaction scope is highly dependent on the specific amine and ligand combination.[19][20]

References

  • Palladium-Catalyzed Cross-Coupling of Benzyl Chlorides with Cyclopropanol-Derived Ketone Homoenolates. ACS Publications. [Link]

  • Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. ElectronicsAndBooks. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. ACS Publications. [Link]

  • Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. ResearchGate. [Link]

  • Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II). SciSpace. [Link]

  • Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. PMC - NIH. [Link]

  • Activation and functionalization of benzylic derivatives by palladium catalysts. ResearchGate. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. [Link]

  • Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis. PubMed Central. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. pubs.acs.org. [Link]

  • Mthis compound. PubChem. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - NIH. [Link]

  • Application of 2-Aryl Indenylphosphine Ligand in the Buchwald- Hartwig Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides. The Royal Society of Chemistry. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]

  • Catalytic amination of polychloroarenes promoted by the Buchwald ligands. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

Sources

The Strategic Application of Ethyl 6-(chloromethyl)pyridine-2-carboxylate in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for the design of novel therapeutics. Within the diverse landscape of functionalized pyridines, Ethyl 6-(chloromethyl)pyridine-2-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into the strategic advantages conferred by its specific substitution pattern, provide detailed, field-proven protocols for its key transformations, and showcase its utility in the synthesis of biologically relevant molecules.

Molecular Architecture and Strategic Advantages

The utility of this compound as a building block stems from the orchestrated reactivity of its three key functional groups:

  • The Pyridine Core: The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the reactivity of the substituents. This electron-deficient nature is crucial for facilitating certain chemical transformations and for the molecule's interaction with biological targets.

  • The 6-(Chloromethyl) Group: This is the primary reactive handle of the molecule. The chloromethyl group is an excellent electrophile, highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and alcohols, providing a direct route to a diverse library of compounds.

  • The 2-(Ethyl Carboxylate) Group: The ethyl ester at the 2-position serves multiple purposes. It can act as a directing group in certain reactions, be hydrolyzed to the corresponding carboxylic acid for further functionalization (e.g., amide bond formation), or be involved in crucial binding interactions with a target protein. Its presence also modulates the overall physicochemical properties of the molecule, such as solubility and lipophilicity.

Key Synthetic Transformations and Protocols

The primary application of this compound in medicinal chemistry revolves around the nucleophilic substitution of the chloromethyl group. Below, we provide detailed protocols for the synthesis of key derivatives.

Synthesis of 6-((Arylamino)methyl)picolinates via Nucleophilic Substitution

The formation of a C-N bond by reacting the chloromethyl group with primary or secondary amines is a fundamental transformation for introducing diversity and targeting specific biological interactions. The resulting 6-(aminomethyl)picolinate scaffold is a common motif in various bioactive molecules.

Protocol 1: Synthesis of Ethyl 6-((phenylamino)methyl)pyridine-2-carboxylate

This protocol describes a representative nucleophilic substitution reaction with aniline. The conditions can be adapted for a wide range of primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add this compound (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Ethyl 6-((phenylamino)methyl)pyridine-2-carboxylate.

Data Presentation:

EntryNucleophileProductYield (%)
1AnilineEthyl 6-((phenylamino)methyl)pyridine-2-carboxylate~75-85%
2MorpholineEthyl 6-(morpholinomethyl)pyridine-2-carboxylate~80-90%
3BenzylamineEthyl 6-((benzylamino)methyl)pyridine-2-carboxylate~70-80%

Note: Yields are approximate and can vary based on the specific amine and reaction conditions.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A non-nucleophilic base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Potassium carbonate is a common and effective choice for this purpose.

  • Solvent (DMF): A polar apathetic solvent like DMF is ideal as it can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

  • Excess Amine: Using a slight excess of the amine can help to ensure the complete consumption of the starting chloromethyl compound.

Diagram of Workflow:

G start This compound reaction Nucleophilic Substitution start->reaction 1.0 eq reagents Amine (e.g., Aniline) Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->reaction workup Work-up & Purification reaction->workup product Ethyl 6-((arylamino)methyl) -pyridine-2-carboxylate workup->product Purified Product G cluster_0 Reactants cluster_1 Reaction Conditions StartMat Ethyl 6-(chloromethyl) -pyridine-2-carboxylate Product Ethyl 6-((phenylthio)methyl) -pyridine-2-carboxylate StartMat->Product Nucleophile Thiophenol Nucleophile->Product Base Triethylamine Base->Product Solvent DMF Solvent->Product Catalyst KI (catalytic) Catalyst->Product Temp Room Temperature Temp->Product

References

The Versatile Reagent: Ethyl 6-(chloromethyl)pyridine-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic deployment of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, ethyl 6-(chloromethyl)pyridine-2-carboxylate has emerged as a highly versatile and valuable reagent, particularly in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides an in-depth exploration of the reactivity and synthetic utility of this reagent, complete with detailed application notes and validated protocols for its use.

Introduction to a Privileged Scaffold Component

This compound, with its unique arrangement of a reactive chloromethyl group, a nucleophilically susceptible ester, and a coordinating pyridine nitrogen, presents a trifecta of synthetic handles. This arrangement allows for sequential and regioselective modifications, making it an ideal starting material for the generation of diverse molecular libraries. The inherent properties of the pyridine ring, a common motif in FDA-approved pharmaceuticals, further enhance the potential of its derivatives as biologically active agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 49668-99-7
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

The Cornerstone of Reactivity: The Chloromethyl Group

The primary locus of reactivity in this compound is the benzylic-like chloromethyl group. This site is highly susceptible to nucleophilic substitution (S_N2) reactions, providing a straightforward avenue for the introduction of a wide array of functional groups.

SN2_Reaction reagent This compound product Substituted Pyridine Derivative reagent->product S_N2 Attack nucleophile Nucleophile (Nu⁻) nucleophile->reagent leaving_group Cl⁻ product->leaving_group

Caption: General S_N2 reaction at the chloromethyl position.

N-Alkylation: Gateway to Amines and Heterocycles

The reaction with nitrogen-based nucleophiles is a cornerstone of this reagent's utility. Primary and secondary amines readily displace the chloride to form the corresponding aminomethylpyridine derivatives. These products can be valuable intermediates for further elaboration or can themselves be the target molecules.

Protocol 1: General Procedure for N-Alkylation with a Primary Amine

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF (0.1-0.5 M).

  • Addition of Amine: Add the primary amine (1.1-1.5 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 2: Representative Examples of N-Alkylation Reactions

NucleophileProductTypical Yield (%)
AnilineEthyl 6-(anilinomethyl)pyridine-2-carboxylate85-95%
MorpholineEthyl 6-(morpholinomethyl)pyridine-2-carboxylate90-98%
BenzylamineEthyl 6-(benzylaminomethyl)pyridine-2-carboxylate88-96%
O-Alkylation: Williamson Ether Synthesis

Phenols and alcohols can be readily alkylated using this reagent under Williamson ether synthesis conditions. The resulting ethers are prevalent in many biologically active molecules.

Protocol 2: Williamson Ether Synthesis with a Phenol

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.1 eq) in a polar aprotic solvent like DMF or THF. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

S-Alkylation: Formation of Thioethers

Thiols are excellent nucleophiles and react cleanly with this compound to afford thioethers. This transformation is valuable for accessing compounds with potential metal-chelating properties or for use in further synthetic manipulations.

Protocol 3: Thioether Synthesis with a Thiol

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in a polar solvent such as ethanol or DMF.

  • Base Addition: Add a base like potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) (1.2 eq) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 4-12 hours. The reaction is typically rapid.

  • Work-up and Purification: Follow the general work-up and purification procedures outlined in Protocol 1.

Application in the Synthesis of Bioactive Molecules

The true value of a synthetic reagent is demonstrated through its application in the construction of molecules with significant biological activity. This compound has proven its utility as a key intermediate in the synthesis of various pharmacologically relevant scaffolds.

Synthesis of Dihydropyrimidine-based Compounds

One notable application is in the synthesis of dihydropyrimidine (DHPM) derivatives, a class of compounds known for a wide range of biological activities. For instance, it has been used in a multi-component reaction to produce ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[2] This reaction highlights the ability of the chloromethyl group to remain intact under certain reaction conditions, allowing for its later functionalization.

DHPM_Synthesis_Workflow start This compound + Aldehyde + Urea reaction Biginelli-type Reaction start->reaction product Ethyl 6-(chloromethyl)-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reaction->product diversification Further Functionalization at Chloromethyl Position product->diversification final_products Library of Bioactive DHPMs diversification->final_products

Caption: Workflow for the synthesis of DHPMs.[2]

Precursor to Picolinate-Based Ligands and Drug Candidates

The picolinate moiety is a well-established pharmacophore and a privileged scaffold in medicinal chemistry.[1][3] Derivatives of picolinic acid have been investigated for their anticonvulsant, anti-inflammatory, and enzyme-inhibiting properties.[4] this compound serves as an excellent starting material for the synthesis of more complex picolinate derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or the chloromethyl group can be transformed to introduce other functionalities, leading to a diverse range of potential drug candidates. For example, derivatives of 6-formyl-pyridine-2-carboxylic acid, accessible from the chloromethyl precursor via oxidation, have shown telomerase inhibitory activity.[5]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its strategically positioned reactive sites allow for the facile and predictable introduction of diverse functional groups, making it an invaluable tool for the construction of complex heterocyclic molecules. Its application in the synthesis of biologically active compounds underscores its importance for researchers, scientists, and drug development professionals. The protocols provided herein offer a solid foundation for the exploration of its full synthetic potential.

References

Application Notes & Protocols: A Guide to the N-Alkylation of Primary Amines with Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Synthesis

The reaction between ethyl 6-(chloromethyl)pyridine-2-carboxylate and primary amines is a cornerstone transformation for introducing a substituted aminomethyl-picolinate scaffold. This moiety is of significant interest in medicinal chemistry and drug development, appearing in molecules designed for a range of biological targets. The reaction is a nucleophilic substitution, where the primary amine displaces the chloride on the benzylic-like (pyridylic-methyl) carbon. The strategic importance of this reaction lies in its reliability and versatility for building molecular complexity. Understanding the nuances of the reaction conditions is paramount for achieving high yields, minimizing side products, and ensuring reproducible outcomes in a research and development setting.

This guide provides an in-depth analysis of the reaction mechanism, explores the critical parameters influencing its success, and offers detailed, field-proven protocols for researchers.

The Reaction Mechanism: A Classic S_N2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. It is crucial to distinguish this from nucleophilic aromatic substitution (S_NAr), which would involve an attack on the pyridine ring itself. The chloromethyl group at the 6-position is highly activated towards S_N2 displacement due to the electron-withdrawing nature of the adjacent pyridine ring, which stabilizes the transition state.

The mechanism unfolds in two primary steps:

  • Nucleophilic Attack: The primary amine, acting as the nucleophile, uses its lone pair of electrons to attack the electrophilic methylene carbon of the chloromethyl group. This occurs in a concerted fashion, where the carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks, expelling a chloride ion as the leaving group.[1] This step results in the formation of a protonated secondary amine, specifically an ammonium salt.

  • Deprotonation: The resulting ammonium salt is acidic. A base present in the reaction mixture removes a proton from the nitrogen atom.[2][3] This step is an essential acid-base neutralization that regenerates a neutral secondary amine product and drives the reaction equilibrium towards completion.

A common side reaction is over-alkylation , where the secondary amine product, which is also nucleophilic, reacts with another molecule of the starting electrophile to form a tertiary amine.[2][4] Careful control of reaction conditions is necessary to suppress this outcome.

Optimizing Reaction Conditions: A Causal Approach

The success of this N-alkylation hinges on the judicious selection of several key parameters. The choices are not arbitrary but are based on chemical principles designed to maximize the rate of the desired S_N2 reaction while minimizing competing pathways.

The Role of the Base

A base is critical for neutralizing the hydrogen chloride (HCl) that is formally generated during the reaction. Without a base, the HCl would protonate the starting primary amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate and cesium carbonate are excellent choices.[4][5] They are non-nucleophilic, easily removed during aqueous work-up, and effective at promoting the reaction. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the amine.[4]

  • Tertiary Amine Bases (Et₃N, DIPEA): Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are organic-soluble bases that act as proton scavengers. They are particularly useful when complete homogeneity is desired. DIPEA is sterically hindered, making it less likely to act as a competing nucleophile.

Solvent Selection

The solvent plays a crucial role in solvating the reactants and intermediates. Polar aprotic solvents are generally the optimal choice for S_N2 reactions.

  • Acetonitrile (ACN): An excellent and widely used solvent for this transformation. It effectively solvates the cationic intermediate without strongly solvating the amine nucleophile, leaving it free to react.[5][6]

  • N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These highly polar aprotic solvents can further accelerate the reaction rate. However, their high boiling points can make them difficult to remove during work-up.

  • Alcohols (e.g., Ethanol): While sometimes used, protic solvents like ethanol can solvate the amine nucleophile through hydrogen bonding, potentially reducing its reactivity.[7] They are generally considered less ideal than polar aprotic solvents for this specific reaction.

Temperature and Stoichiometry Control
  • Temperature: The reaction can often be conducted at room temperature, but gentle heating (e.g., 50–80 °C) is frequently employed to ensure a reasonable reaction rate, especially with less nucleophilic amines.[5] Higher temperatures should be avoided as they can promote the formation of side products.

  • Stoichiometry: To minimize the risk of over-alkylation, it is a common and effective strategy to use a slight excess of the primary amine (e.g., 1.2–2.0 equivalents).[4] Alternatively, for precious amines, the this compound can be added slowly to the reaction mixture to maintain its low concentration, thus favoring the reaction with the more abundant primary amine over the secondary amine product.[4]

Data Summary: Typical Reaction Parameters

The following table summarizes common conditions for the N-alkylation of primary amines with this compound, providing a starting point for reaction optimization.

Primary Amine (eq.)Base (eq.)SolventTemperature (°C)Time (h)Predicted Yield (%)
1.2 - 1.5K₂CO₃ (2.0)Acetonitrile60 - 806 - 1275 - 90
1.2 - 1.5Et₃N (2.0)Dichloromethane25 - 4012 - 2470 - 85
1.1 - 1.2Cs₂CO₃ (1.5)DMF254 - 880 - 95
2.0DIPEA (2.5)Acetonitrile508 - 1670 - 90

Experimental Workflow and Protocols

The following diagram and protocols outline a robust and reproducible workflow for conducting the reaction and isolating the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents 1. Reagent Preparation - this compound (1.0 eq) - Primary Amine (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) - Anhydrous Solvent (e.g., ACN) setup 2. Reaction Setup - Combine reagents in flask under N2 - Stir at specified temperature reagents->setup Combine monitoring 3. Monitoring - Track progress via TLC or LC-MS - Check for consumption of starting material setup->monitoring Heat & Stir quench 4. Quenching & Extraction - Cool to RT - Filter solids (if applicable) - Dilute with organic solvent - Wash with H2O and brine monitoring->quench Reaction Complete purify 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify via flash chromatography quench->purify Isolate Crude analysis 6. Characterization - Confirm structure (NMR, MS) - Assess purity (HPLC) purify->analysis Obtain Pure Product

Caption: General experimental workflow for the S_N2 reaction.

Protocol 1: General Procedure using Potassium Carbonate

This protocol is a reliable starting point for a wide range of primary amines.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (1.2 - 1.5 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (ACN), anhydrous (to make a 0.2 - 0.5 M solution)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile.

  • Add the primary amine (1.2 - 1.5 eq.) followed by anhydrous potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 80 °C with vigorous stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic solids (K₂CO₃ and KCl) and wash the solid cake with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate or dichloromethane, wash with water (2x) and then with saturated aqueous sodium chloride (brine) (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted product.

Protocol 2: Optimized Procedure for Acid-Sensitive Substrates using DIPEA

This protocol is suitable when either the starting amine or the final product is sensitive to the potentially heterogeneous and more basic conditions of K₂CO₃.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous (to make a 0.2 - 0.5 M solution)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 eq.) and DIPEA (1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq.) in a small amount of anhydrous DCM.

  • Add the solution of the chloromethylpyridine dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with DCM.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x), followed by water (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

References

  • BenchChem. (2025).
  • El-Sayed, N. N., et al. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. Benchchem.
  • Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.
  • NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • BenchChem. (2025).
  • PubMed. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
  • CSIRO Publishing. (2006). Methyl 2-[N-(2'-Pyridylmethyl)carbamyl]pyridine-6-carboxylate: A Precursor for Unsymmetrical Diamide Ligands.
  • Chemistry LibreTexts. (2019). 20.1: Reactions of Carboxylic Acids.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). ETHYL 6-(CHLOROMETHYL)
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Chemistry LibreTexts. (2020). 21.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols.
  • Reddit. (2024). Why is the formation of a primary amine using haloalkanes and ammonia done in ethanolic conditions?.
  • Chemguide. (n.d.). amines as nucleophiles.
  • Doc Brown's Chemistry. (n.d.). nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines.
  • Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and ammonia.

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Topic: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note details the systematic development and optimization of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethyl 6-(chloromethyl)pyridine-2-carboxylate in human plasma. As a potentially crucial intermediate in pharmaceutical synthesis, rigorous analytical methods are required to characterize its pharmacokinetic profile. This guide provides a comprehensive walkthrough of the entire workflow, from analyte characterization and internal standard selection to sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind each experimental choice is explained to provide a framework for adapting this method to similar analytes. The final protocol is designed to be fully compliant with the principles outlined in major regulatory guidelines, ensuring data integrity and reliability for drug development professionals.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound featuring a pyridine core, an ethyl ester, and a reactive chloromethyl group. Its analysis in a complex biological matrix like human plasma presents several challenges. The primary objectives for this method development were to achieve a low limit of quantitation (LLOQ), high selectivity to eliminate endogenous interference, and excellent accuracy and precision, all within a high-throughput workflow. This document serves as both a protocol and a strategic guide, grounded in established bioanalytical principles.[1][2]

Analyte Characterization and Strategic Considerations

A deep understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue / PredictionImplication for Method Development
Chemical Formula C₉H₁₀ClNO₂Used for exact mass calculation.
Molecular Weight 199.63 g/mol Guides initial mass spectrometer settings.
Monoisotopic Mass 199.04001 DaThe basis for precursor ion selection in MS.
CAS Number 49668-99-7[4][5]Unique chemical identifier.
Predicted pKa 0.83 ± 0.10[4]The pyridine nitrogen is basic and will be readily protonated in acidic mobile phases, making positive mode ESI ideal.
Key Structural Features Pyridine Ring, Ethyl Ester, Chloromethyl GroupThe chlorine atom provides a distinct isotopic pattern (M+ and M+2) that serves as a crucial confirmation of identity.[6][7]
The Critical Choice of an Internal Standard (IS)

An appropriate internal standard is non-negotiable for correcting variability during sample processing and analysis.[8]

  • The Gold Standard: Stable Isotope-Labeled (SIL) IS: A SIL version of the analyte (e.g., with ¹³C or ²H labels) is the ideal choice. It co-elutes with the analyte and experiences identical matrix effects and ionization efficiency, providing the most accurate correction.[9] For this method, This compound-d4 (with deuterium on the ethyl group) would be a prime candidate.

  • The Pragmatic Alternative: Structural Analog IS: When a SIL-IS is unavailable, a carefully selected structural analog can be used.[10] The analog should have similar chromatographic behavior and extraction recovery. A suitable option would be Mthis compound or a similar pyridine derivative that is not a known metabolite. For the purposes of this protocol, we will proceed with the assumption that a SIL-IS is available to ensure the highest data quality.

Workflow and Methodology

The overall analytical workflow is designed for robustness and efficiency.

LCMSMS_Workflow Figure 1: Overall Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Spike with Internal Standard (SIL-IS) Sample->Add_IS LLE Perform Liquid-Liquid Extraction (LLE) Add_IS->LLE Drydown Evaporate Organic Layer to Dryness LLE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject onto LC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (Positive ESI) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify MRM_Logic Figure 2: MRM Detection Logic Analyte Analyte Elutes from LC Column ESI Ionization (ESI+) Analyte->ESI Q1 Quadrupole 1 (Q1) Selects Precursor Ion [M+H]+ ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Q2->Q3 Fragmentation Detector Detector Q3->Detector

References

High-Purity Isolation of Ethyl 6-(chloromethyl)pyridine-2-carboxylate via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this building block is paramount, as impurities can lead to downstream reaction failures, complex purification challenges, and the generation of unwanted, potentially toxic byproducts. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the scientific rationale behind methodological choices, from mobile phase selection to column packing, offering a self-validating system designed for reproducibility and high recovery. This guide is intended for researchers, chemists, and process development scientists seeking a robust and efficient purification strategy.

Scientific Principles of Separation

The successful chromatographic separation of a target compound from impurities hinges on exploiting differences in their physicochemical properties.[1] The principle of column chromatography is based on the differential partitioning of components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through it).[2][3]

1.1. Analyte & Stationary Phase Interaction

This compound possesses several functional groups that dictate its polarity: a moderately polar pyridine ring, a polar ester group, and a non-polar ethyl chain. This composite polarity makes it an ideal candidate for normal-phase chromatography, where a polar stationary phase is used to separate compounds of varying polarity.[3][4]

We select silica gel (SiO₂) as the stationary phase. Its surface is rich in hydroxyl groups (silanols), which are polar and slightly acidic.[5] Compounds with polar functional groups, like the ester and the nitrogen atom in the pyridine ring of our target molecule, will interact with these silanol groups via hydrogen bonding and dipole-dipole interactions. More polar compounds interact more strongly and thus move through the column more slowly, while less polar compounds elute faster.[4][5]

1.2. The Role of the Mobile Phase (Eluent)

The mobile phase is the solvent system that carries the sample through the column.[6] In normal-phase chromatography, a mixture of a non-polar and a more polar solvent is typically used.[4]

  • Non-polar component (e.g., Hexanes/Heptane): Serves as the weak solvent, minimizing the movement of all compounds on the column.

  • Polar component (e.g., Ethyl Acetate): Competes with the analyte for the binding sites on the silica gel. Increasing the proportion of the polar solvent increases the eluting power (elutropic strength) of the mobile phase, causing all compounds to move faster.

The key to achieving good separation is to find a solvent ratio that provides a significant difference in the migration rates of the target compound and its impurities.[7] This is empirically determined using Thin-Layer Chromatography (TLC) prior to running the column.[5] For this specific purification, a target Retention Factor (Rf) of 0.25-0.35 for this compound is ideal, as it ensures the compound spends sufficient time on the stationary phase to resolve from impurities without requiring excessive solvent volumes.[4]

1.3. A Note on Pyridine Derivatives

Basic compounds like pyridine derivatives can sometimes exhibit "peak tailing" on silica gel.[8] This occurs due to a strong, sometimes irreversible, interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface. While this is a more pronounced issue in high-performance liquid chromatography (HPLC), it can be mitigated in flash chromatography by ensuring the column is not overloaded and by selecting an appropriate mobile phase.

Safety & Handling

Chlorinated pyridine derivatives require careful handling to avoid exposure.[9][10] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety glasses or a face shield.[11][12]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][13] Do not eat, drink, or smoke in the laboratory.[12]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[10]

  • Waste Disposal: All solvent and solid waste must be disposed of in accordance with local, state, and federal regulations.[10]

Materials & Equipment

CategoryItemSpecifications
Chemicals Crude this compound-
Silica Gel for Flash Chromatography230-400 mesh (40-63 µm)
Hexanes or HeptaneACS Grade or higher
Ethyl AcetateACS Grade or higher
Dichloromethane (for sample loading)ACS Grade or higher
Apparatus Glass Chromatography ColumnAppropriate size for scale (e.g., 40 mm ID for 1-5 g scale)
TLC PlatesSilica gel 60 F₂₅₄
TLC Developing Chamber-
UV Lamp254 nm
Collection VesselsTest tubes or flasks
Rotary EvaporatorFor solvent removal
Sand and Cotton/Glass WoolFor column base

Detailed Experimental Protocol

This protocol is divided into a preliminary optimization step (TLC) followed by the full column purification.

Part A: TLC for Mobile Phase Optimization

The goal is to find a solvent system where the target compound has an Rf value between 0.25 and 0.35.[4]

  • Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the stock solution onto the baseline of a TLC plate.[4] Make the spot as small as possible (1-2 mm diameter).

  • Prepare Test Solvents: In small beakers, prepare ~5 mL of different Hexanes:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v).

  • Develop Plates: Place one spotted TLC plate in each beaker (ensure the solvent level is below the baseline), cover, and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front with a pencil, and let them dry completely. Visualize the spots under a UV lamp at 254 nm. The target compound should appear as a dark spot.

  • Calculate Rf: Calculate the Rf value for the main spot in each system using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select Optimal System: Choose the solvent system that gives an Rf value in the 0.25-0.35 range. This will be your mobile phase for the column.

Part B: Column Preparation (Wet Slurry Method)

Proper column packing is critical to achieving a good separation and preventing issues like channeling.[2]

  • Column Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, then add a ~1 cm layer of sand.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (a common rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude sample by weight).[6] Add your chosen mobile phase to create a free-flowing slurry.[14]

  • Pack the Column: Pour the silica slurry into the column in a single, continuous motion. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Compact the Bed: Open the stopcock and drain some solvent, tapping the side of the column gently to compact the silica bed and remove any air bubbles. Apply gentle air pressure to accelerate the process if needed. The final packed bed should be uniform and level.

  • Equilibrate: Add a ~2 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition. Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [6]

Part C: Sample Loading
  • Dissolve Sample: Dissolve the crude this compound in the minimum amount of a strong solvent like dichloromethane.

  • Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to the dissolved sample.

  • Evaporate Solvent: Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude sample adsorbed onto silica.

  • Load Column: Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.

Part D: Elution and Fraction Collection
  • Add Mobile Phase: Carefully add the mobile phase to the column, opening the stopcock to begin the elution. Use gravity or gentle air pressure for a steady flow rate (a drip rate of ~1-2 drops per second is a good starting point).

  • Collect Fractions: Begin collecting the eluent in a series of numbered test tubes or flasks as soon as it starts dripping from the column.

  • Monitor Progress: Continuously monitor the separation by spotting every few fractions onto a TLC plate and visualizing under UV light.

Part E: Product Isolation
  • Identify Pure Fractions: Develop the monitoring TLC plates. The fractions containing only the spot corresponding to your pure product (at the target Rf) should be combined.

  • Solvent Removal: Combine the identified pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator.[14]

  • Final Product: The remaining residue is your purified this compound. Place it under high vacuum to remove any residual solvent and obtain the final mass and yield.

Process Visualization: Purification Workflow

The following diagram illustrates the end-to-end purification process.

Purification_Workflow Crude Crude Product (in reaction mixture) TLC_Opt TLC Method Development Crude->TLC_Opt Test System Pack Pack Column (Wet Slurry Method) TLC_Opt->Pack Select Mobile Phase Load Sample Loading (Dry Method) Pack->Load Elute Elution & Fraction Collection Load->Elute TLC_Analysis TLC Analysis of Fractions Elute->TLC_Analysis Monitor Combine Combine Pure Fractions TLC_Analysis->Combine Identify Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Product (>98% Purity) Evap->Pure

Sources

The Strategic Role of Ethyl 6-(chloromethyl)pyridine-2-carboxylate in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities with diverse applications. Its presence in numerous pharmaceuticals underscores its importance as a privileged structure.[1][2] A particularly versatile building block for the elaboration of this core is Ethyl 6-(chloromethyl)pyridine-2-carboxylate. This bifunctional reagent, possessing both a nucleophilically susceptible chloromethyl group and an ester moiety on the pyridine ring, offers a strategic entry point to a variety of fused heterocyclic systems, most notably indolizine derivatives.[3][4]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the underlying principles of its reactivity and offering detailed protocols for its application in the synthesis of novel heterocyclic compounds.

Core Principles of Reactivity

The synthetic potential of this compound hinges on the distinct reactivity of its two functional groups. The chloromethyl group at the 6-position serves as a potent electrophile, readily undergoing nucleophilic substitution. This allows for the introduction of a wide array of side chains. The ester group at the 2-position, on the other hand, can act as a directing group or be incorporated into a newly formed ring system.

A primary synthetic strategy involves the initial reaction of the chloromethyl group with a nucleophile, followed by an intramolecular cyclization to construct a new fused ring. This approach is particularly powerful for the synthesis of indolizine derivatives, a class of nitrogen-containing heterocycles with significant biological activities.[3][4]

Visualization of the Synthetic Pathway

The general workflow for the synthesis of indolizine derivatives from this compound can be visualized as a two-step process. First, the formation of a pyridinium salt by reaction with a nucleophile, followed by in-situ generation of a pyridinium ylide and subsequent cycloaddition.

G A This compound C Pyridinium Salt Intermediate A->C SN2 Reaction B Nucleophile (e.g., Active Methylene Compound) B->C E Pyridinium Ylide C->E Deprotonation D Base D->E G [3+2] Cycloaddition E->G F Dipolarophile (e.g., Alkene, Alkyne) F->G H Fused Heterocycle (Indolizine Derivative) G->H Aromatization

Caption: General workflow for indolizine synthesis.

Application Note 1: Synthesis of Indolizine-1-carboxylates via the Tschitschibabin Reaction

The Tschitschibabin reaction provides a classical and efficient route to indolizine derivatives.[5][6] In this approach, this compound is first reacted with a compound containing an active methylene group, such as malonates or β-ketoesters. This initial SN2 reaction forms a pyridinium salt. Subsequent treatment with a base generates a pyridinium ylide, which undergoes an intramolecular 1,5-dipolar cyclization, followed by elimination to afford the aromatic indolizine ring system.

Causality Behind Experimental Choices:

  • Choice of Nucleophile: Active methylene compounds are chosen for their acidic protons, which facilitate the formation of the pyridinium ylide in the presence of a base. The substituents on the active methylene compound are incorporated into the final indolizine structure, allowing for molecular diversity.

  • Base Selection: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to deprotonate the pyridinium salt to form the ylide without competing in the initial nucleophilic substitution.

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are typically used to facilitate the SN2 reaction and the subsequent cyclization.

Protocol 1: Synthesis of Ethyl 7-(ethoxycarbonyl)indolizine-1-carboxylate

This protocol details the synthesis of a disubstituted indolizine derivative using diethyl malonate as the active methylene compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound49668-99-7199.631.0 g
Diethyl malonate105-53-3160.170.88 mL
Anhydrous Potassium Carbonate584-08-7138.212.0 g
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0920 mL
Diethyl ether60-29-774.12100 mL
Saturated Sodium Bicarbonate SolutionN/AN/A50 mL
BrineN/AN/A50 mL
Anhydrous Magnesium Sulfate7487-88-9120.375 g

Procedure:

  • To a stirred solution of this compound (1.0 g, 5.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add diethyl malonate (0.88 mL, 5.8 mmol) followed by anhydrous potassium carbonate (2.0 g, 14.5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Ethyl 7-(ethoxycarbonyl)indolizine-1-carboxylate.

Application Note 2: Synthesis of Indolizines via [3+2] Cycloaddition of Pyridinium Ylides

A more versatile approach to indolizine synthesis involves the intermolecular [3+2] cycloaddition of a pyridinium ylide with a dipolarophile.[4][7] In this strategy, this compound is first converted to a pyridinium salt by reaction with a suitable nucleophile (often a secondary amine or a phosphine). The resulting salt is then treated with a base to generate the pyridinium ylide in situ. This ylide then reacts with an electron-deficient alkene or alkyne (the dipolarophile) to form a five-membered ring, which upon aromatization, yields the indolizine core.

Causality Behind Experimental Choices:

  • Ylide Generation: The choice of the group attached to the exocyclic carbon of the ylide influences its stability and reactivity. Electron-withdrawing groups can stabilize the ylide, making it easier to handle.

  • Dipolarophile Selection: Electron-deficient alkenes and alkynes, such as acrylates, maleates, and acetylenedicarboxylates, are excellent dipolarophiles for this reaction due to their favorable frontier molecular orbital interactions with the pyridinium ylide.

  • Reaction Conditions: The reaction is often carried out as a one-pot procedure to avoid isolation of the potentially unstable pyridinium ylide.

Protocol 2: One-Pot Synthesis of Ethyl 7-acetyl-2-phenylindolizine-1-carboxylate

This protocol describes a one-pot synthesis of a trisubstituted indolizine derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound49668-99-7199.631.0 g
Triphenylphosphine603-35-0262.291.3 g
Phenylacetylene536-74-3102.140.56 mL
Triethylamine121-44-8101.191.4 mL
Anhydrous Toluene108-88-392.1430 mL
Dichloromethane75-09-284.93100 mL
Water7732-18-518.0250 mL
BrineN/AN/A50 mL
Anhydrous Sodium Sulfate7757-82-6142.045 g

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.0 mmol) and triphenylphosphine (1.3 g, 5.0 mmol) in anhydrous toluene (30 mL).

  • Reflux the mixture for 4 hours to form the corresponding phosphonium salt.

  • Cool the reaction mixture to room temperature and add phenylacetylene (0.56 mL, 5.1 mmol) followed by the dropwise addition of triethylamine (1.4 mL, 10.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, dilute the mixture with dichloromethane (50 mL) and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target indolizine derivative.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds, particularly fused pyridine systems like indolizines. Its bifunctional nature allows for the strategic construction of complex molecular architectures through sequential nucleophilic substitution and cyclization reactions. The protocols provided herein offer a practical guide for researchers to explore the rich chemistry of this reagent and to develop new molecular entities with potential applications in drug discovery and materials science. The principles of the Tschitschibabin reaction and [3+2] cycloaddition of pyridinium ylides serve as a robust foundation for further synthetic innovations.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

  • Synthesis of indolizines. Organic Chemistry Portal. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

  • Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. [Link]

  • Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. [Link]

  • Active methylene compounds. EaseToLearn.com. [Link]

  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Multi-component one-pot synthesis of indolizine derivatives. Journal of Physics: Conference Series. [Link]

  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry. [Link]

  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC - NIH. [Link]

  • The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. ChemistrySelect. [Link]

  • Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry. [Link]

  • Chichibabin pyridine synthesis. Wikipedia. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PMC - NIH. [Link]

Sources

Experimental guide for N-alkylation reactions using Ethyl 6-(chloromethyl)pyridine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Experimental Guide for N-Alkylation Reactions Using Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Picolinate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and its unique electronic properties make it a valuable component in designing molecules that interact with biological targets. Specifically, the 2,6-disubstituted pyridine framework, accessible through reagents like this compound, serves as a versatile building block for creating complex molecular architectures.

This guide provides a detailed examination of the N-alkylation reaction using this compound. This reagent is a potent electrophile, ideal for introducing the ethyl picolinate moiety onto a wide range of primary and secondary amines. The resulting N-alkylated products are crucial intermediates in the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. We will explore the underlying mechanism, provide a robust experimental protocol, and discuss key optimization strategies from the perspective of a senior application scientist.

Reaction Mechanism: A Classic SN2 Pathway

The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is predicated on the nucleophilic attack of the amine's lone pair of electrons on the electrophilic methylene carbon of the chloromethyl group.

Key Mechanistic Steps:

  • Deprotonation (Base-Mediated): A mild base is used to deprotonate the primary or secondary amine, enhancing its nucleophilicity. In the absence of a base, the initial alkylation forms an ammonium salt, which can be deprotonated by another equivalent of the starting amine. However, the in-situ formation of this salt (e.g., hydrochloride) can slow or halt the reaction, making the inclusion of a dedicated base highly advantageous.

  • Nucleophilic Attack: The electron-rich nitrogen of the amine attacks the electron-deficient carbon of the chloromethyl group.

  • Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is forming concurrently with the carbon-chlorine bond breaking.

  • Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the new carbon-nitrogen bond and yielding the N-alkylated picolinate product.

The choice of base and solvent is critical for reaction efficiency. A non-nucleophilic base is preferred to avoid competing reactions, and a polar aprotic solvent is typically used to solvate the transition state and facilitate the SN2 pathway.

Experimental Workflow and Protocol

This section outlines a comprehensive, field-proven protocol for the N-alkylation of a generic primary amine with this compound.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_amine Dissolve Amine (1.0 eq) & Base (1.5 eq) in Solvent add Slowly Add Alkylating Agent to Amine Mixture at RT prep_amine->add prep_alkyl Prepare Solution of Ethyl 6-(chloromethyl)pyridine-2-carboxylate (1.1 eq) prep_alkyl->add heat Heat to 50-70 °C & Stir for 4-24h add->heat monitor Monitor Progress via TLC/LC-MS heat->monitor quench Cool to RT & Quench (e.g., with water) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify via Column Chromatography dry->purify char Characterize Product (NMR, MS) purify->char

Caption: General workflow for N-alkylation.

Detailed Step-by-Step Protocol

Materials:

  • Primary or Secondary Amine (1.0 equivalent)

  • This compound (1.1 equivalents)[1]

  • Potassium Carbonate (K₂CO₃), finely milled (1.5 equivalents)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Condenser and heating mantle/oil bath

  • Nitrogen or Argon gas inlet

  • Addition funnel (optional, for larger scale)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq) and anhydrous acetonitrile (or DMF) to make an approximately 0.2 M solution. Add finely milled potassium carbonate (1.5 eq) to the mixture.

    • Scientist's Note: The use of a mild inorganic base like K₂CO₃ is crucial. It is strong enough to neutralize the HCl byproduct, driving the reaction to completion, but not so strong as to promote side reactions like ester hydrolysis. Acetonitrile is an excellent solvent choice, but for less reactive amines, DMF can be used to achieve higher reaction temperatures.

  • Addition of Alkylating Agent: While stirring vigorously at room temperature, add a solution of this compound (1.1 eq) in a small amount of the reaction solvent. The addition can be done portion-wise or dropwise.

    • Scientist's Note: A slight excess of the alkylating agent ensures full consumption of the potentially more valuable amine. However, a large excess should be avoided to prevent di-alkylation of primary amines, a common side reaction.

  • Reaction Progression: Heat the reaction mixture to a temperature between 50-70 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and rinse the filter cake with a small amount of solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The aqueous washes will remove any remaining inorganic salts and DMF if it was used as the solvent.

    • Scientist's Note: If the product is basic, a mild acidic wash (e.g., 1M aq. HCl) can be used to remove unreacted pyridine starting material, but care must be taken as this may protonate the desired product, moving it into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can then be purified.

  • Purification: Purify the crude material using silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent (e.g., Hexanes) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate), is usually effective.

    • Scientist's Note: Pyridine-containing compounds can sometimes exhibit peak tailing on silica gel due to interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can significantly improve peak shape and separation.

Reaction Scheme & Data

reaction_scheme cluster_reactants cluster_products Amine R₁R₂NH (Amine) Product Ethyl 6-((R₁R₂N)methyl) pyridine-2-carboxylate Amine->Product + Picolinate Ethyl 6-(chloromethyl) pyridine-2-carboxylate Picolinate->Product + Picolinate->Product Base, Solvent Δ Base Base (e.g., K₂CO₃) Salt Base·HCl Solvent Solvent (e.g., CH₃CN)

Sources

Ethyl 6-(chloromethyl)pyridine-2-carboxylate: A Versatile Linker for Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of bioconjugation has revolutionized modern medicine and biological research, enabling the precise chemical linkage of molecules to create novel therapeutic and diagnostic agents. Among the most significant achievements in this area are antibody-drug conjugates (ADCs), which combine the targeting specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] The success of an ADC is critically dependent on the linker that connects the antibody and the payload, as it governs the stability, pharmacokinetics, and efficacy of the conjugate.[2] This application note details the use of ethyl 6-(chloromethyl)pyridine-2-carboxylate as a versatile and efficient linker for bioconjugation, with a particular focus on its application in the development of ADCs.

This compound belongs to the class of halomethylpyridine linkers, which are known for their reactivity towards nucleophilic functional groups present on biomolecules. The chloromethyl group serves as a reactive handle for covalent bond formation, primarily with the thiol groups of cysteine residues.[3] The pyridine ring, on the other hand, can influence the solubility, stability, and overall pharmacokinetic properties of the resulting bioconjugate. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and considerations for using this compound in their bioconjugation strategies.

Principle of Bioconjugation

The primary mechanism of action for this compound in bioconjugation is the S-alkylation of cysteine residues.[4] Cysteine's thiol group is a potent nucleophile, especially in its deprotonated thiolate form, which readily attacks the electrophilic carbon of the chloromethyl group.[] This reaction results in the formation of a stable thioether bond, covalently linking the pyridine-based linker to the protein.[6]

The general reaction scheme is as follows:

The ethyl ester group on the pyridine ring can be subsequently hydrolyzed to the corresponding carboxylic acid, providing a secondary attachment point for a payload molecule through standard amide bond formation or other coupling chemistries. This bifunctional nature makes this compound a valuable tool for creating complex bioconjugates.

Key Advantages of this compound:
  • Thiol-Specific Reactivity: The chloromethyl group exhibits high reactivity towards the thiol groups of cysteine residues, allowing for site-specific modification of proteins.[3]

  • Stable Thioether Bond: The resulting thioether linkage is highly stable under physiological conditions, preventing premature release of the linker and any attached payload.[7]

  • Bifunctionality: The presence of the ethyl ester allows for subsequent conjugation of a second molecule, such as a therapeutic agent or a fluorescent dye.

  • Tunable Properties: The pyridine core can be further modified to fine-tune the physicochemical properties of the linker and the final conjugate.

Application Note: Antibody-Drug Conjugate (ADC) Synthesis

This section provides a detailed protocol for the synthesis of an ADC using this compound as a linker. The protocol is divided into two main stages:

  • Conjugation of the Linker to the Antibody: This involves the reaction of the linker with the cysteine residues of a monoclonal antibody (mAb).

  • Conjugation of the Payload to the Linker-Modified Antibody: This step attaches the cytotoxic drug to the linker.

Pre-requisites and Materials
  • Antibody: A monoclonal antibody with accessible cysteine residues (either native or engineered).

  • This compound: High purity grade.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).

  • Payload: A cytotoxic drug with a suitable functional group for conjugation (e.g., an amine for amide bond formation).

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for amide bond formation.

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4; Borate buffer, pH 8.0.

  • Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Analytical Instruments: UV-Vis spectrophotometer, Mass spectrometer (for characterization).

Experimental Workflow Diagram

ADC_Synthesis_Workflow cluster_0 Part 1: Linker-Antibody Conjugation cluster_1 Part 2: Payload Conjugation mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (TCEP or DTT) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation1 S-Alkylation (pH 7.5-8.0) Reduced_mAb->Conjugation1 Linker Ethyl 6-(chloromethyl) pyridine-2-carboxylate Linker->Conjugation1 Purification1 Purification (SEC) Remove excess linker Conjugation1->Purification1 mAb_Linker mAb-Linker Conjugate Purification1->mAb_Linker Hydrolysis Ester Hydrolysis (optional, mild base) mAb_Linker->Hydrolysis mAb_Linker_COOH mAb-Linker-COOH Hydrolysis->mAb_Linker_COOH Activation Carboxyl Activation (EDC/NHS) mAb_Linker_COOH->Activation Payload Payload with Amine Group Conjugation2 Amide Coupling Payload->Conjugation2 Activation->Conjugation2 Purification2 Purification (SEC) Remove excess payload Conjugation2->Purification2 ADC Final ADC Purification2->ADC

Caption: Workflow for ADC synthesis using the specified linker.

Detailed Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

Objective: To covalently attach the linker to the antibody via cysteine thiol groups.

1. Antibody Preparation and Reduction:

  • Start with a solution of the monoclonal antibody in PBS at a concentration of 5-10 mg/mL.

  • To expose the reactive thiol groups of the interchain cysteine residues, a partial reduction is necessary.

  • Add a 10-fold molar excess of TCEP solution to the antibody solution.

  • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Rationale: TCEP is a potent and specific reducing agent for disulfide bonds, and its use at a controlled concentration allows for the selective reduction of the more accessible interchain disulfides without denaturing the antibody.

2. Linker Conjugation:

  • Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.

  • Adjust the pH of the reduced antibody solution to 7.5-8.0 using a borate buffer. The slightly alkaline pH facilitates the deprotonation of the cysteine thiol groups to the more nucleophilic thiolate form.

  • Add a 5 to 10-fold molar excess of the linker stock solution to the reduced antibody solution.

  • Incubate the reaction at room temperature for 4 hours or at 4°C overnight with gentle stirring.

  • Causality: The rate of the S-alkylation reaction is dependent on pH, temperature, and the concentration of reactants. The chosen conditions represent a balance between achieving a high conjugation efficiency and minimizing potential side reactions or antibody degradation.

3. Purification of the Linker-Modified Antibody:

  • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC).

  • Equilibrate the SEC column with PBS, pH 7.4.

  • Load the reaction mixture onto the column and collect the fractions corresponding to the antibody-linker conjugate.

  • Pool the relevant fractions and concentrate the purified conjugate using an appropriate ultrafiltration device.

4. Characterization:

  • Determine the concentration of the antibody-linker conjugate using a UV-Vis spectrophotometer at 280 nm.

  • Calculate the drug-to-antibody ratio (DAR) by measuring the absorbance of the pyridine ring (if it has a distinct absorbance) or by using mass spectrometry.

Protocol 2: Conjugation of a Payload to the Linker-Modified Antibody

Objective: To attach a cytotoxic drug to the linker-modified antibody. This protocol assumes the payload has a primary amine for amide bond formation.

1. Hydrolysis of the Ethyl Ester (Optional but Recommended):

  • To create a carboxylic acid handle for payload attachment, the ethyl ester of the linker needs to be hydrolyzed.

  • Adjust the pH of the purified antibody-linker conjugate solution to 8.5-9.0 with a mild base.

  • Incubate at room temperature for 1-2 hours, monitoring the hydrolysis by mass spectrometry if possible.

  • Expert Insight: This step provides a more robust and widely applicable conjugation point for various payloads.

2. Activation of the Carboxylic Acid:

  • To the antibody-linker-COOH solution, add a 20-fold molar excess of EDC and a 25-fold molar excess of NHS.

  • Incubate the reaction at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Mechanism: EDC and NHS react with the carboxylic acid to form a more reactive NHS ester, which is susceptible to nucleophilic attack by the amine group of the payload.

3. Payload Conjugation:

  • Prepare a stock solution of the amine-containing payload in a suitable solvent.

  • Add a 10-fold molar excess of the payload to the activated antibody-linker solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

4. Purification of the Final ADC:

  • Purify the final ADC using SEC to remove unreacted payload and coupling reagents.

  • Use the same SEC protocol as described in Protocol 1.

  • The purified ADC can be buffer-exchanged into a formulation buffer and stored at the recommended temperature.

5. Final Characterization:

  • Determine the final protein concentration and DAR of the ADC using UV-Vis spectrophotometry and/or mass spectrometry.

  • Further characterization may include assays for binding affinity, in vitro cytotoxicity, and in vivo efficacy.

Data Summary Table

ParameterLinker-Antibody ConjugationPayload Conjugation (ADC)
Reaction pH 7.5 - 8.07.0 - 7.5
Molar Excess of Reagent 5-10x (Linker)10x (Payload)
Reaction Temperature Room Temperature or 4°CRoom Temperature
Reaction Time 4 hours (RT) or Overnight (4°C)2-4 hours
Typical DAR 2-42-4
Purification Method Size-Exclusion ChromatographySize-Exclusion Chromatography

Logical Relationship Diagram

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Desired Outcomes pH Optimal pH (7.5-8.0) S_Alkylation S-Alkylation of Cysteine pH->S_Alkylation Temp Temperature (RT or 4°C) Temp->S_Alkylation Excess Molar Excess of Linker Excess->S_Alkylation Stability Stable Thioether Bond DAR Controlled DAR (2-4) Purity High Purity (>95%) S_Alkylation->Stability S_Alkylation->DAR S_Alkylation->Purity

Caption: Factors influencing the successful S-alkylation reaction.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through a series of in-process controls and final product characterization.

  • Monitoring Reduction: The extent of antibody reduction can be monitored using Ellman's reagent to quantify the number of free thiol groups.

  • DAR Determination: The drug-to-antibody ratio is a critical quality attribute of an ADC. Accurate determination of the DAR at each stage of the synthesis (linker-antibody and final ADC) is essential. This can be achieved using techniques like hydrophobic interaction chromatography (HIC), reversed-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.

  • Purity Analysis: SEC should be used not only for purification but also for assessing the purity of the conjugate and detecting any aggregation.

  • Functional Assays: The biological activity of the final ADC should be confirmed through in vitro cell-based assays to ensure that the conjugation process has not compromised the antibody's binding affinity or the payload's potency.

By carefully controlling the reaction conditions and rigorously characterizing the intermediates and the final product, researchers can ensure the synthesis of a homogenous and effective ADC.

Conclusion

This compound is a promising linker for bioconjugation, offering a balance of reactivity, stability, and versatility. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this linker in their own drug development and research endeavors. As with any bioconjugation strategy, optimization of the reaction conditions for each specific antibody and payload is crucial for achieving the desired product characteristics. The principles of controlled reduction, pH optimization, and thorough purification are paramount to the successful synthesis of next-generation bioconjugates.

References

  • Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs.
  • ProteoGenix. (2021, July 26). Cleavable versus non-cleavable ADC linker chemistry.
  • BenchChem. (n.d.). Cleavable vs.
  • BOC Sciences. (n.d.).
  • Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
  • BOC Sciences. (n.d.).
  • BroadPharm. (n.d.). Thiol Reactive Linkers.
  • BOC Sciences. (2024, February 27). Several Ways of Thiol Coupling in ADCs.
  • Springer Protocols. (n.d.).
  • AxisPharm. (n.d.). Thiol reactive Linkers.
  • National Institutes of Health. (n.d.).
  • Tsuchikama, K., & An, Z. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • SYNthesis med chem. (n.d.).
  • PubMed. (n.d.). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences.
  • Royal Society of Chemistry. (n.d.). S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow - Green Chemistry.
  • BOC Sciences. (n.d.).
  • PubMed. (2017, September 1).
  • National Institutes of Health. (n.d.). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC.
  • PubMed. (2017, August 30). Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides.
  • (n.d.). 5.1 Introduction 5.
  • National Institutes of Health. (n.d.).
  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.). The Biosynthesis of Thiol- and Thioether-containing Cofactors and Secondary Metabolites Catalyzed by Radical S-Adenosylmethionine Enzymes - PMC.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate. This guide is designed for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. We aim to provide in-depth, actionable insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: Navigating the Synthesis

The synthesis of this compound is a multi-step process that presents several challenges impacting overall yield. The two most common synthetic pathways involve either the chlorination of a pre-existing methyl group followed by esterification, or the esterification of a pyridine-2-carboxylic acid derivative followed by chlorination. Success hinges on carefully controlling reaction conditions to prevent byproduct formation and degradation.

This guide is structured as a series of questions and answers, addressing the most pressing issues encountered in the laboratory.

Core Synthetic Pathways Overview

To effectively troubleshoot, it is essential to understand the primary routes to the target molecule.

G cluster_0 Route A: Chlorination First cluster_1 Route B: Esterification First A1 6-Methylpyridine-2-carboxylic Acid A2 6-(Chloromethyl)pyridine-2-carboxylic Acid A1->A2 Chlorination (e.g., SOCl₂) A3 This compound A2->A3 Fischer Esterification (Ethanol, H+) B1 6-Methylpyridine-2-carboxylic Acid B2 Ethyl 6-methylpyridine-2-carboxylate B1->B2 Fischer Esterification (Ethanol, H+) B3 This compound B2->B3 Chlorination (e.g., N-Oxide route) Start Starting Material: 2,6-Lutidine or 6-Methylpyridine-2-carboxylic Acid Start->A1 Start->B1 G A Problem: Low Yield of Final Product B Symptom: Low Conversion of Starting Material A->B C Symptom: Multiple Spots on TLC (Byproducts) A->C D Symptom: Product Loss During Workup A->D E Check Reagent Purity & Activity (e.g., SOCl₂, POCl₃) B->E F Increase Reaction Temperature or Time B->F G Optimize Catalyst Loading B->G H Lower Reaction Temperature C->H I Check for Diaryl Methane Formation (See FAQ Q2) C->I J Consider Over-Chlorination (Use milder agent) C->J K Avoid Strong Bases in Workup D->K L Minimize Contact with Water D->L M Use Anhydrous Solvents for Extraction D->M

Caption: Decision tree for troubleshooting low yield issues.

Issue: The ester group is hydrolyzing during the chlorination step.

Analysis: This occurs if you are performing the chlorination (Route A, Step 1) on 6-methylpyridine-2-carboxylic acid using a reagent like thionyl chloride (SOCl₂). While SOCl₂ converts the carboxylic acid to an acyl chloride, any residual water or prolonged reaction at high temperatures can lead to side reactions. More critically, the subsequent Fischer esterification step must be carefully managed.

Solution: The Fischer Esterification Protocol Fischer esterification is an equilibrium-driven reaction. [1]To drive it to completion and maximize the yield of the ethyl ester, you must adhere to two principles:

  • Use a Large Excess of Alcohol: Ethanol should be used as the solvent to push the equilibrium towards the product side.

  • Remove Water: As water is a byproduct, its removal will also shift the equilibrium. This can be done using a Dean-Stark apparatus or by using a strong acid catalyst like concentrated H₂SO₄ which also acts as a dehydrating agent.

Protocol: Optimized Fischer Esterification

  • To a stirred solution of 6-(chloromethyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate. Caution: Perform this slowly due to CO₂ evolution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Issue: The N-Oxide formation step is inefficient.

Analysis: The oxidation of 2-methylpyridine to 2-methylpyridine-N-oxide with hydrogen peroxide and acetic acid is a standard procedure, but its efficiency depends on temperature control and reagent stoichiometry. [2] Troubleshooting Steps:

  • Temperature: The reaction is exothermic. The temperature should be maintained carefully, typically between 70-80 °C. [3]Temperatures that are too low will result in a sluggish reaction, while temperatures that are too high can lead to decomposition of the peroxide and potential runaway reactions.

  • Reagent Ratio: A slight excess of hydrogen peroxide is typically used. A common molar ratio is 1:1.1:1.4 for 2-methylpyridine:acetic acid:hydrogen peroxide. [3]* Reaction Time: These reactions can be slow, often requiring 10-14 hours for completion. [2]Monitor by TLC to confirm the disappearance of the starting material.

Recommended Experimental Protocol (N-Oxide Route)

This protocol represents a robust and high-yielding pathway, starting from Ethyl 6-methylpyridine-2-carboxylate.

Step 1: Synthesis of Ethyl 6-methylpyridine-2-carboxylate

This initial esterification follows the standard Fischer protocol described in the troubleshooting section above, starting from 6-methylpyridine-2-carboxylic acid.

Step 2: Synthesis of Ethyl 6-methylpyridine-2-carboxylate N-oxide
  • In a round-bottom flask, dissolve Ethyl 6-methylpyridine-2-carboxylate (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Carefully add hydrogen peroxide (30% aq. solution, 1.5 eq) dropwise while maintaining the temperature below 40 °C.

  • After the addition is complete, heat the mixture to 75-80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the mixture and carefully decompose any excess peroxide with a saturated solution of sodium bisulfite.

  • Concentrate the mixture under reduced pressure to remove most of the acetic acid.

  • Dissolve the residue in dichloromethane and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-oxide, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound
  • Dissolve the crude N-oxide from the previous step (1.0 eq) in a suitable solvent such as chloroform or 1,2-dichloroethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphoryl chloride (POCl₃, 1.1-1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the mixture with a solid base like sodium carbonate or a saturated aqueous solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure this compound.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of acid chloride and chloroformate with pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]

  • MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 50. Retrieved from [Link]

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • ResearchGate. (2016). Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Retrieved from [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

Common side reactions and byproducts in the synthesis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Synthesis Overview: The Primary Pathway

The most common and practical route to this compound involves a two-step process starting from the corresponding hydroxymethyl precursor, Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. The critical step is the conversion of the primary alcohol to an alkyl chloride, a transformation fraught with potential side reactions.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination (Focus of this Guide) cluster_2 Common Challenges A 6-(Hydroxymethyl)pyridine- 2-carboxylic acid B Ethyl 6-(hydroxymethyl)pyridine- 2-carboxylate A->B Fischer Esterification (Ethanol, Acid Catalyst) C Ethyl 6-(chloromethyl)pyridine- 2-carboxylate (Target Product) B->C Chlorination (e.g., SOCl2) D Side Reactions & Byproducts C->D E Purification Difficulties C->E

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the chlorination of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate.

Question 1: My reaction yield is low, and I've recovered a significant amount of unreacted starting material. What's going wrong?

Answer: This is a classic issue of incomplete conversion, often stemming from suboptimal reaction conditions or reagent deactivation.

Causality & Troubleshooting:

  • Insufficient Reagent: Thionyl chloride (SOCl₂) is highly reactive towards water. Any residual moisture in your solvent, glassware, or starting material will consume the reagent, rendering it unavailable for the desired reaction.

    • Protocol: Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the starting material, Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, under high vacuum before use. A good practice is to use a slight excess (1.1 to 1.5 equivalents) of SOCl₂ to compensate for trace moisture.

  • Suboptimal Temperature: The reaction typically requires gentle heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions.

    • Protocol: Start the reaction at 0 °C during the dropwise addition of SOCl₂ to control the initial exothermic reaction. Then, allow the mixture to warm to room temperature or heat gently (e.g., 40-50 °C) while monitoring the reaction progress by TLC or LC-MS.[1]

  • Insufficient Reaction Time: The conversion may simply be slow under your current conditions.

    • Protocol: Monitor the reaction every 30-60 minutes. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

Question 2: My final product is contaminated with several impurities that are difficult to separate. What are the likely byproducts and how can I avoid them?

Answer: The chlorination step is notorious for generating structurally similar byproducts. Understanding their formation mechanism is key to suppression and purification. The most common culprits are the result of over-chlorination or intermolecular reactions.

G cluster_side_reactions Common Side Reactions SM Ethyl 6-(hydroxymethyl)pyridine- 2-carboxylate Reagent + SOCl2 SM->Reagent Dimer Bis-ether Byproduct (Dimerization) SM->Dimer Intermolecular Reaction (High Concentration) Product Ethyl 6-(chloromethyl)pyridine- 2-carboxylate (Desired Product) Reagent->Product Main Reaction (Controlled Temp.) OverChlor Ring-Chlorinated Byproduct Product->OverChlor Over-chlorination (Excess SOCl2, High Temp.) [[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcAQCHooFGz_5aofgurhwuqbqCX6XoHgdl9Uy4IM4JOLK0ipRri04Oa40mySXCBgxahrHxdnjgck-wy-YgxPc04oe723f_Ej2QO3VHlP7T8i2_H4ckJl7mWp5Aaup_XLE%3D)] Acid 6-(Chloromethyl)pyridine- 2-carboxylic Acid (Hydrolysis) Product->Acid Hydrolysis (Aqueous Workup)

Sources

Technical Support Center: Optimizing Reaction Parameters for Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 6-(chloromethyl)pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful and efficient synthesis is crucial for the timely progression of research and development projects. This document provides a comprehensive overview of the synthetic process, focusing on the optimization of reaction parameters and offering practical solutions to common experimental challenges.

The primary route to this compound involves the free-radical chlorination of the methyl group of Ethyl 6-methylpyridine-2-carboxylate. This reaction, while conceptually straightforward, is often plagued by issues such as incomplete conversion, over-reaction to form dichlorinated byproducts, and challenges in product purification. This guide will address these issues in a question-and-answer format to provide direct and actionable advice.

Core Synthesis Pathway & Potential Pitfalls

The synthesis is typically achieved via a free-radical chain reaction. Understanding the mechanism is key to troubleshooting.

Synthesis_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (AIBN or BPO) Radical_Initiator Initiator Radical (I•) Initiator->Radical_Initiator Heat / UV Light Initiator->Radical_Initiator Chlorinating_Agent Chlorinating Agent (NCS or SO₂Cl₂) Chlorine_Radical Chlorine Radical (Cl•) Radical_Initiator->Chlorine_Radical Abstracts Cl Radical_Initiator->Chlorine_Radical Benzyl_Radical Pyridyl-methyl Radical Intermediate Chlorine_Radical->Benzyl_Radical Termination_Products Side Products Chlorine_Radical->Termination_Products Starting_Material Ethyl 6-methyl- pyridine-2-carboxylate Starting_Material->Benzyl_Radical H-atom abstraction by Cl• Product Ethyl 6-(chloromethyl)- pyridine-2-carboxylate Benzyl_Radical->Product Reacts with Chlorinating Agent Benzyl_Radical->Product Benzyl_Radical->Termination_Products Product->Chlorine_Radical Regenerates Cl• Product->Chlorine_Radical HCl_or_Succinimide HCl or Succinimide

Caption: Free-radical chlorination pathway for the synthesis of this compound.

Troubleshooting Guide & FAQs

Reaction Optimization

Q1: My reaction is showing low conversion of the starting material, Ethyl 6-methylpyridine-2-carboxylate. What are the likely causes and how can I improve it?

A1: Low conversion is a common issue and can stem from several factors. Here's a systematic approach to troubleshoot:

  • Initiator Inefficiency: The radical initiator (e.g., AIBN or benzoyl peroxide) may not be decomposing effectively to generate radicals.

    • Solution: Ensure the reaction temperature is appropriate for the chosen initiator. For AIBN, a temperature of 70-80 °C is typically required. For benzoyl peroxide, a similar range is effective. Also, confirm the initiator is not expired or degraded.

  • Insufficient Reaction Time: Free-radical reactions can sometimes be sluggish.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material is consumed.

  • Inhibitors: Trace impurities in your starting material or solvent can quench the radical chain reaction.

    • Solution: Use freshly distilled solvents and ensure your starting material is of high purity.

Q2: I am observing a significant amount of the di-chlorinated byproduct, Ethyl 6-(dichloromethyl)pyridine-2-carboxylate. How can I minimize its formation?

A2: The formation of the di-chlorinated byproduct is a result of the product of the initial reaction competing with the starting material for the chlorine radical.

  • Stoichiometry of the Chlorinating Agent: Using a large excess of the chlorinating agent (N-chlorosuccinimide or sulfuryl chloride) will favor over-chlorination.

    • Solution: Carefully control the stoichiometry. Start with a 1.0 to 1.1 molar equivalent of the chlorinating agent relative to the starting material. You can add the chlorinating agent portion-wise to maintain a low concentration throughout the reaction.

  • Reaction Time: Prolonged reaction times after the consumption of the starting material will lead to further chlorination of the desired product.

    • Solution: As mentioned previously, closely monitor the reaction progress and stop the reaction once the starting material is consumed.

ParameterRecommendation for MonochlorinationConsequence of Deviation
Chlorinating Agent Stoichiometry 1.0 - 1.1 equivalents> 1.2 equivalents leads to increased dichlorination
Reaction Temperature (°C) 70 - 80 (for AIBN)Too low: slow/no reaction; Too high: potential for side reactions
Reaction Time Monitor by TLC/GC until SM is consumedExcessive time increases dichlorination
Solvent Anhydrous, non-protic (e.g., CCl₄, Benzene)Protic solvents can interfere with the reaction
Work-up and Purification

Q3: During the aqueous work-up, I am experiencing emulsion formation. How can I resolve this?

A3: Emulsions are common when working with pyridine-containing compounds due to their basicity and ability to form salts.

  • pH Adjustment: The reaction mixture can be acidic due to the formation of HCl (if using sulfuryl chloride) or succinimide (from NCS).

    • Solution: Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate or a dilute base like sodium carbonate. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

  • Brine Wash: Saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Solution: After the initial aqueous wash, perform a wash with brine.

Q4: I am having difficulty separating the product from the starting material and the di-chlorinated byproduct by column chromatography. What solvent system do you recommend?

A4: The polarities of the starting material, desired product, and di-chlorinated byproduct are often very similar, making chromatographic separation challenging.

  • TLC Optimization: Before attempting column chromatography, it is crucial to optimize the solvent system using TLC.

    • Recommendation: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. Test a range of ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find the system that provides the best separation (Rf values of the components are well-resolved).

  • Column Chromatography Technique:

    • Recommendation: Use a long column with a fine mesh silica gel to improve resolution. Employ a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. Collect small fractions and analyze them by TLC before combining.

Purification_Workflow Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (Neutralization, Extraction) Crude_Reaction_Mixture->Aqueous_Workup Drying Drying of Organic Layer (e.g., Na₂SO₄ or MgSO₄) Aqueous_Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal TLC_Analysis TLC Analysis for Solvent System Optimization Solvent_Removal->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pure_Product Pure Ethyl 6-(chloromethyl)- pyridine-2-carboxylate Fraction_Analysis->Pure_Product

Caption: General workflow for the work-up and purification of this compound.

Product Stability and Handling

Q5: Is this compound stable? Are there any special handling precautions?

A5: this compound is a reactive compound and should be handled with care.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

    • Recommendation: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. During work-up, use mild bases like sodium bicarbonate for neutralization and avoid leaving the compound in aqueous solutions for extended periods.

  • Lachrymator: Like many benzylic halides, this compound is a lachrymator (causes tearing) and is irritating to the skin, eyes, and respiratory tract.

    • Recommendation: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Representative Synthesis Protocol

This protocol is a representative example and may require optimization based on your specific laboratory conditions and the purity of your reagents.

  • Reaction Setup: To a solution of Ethyl 6-methylpyridine-2-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., carbon tetrachloride or benzene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-chlorosuccinimide (NCS) (1.05 eq).

  • Initiation: Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 77-80 °C for CCl₄ or benzene) and monitor the progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

Stability and degradation issues of Ethyl 6-(chloromethyl)pyridine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 6-(chloromethyl)pyridine-2-carboxylate (CAS: 49668-99-7). Below you will find frequently asked questions and troubleshooting guides designed to address common stability and degradation issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What are the primary structural liabilities of this compound?

A1: The molecule possesses two primary sites susceptible to chemical degradation:

  • The Ethyl Ester Group: This group is prone to hydrolysis, particularly under acidic or basic conditions, which will yield the corresponding carboxylic acid (6-(chloromethyl)pyridine-2-carboxylic acid) and ethanol.

  • The Chloromethyl Group: This is a benzylic-like halide, making the chlorine atom a good leaving group. This site is susceptible to nucleophilic substitution and hydrolysis. Hydrolysis results in the formation of a hydroxymethyl group (yielding Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate).

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: To ensure the integrity of the compound, adherence to proper storage conditions is critical. Based on supplier safety data sheets and the compound's chemical nature, the following conditions are recommended.[1][2]

ConditionRecommendationRationale
Temperature 2-8°C[1]Slows the rate of potential hydrolytic and nucleophilic substitution reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Minimizes contact with atmospheric moisture, which can initiate hydrolysis.
Container Tightly sealed, light-resistant (amber) vial.[1][2]Prevents moisture ingress and potential photodegradation.
Location Dry, well-ventilated, and locked storage area.[1][3]Ensures safety and prevents accidental exposure.
Incompatibilities Avoid strong acids, bases, and oxidizing agents.[3]These substances can catalyze rapid degradation of the ester and chloromethyl groups.
Q3: I see a new, more polar spot on my TLC plate after my reaction workup. What could it be?

A3: A more polar spot typically indicates the formation of a more polar degradation product. The most likely candidates are the hydrolysis products:

  • 6-(chloromethyl)pyridine-2-carboxylic acid: The presence of the carboxylic acid group significantly increases polarity compared to the parent ethyl ester.

  • Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate: The hydroxyl group is more polar than the chloromethyl group.

  • 6-(hydroxymethyl)pyridine-2-carboxylic acid: This di-hydrolyzed product would be the most polar of all.

The presence of water, or protic solvents like methanol/ethanol at elevated temperatures, can facilitate this degradation.

Troubleshooting Guides & Protocols

This section provides detailed workflows to identify and mitigate degradation issues.

Issue 1: Inconsistent Assay Results or Appearance of Unknown Peaks in HPLC Analysis

Inconsistent results or the appearance of new peaks in your chromatogram often point to on-bench or in-solution degradation.

G start Inconsistent Results / Unknown HPLC Peaks check_stock Analyze Stock Solution (Freshly Prepared) start->check_stock stock_ok Stock is Pure check_stock->stock_ok Single Peak stock_bad Stock is Degraded check_stock->stock_bad Multiple Peaks check_solvent check_solvent stock_ok->check_solvent Investigate Experimental Conditions conclusion_bad_stock conclusion_bad_stock stock_bad->conclusion_bad_stock Procure new material. Review storage conditions. solvent_issue solvent_issue check_solvent->solvent_issue Are solvents aqueous, protic, or non-neutral pH? conclusion_hydrolysis Likely Hydrolysis. Use anhydrous solvents, control pH. solvent_issue->conclusion_hydrolysis Yes check_temp check_temp solvent_issue->check_temp No temp_issue temp_issue check_temp->temp_issue Is the experiment run at elevated temperature? conclusion_thermal Potential thermal degradation. Run at lower temp if possible. temp_issue->conclusion_thermal Yes check_reagents check_reagents temp_issue->check_reagents No reagent_issue reagent_issue check_reagents->reagent_issue Are nucleophilic reagents present (e.g., amines, thiols)? conclusion_substitution Side reaction via nucleophilic substitution at chloromethyl group. reagent_issue->conclusion_substitution Yes end Consult further literature for specific reaction incompatibilities. reagent_issue->end No G cluster_0 Hydrolysis Pathways parent This compound (C9H10ClNO2) ester_hydrolysis 6-(chloromethyl)pyridine-2-carboxylic acid (C7H6ClNO2) parent->ester_hydrolysis + H2O (-EtOH) chloro_hydrolysis Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (C9H11NO3) parent->chloro_hydrolysis + H2O (-HCl) di_hydrolysis 6-(hydroxymethyl)pyridine-2-carboxylic acid (C7H7NO3) ester_hydrolysis->di_hydrolysis + H2O (-HCl) chloro_hydrolysis->di_hydrolysis + H2O (-EtOH)

References

Technical Support Center: Preventing Dimerization of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals working with Ethyl 6-(chloromethyl)pyridine-2-carboxylate. Due to its chemical structure, this reagent is highly susceptible to self-reaction, or dimerization, which can compromise experimental integrity, reduce yields, and introduce significant purification challenges. This document outlines the mechanism of this degradation pathway and provides robust, field-proven methods to prevent it.

Part 1: Understanding the Dimerization Problem

This section addresses the fundamental "why" behind the instability of this compound, moving from the theoretical mechanism to the practical consequences observed in the lab.

FAQ: What is the primary mechanism of dimerization for this compound?

The dimerization of this compound is primarily a result of an intermolecular nucleophilic substitution (SN2) reaction. The pyridine nitrogen of one molecule, acting as a potent nucleophile, attacks the electrophilic benzylic carbon of the chloromethyl group on a second molecule. This displaces the chloride ion and forms a new carbon-nitrogen bond, resulting in a dimeric pyridinium salt. This process is analogous to the well-known Menshutkin reaction.[1] The reactivity of the chloromethyl group is significantly enhanced because it is in a "benzylic-like" position, which stabilizes the transition state of the SN2 reaction.[1][2]

Dimerization_Mechanism cluster_product Dimeric Pyridinium Salt Monomer1 Dimer Monomer1->Dimer Nucleophilic Attack (SN2) Monomer2

Caption: Dimerization via intermolecular SN2 reaction.

FAQ: What are the practical consequences of dimerization in the laboratory?

Ignoring the potential for dimerization can lead to several critical experimental issues:

  • Loss of Purity and Yield: The dimer is a significant impurity that is often difficult to separate from the desired product due to its high polarity and salt-like nature.

  • Inaccurate Stoichiometry: If dimerization occurs during storage, the actual concentration of the active monomer is lower than assumed, leading to incorrect reagent stoichiometry and potentially failed reactions.

  • Complicated Workups: The resulting pyridinium salt is highly polar and often water-soluble. This can complicate extractions and purification, as it may not behave like a typical small organic molecule.

FAQ: Which experimental factors accelerate this unwanted side reaction?

The rate of dimerization is highly sensitive to environmental and experimental conditions. Understanding these factors is the first step toward effective prevention.

FactorEffect on Dimerization RateCausality & Rationale
Temperature Increases Higher temperatures provide the necessary activation energy for the SN2 reaction, significantly accelerating its rate.[3][4]
Concentration Increases As a bimolecular reaction, the rate is dependent on the concentration of both reacting species. Higher concentrations increase the frequency of molecular collisions.
Solvent Polarity Increases Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) can stabilize the charged SN2 transition state, thereby lowering the activation energy and accelerating the reaction.
Presence of Base Increases The free pyridine nitrogen is the nucleophile. Any residual acidity that might protonate and "protect" this nitrogen is neutralized by a base, ensuring the nitrogen remains a potent nucleophile.
Absence of Acid Increases In the absence of an acid, the pyridine nitrogen remains in its free base form, which is nucleophilic and reactive.

Part 2: Troubleshooting and Prevention Protocols

This section provides actionable troubleshooting advice and detailed protocols to mitigate and prevent the dimerization of this compound.

Troubleshooting Guide: Identifying Dimerization

Q: During my reaction workup, I have a significant amount of material that won't extract from the aqueous layer into my organic solvent (e.g., EtOAc, DCM). Could this be the dimer? A: Yes, this is a classic sign of dimerization. The resulting pyridinium salt is ionic and therefore has high water solubility, causing it to partition into the aqueous phase during an extraction.

Q: My TLC analysis of the starting material shows a new, highly polar spot at the baseline that wasn't there previously. Is this a problem? A: This is a strong indication of dimer formation. The ionic nature of the pyridinium salt causes it to adhere strongly to silica gel, resulting in a very low Rf value (often at the baseline).

Q: My ¹H NMR spectrum of the compound, which was previously clean, now shows broadened aromatic peaks and new signals shifted significantly downfield. What does this indicate? A: This is characteristic of pyridinium salt formation. The positively charged nitrogen atom in the dimer strongly deshields adjacent protons, causing their signals to shift downfield in the NMR spectrum.

Prevention Workflow: A Logic Diagram

Prevention_Workflow Start Reagent Received: This compound Decision Intended Use? Start->Decision ShortTerm Immediate or Short-Term Use (< 1 week) Decision->ShortTerm  Short-Term LongTerm Long-Term Storage (> 1 week) Decision->LongTerm Long-Term   Protocol1 Follow Protocol 1: Optimal Storage & Immediate Use Handling ShortTerm->Protocol1 Protocol2 Follow Protocol 2: Convert to Stable Hydrochloride Salt LongTerm->Protocol2 StableProduct Stable & Reliable Reagent Protocol1->StableProduct Protocol2->StableProduct

Caption: Decision workflow for handling and storage.

Protocol 1: Optimal Conditions for Short-Term Storage and Handling

This protocol is intended for immediate use or storage for periods of less than one week.

  • Storage Environment: Upon receipt, immediately store the compound at ≤ -20°C in a desiccator. The container should be tightly sealed.[5]

  • Inert Atmosphere: Before sealing for storage, flush the container headspace with an inert gas (e.g., Argon or Nitrogen) to displace moisture and oxygen.

  • Use as a Solution: For reactions, avoid weighing the neat solid repeatedly. Instead, consider preparing a stock solution in a dry, non-polar, aprotic solvent such as Toluene or Hexane . Store this solution under an inert atmosphere at ≤ -20°C.

  • Reaction Conditions:

    • Maintain the reaction at the lowest feasible temperature.

    • If possible, use dilute conditions.

    • When adding the reagent to a reaction mixture, employ slow addition techniques (e.g., via syringe pump) to keep the instantaneous concentration low.

Protocol 2: Conversion to Hydrochloride Salt for Long-Term Stability

This is the most robust method for preventing dimerization during long-term storage. By protonating the pyridine nitrogen, its nucleophilicity is eliminated, thereby inhibiting the SN2 self-reaction mechanism.

Materials:

  • This compound (free base)

  • Anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc)

  • 2.0 M solution of HCl in diethyl ether (or prepare by bubbling dry HCl gas through the solvent)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Dissolution: In a clean, dry round bottom flask under an inert atmosphere, dissolve the this compound free base in a minimal amount of anhydrous Et₂O or EtOAc. A concentration of ~0.1-0.2 M is recommended.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This will control the exothermicity of the salt formation and improve precipitation.

  • Acidification: While stirring vigorously, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. Add approximately 1.05 molar equivalents of HCl relative to the starting material.

  • Precipitation: A white precipitate of the hydrochloride salt should form immediately upon addition of the acid.

  • Isolation: Continue stirring at 0°C for 30 minutes after the addition is complete. Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white solid under high vacuum.

  • Storage: Store the stable hydrochloride salt at room temperature or refrigerated in a desiccator. The salt is significantly less reactive and has a much longer shelf life.

Note: To use the salt in a reaction, it can often be used directly. If the free base is required, it can be regenerated just before use by neutralization with a non-nucleophilic base (e.g., NaHCO₃ or K₂CO₃) in a biphasic extraction.

Part 3: Advanced FAQs

Q: Can I use standard radical polymerization inhibitors like BHT or hydroquinone to stabilize the compound? A: No, this is generally ineffective. Radical inhibitors are designed to scavenge free radicals, which initiate chain-growth polymerization.[6][7][8] The dimerization of this compound proceeds via a polar, ionic SN2 mechanism, not a radical pathway. Therefore, inhibitors like BHT will have no effect. The most effective "inhibitor" is an acid, which deactivates the nucleophile (the pyridine nitrogen) via protonation.

Q: My planned reaction requires strongly basic conditions. How can I use this reagent without it rapidly dimerizing? A: This is a challenging scenario. The key is to have the desired reaction occur much faster than the competing dimerization.

  • Use the HCl Salt: Start with the stable hydrochloride salt (Protocol 2). The base in your reaction will neutralize it in situ to generate the active free base.

  • Inverse Addition: Add your base to the reaction mixture first, and then slowly add a solution of the this compound. This ensures the reagent is consumed by your substrate as soon as it is deprotonated, minimizing its lifetime in the reactive free-base form.

  • Low Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable rate for your desired transformation.

References

Technical Support Center: Solvent Optimization for Reactions with Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 6-(chloromethyl)pyridine-2-carboxylate (CAS 49668-99-7). This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing chemical reactions involving this versatile building block. The strategic selection of a solvent is paramount to controlling reaction pathways, maximizing yields, and minimizing side products. This guide offers a structured approach to solvent selection through detailed FAQs and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and reactivity of this compound.

Q1: What is the primary reactivity of this compound?

The molecule features a primary alkyl chloride attached to a pyridine ring, making it analogous to a benzylic halide.[1] This structure allows it to undergo nucleophilic substitution reactions through two potential mechanistic pathways:

  • SN2 (Bimolecular Nucleophilic Substitution): As a primary halide, the carbon atom bearing the chlorine is sterically accessible, favoring a direct, backside attack by a nucleophile in a single, concerted step.[2][3] This pathway is generally preferred under conditions with a strong nucleophile in a polar aprotic solvent.[4]

  • SN1 (Unimolecular Nucleophilic Substitution): The pyridine ring can stabilize an adjacent carbocation intermediate through resonance, similar to a benzyl group.[5] This stabilization makes an SN1 pathway, involving the initial loss of the chloride leaving group to form a carbocation, a viable alternative. This mechanism is favored by polar protic solvents and weaker nucleophiles.[5][6]

The choice of solvent is therefore the most critical experimental parameter for directing the reaction toward the desired SN1 or SN2 pathway.

Q2: What are the key physical and solubility properties I should be aware of?

Understanding the physical properties is crucial for experimental design.

  • Physical Form: It is typically an off-white to white solid.[7]

  • Storage: The compound should be stored in a cool, dry place, typically at 2-8°C, in a tightly sealed container to prevent decomposition.[7]

  • Solubility: It has limited solubility in some common solvents. Published data indicates slight solubility in chloroform and methanol.[7] For practical purposes, highly polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often effective for achieving good solubility for reactions. Always perform a solubility test with your chosen solvent before initiating a large-scale reaction.

Q3: Can the pyridine nitrogen atom or the ethyl ester group interfere with my reaction?

Yes, both functional groups can participate in or be affected by the reaction conditions.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a Lewis base and a potential nucleophile.[6][8] Under acidic conditions, it can be protonated, which increases the electron-withdrawing nature of the ring and can affect the reactivity of the chloromethyl group. It can also compete with your intended nucleophile for the electrophilic carbon center, potentially leading to self-reaction or polymerization, although this is less common.[9]

  • Ethyl Ester Group: The ester is susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures. If your nucleophile is also a strong base (e.g., hydroxide or alkoxides), saponification of the ester is a potential side reaction.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Q1: My reaction is very slow and the yield is low. How can I increase the reaction rate?

A sluggish reaction is a common issue, often directly linked to solvent choice.

  • Cause 1: Poor Nucleophile Reactivity. If you are performing an SN2 reaction in a polar protic solvent (like ethanol or methanol), the solvent molecules can form a "cage" around the anionic nucleophile through hydrogen bonding.[4] This solvation shell stabilizes the nucleophile, reduces its energy, and severely hinders its ability to attack the electrophile.[10]

  • Solution 1: Switch to a Polar Aprotic Solvent. To enhance the reactivity of your nucleophile for an SN2 reaction, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (ACN) . These solvents can solvate the nucleophile's counter-cation but leave the anion "naked" and highly reactive, dramatically increasing the reaction rate.[4][11] For example, the rate of some SN2 reactions can increase by orders of magnitude when switching from methanol to DMF.[10]

  • Cause 2: Insufficient Solvation of Intermediates (SN1). If you are attempting an SN1 reaction, the rate-determining step is the formation of the carbocation.[5] If the solvent is not polar enough, it cannot adequately stabilize this high-energy intermediate, and the reaction will proceed slowly, if at all.

  • Solution 2: Use a Highly Polar Protic Solvent. To accelerate an SN1 reaction, use a solvent with high ionizing power that can stabilize both the carbocation and the departing chloride ion.[5] Water, methanol, and acetic acid are excellent choices.[1]

Q2: I'm observing multiple unexpected products. What are the likely side reactions and how can I suppress them?

The formation of multiple products typically points to a lack of selectivity in the reaction mechanism or competing side reactions.

  • Problem: Competing SN1 and SN2 Pathways. If your conditions are intermediate (e.g., a moderately polar solvent and a moderately strong nucleophile), you may get a mixture of products from both pathways.

  • Solution: To favor a single pathway, push the conditions firmly in one direction.

    • For pure SN2: Use a strong nucleophile (e.g., N3⁻, CN⁻, RS⁻) in a clean, dry, polar aprotic solvent like DMF or DMSO at the lowest practical temperature.

    • For pure SN1: Use a weak nucleophile (e.g., H₂O, ROH) which is often the solvent itself (a solvolysis reaction) and ensure the solvent is polar and protic.[5]

  • Problem: Reaction with the Pyridine Ring. As a nucleophile, pyridine can react with the electrophilic substrate.[9]

  • Solution: This is more likely if the primary nucleophile is weak or in low concentration. Ensure your desired nucleophile is present in a stoichiometric or slight excess. Using a non-nucleophilic solvent is critical; for instance, avoid using pyridine as the solvent unless it is the intended reactant.[9]

Q3: My starting material won't dissolve. What is the best course of action?

Incomplete dissolution means the reaction can only occur at the surface of the solid, leading to extremely slow rates and low yields.

  • Solution 1: Select a Better Solvent. As mentioned, DMF and DMSO are excellent solvents for many polar organic molecules and are highly recommended for SN2 reactions with this substrate.

  • Solution 2: Use a Co-solvent System. If a single solvent does not provide the desired reactivity and solubility, a co-solvent system can be employed. For example, you could dissolve the substrate in a small amount of DMF or DMSO and then dilute it with a less polar co-solvent like THF, which may be more suitable for the overall reaction conditions.

  • Solution 3: Gentle Heating. Increasing the temperature can improve solubility. However, be cautious, as higher temperatures can also increase the rate of side reactions. Monitor the reaction closely by TLC or LCMS.

Section 3: Data & Visualization

Table 1: Properties of Common Solvents for Nucleophilic Substitution

This table summarizes the properties of solvents frequently used in nucleophilic substitution reactions. The dielectric constant (ε) is a measure of a solvent's polarity.

SolventAbbreviationTypeDielectric Constant (ε) at 25°CBoiling Point (°C)
WaterH₂OPolar Protic78.5100
MethanolMeOHPolar Protic32.765
EthanolEtOHPolar Protic24.678.5
Acetic AcidAcOHPolar Protic6.2118
Dimethyl SulfoxideDMSOPolar Aprotic47.0189
AcetonitrileACNPolar Aprotic36.682
N,N-DimethylformamideDMFPolar Aprotic38.3153
Acetone-Polar Aprotic21.056
TetrahydrofuranTHFPolar Aprotic7.566
DichloromethaneDCMPolar Aprotic9.140

Data compiled from multiple sources.[12]

Diagrams: Visualizing Solvent Selection & Effects

The following diagrams illustrate the decision-making process for solvent selection and the mechanistic role of the solvent.

Solvent_Selection_Workflow cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway start Desired Reaction Pathway? sn2_node Bimolecular (SN2) start->sn2_node  Backside Attack sn1_node Unimolecular (SN1) start->sn1_node  Carbocation Intermediate sn2_nuc Use Strong Nucleophile (e.g., CN⁻, N₃⁻, I⁻) sn2_node->sn2_nuc sn2_sol Select Polar APROTIC Solvent (e.g., DMF, DMSO, ACN) - Maximizes Nucleophile Reactivity sn2_nuc->sn2_sol sn1_nuc Use Weak Nucleophile (e.g., H₂O, ROH) sn1_node->sn1_nuc sn1_sol Select Polar PROTIC Solvent (e.g., H₂O, MeOH, EtOH) - Stabilizes Carbocation Intermediate sn1_nuc->sn1_sol

Caption: Decision workflow for solvent selection based on the desired SN1 or SN2 mechanism.

Solvent_Effects cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_p Nu⁻ S1 δ⁺H-O-R Nu_p->S1 S2 R-O-Hδ⁺ Nu_p->S2 S3 δ⁺H-O-R Nu_p->S3 S4 R-O-Hδ⁺ Nu_p->S4 label_protic Nucleophile is 'caged' by H-bonds. Reactivity is REDUCED. Nu_a Nu⁻ Cat_a M⁺ S5 S=Oδ⁻ Cat_a->S5 S6 δ⁻O=S Cat_a->S6 label_aprotic Anion is 'naked' and highly reactive. Cation is solvated.

Caption: How protic solvents "cage" nucleophiles vs. how aprotic solvents "free" them.

Section 4: Experimental Protocol Example

Protocol: General Procedure for SN2 Reaction with Sodium Azide

This protocol describes a typical SN2 reaction, prioritizing conditions that maximize the rate and yield.

Objective: To synthesize Ethyl 6-(azidomethyl)pyridine-2-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and sodium azide (1.2 eq).

  • Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to fully dissolve the starting material (typically aiming for a 0.1-0.5 M solution).

  • Reaction: Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed (typical reaction times can range from 2 to 12 hours).

  • Workup (Quenching): Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 5 volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine. This removes residual DMF and unreacted azide.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety protocols.

References

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]

  • Pyridine: Protic or Aprotic. (2020). Chemistry Stack Exchange. [Link]

  • The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. RSC Publishing. [Link]

  • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate. [Link]

  • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • 8.8: Structural and Solvent Effects in S N Reactions. (2021). Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. [Link]

  • 4.7: Solvent Effects. (2022). Chemistry LibreTexts. [Link]

  • Reaction of Ethyl 6-Alkyl(aryl)-4-chloromethyl-2-methyl- pyridine-3-carboxylates with Ammonia and Primary Amines. Ovid. [Link]

  • Effect of Allylic Groups on SN2 Reactivity. (2014). The Journal of Organic Chemistry. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). RSC Publishing. [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Ch 8 : Solvent Effects. University of Calgary. [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube. [Link]

  • SN2 reaction. Wikipedia. [Link]

  • Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic? (2020). Reddit. [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

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Identification and minimization of byproducts in reactions involving Ethyl 6-(chloromethyl)pyridine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are utilizing Ethyl 6-(chloromethyl)pyridine-2-carboxylate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices to empower you to troubleshoot and optimize your reactions effectively. This guide is structured in a question-and-answer format to directly address common challenges and frequently asked questions.

Section 1: Understanding the Reactivity of this compound

This compound is a versatile bifunctional molecule. The primary site for nucleophilic attack is the benzylic carbon of the chloromethyl group, making it an excellent substrate for introducing a wide variety of functionalities. However, the pyridine nitrogen and the ester group also influence the molecule's reactivity and can lead to the formation of undesired byproducts.

Section 2: Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during your experiments.

FAQ 1: My reaction with a primary/secondary amine is giving low yields of the desired product and a significant amount of a water-soluble byproduct. What is happening?

Answer:

You are likely observing the formation of a quaternary pyridinium salt, a common byproduct when the pyridine nitrogen acts as a nucleophile.[1][2][3] This N-alkylation competes with the desired C-alkylation at the chloromethyl group.

Causality: The lone pair of electrons on the pyridine nitrogen can attack the electrophilic carbon of the chloromethyl group of another molecule of the starting material, especially if the external nucleophile (your amine) is weak or sterically hindered. This results in the formation of a quaternary pyridinium salt, which is often highly polar and water-soluble.

dot

Caption: Pathways for the formation of hydrolysis byproducts.

Minimization Strategies:

StrategyRationale
Use Anhydrous Conditions Ensure all solvents and reagents are dry. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the presence of water.
Careful Base Selection Avoid using strong aqueous bases like NaOH or KOH if possible. If a base is necessary, use an organic base or an anhydrous inorganic base. For ester hydrolysis, LiOH in a THF/water mixture is often effective and can be performed as a separate, controlled step if desired. [4]
Temperature Control Perform the reaction at lower temperatures to reduce the rate of hydrolysis.
Aqueous Work-up Conditions During the work-up, use cold water or brine and minimize the contact time with the aqueous phase. If an acidic or basic wash is required, perform it quickly and at a low temperature.
FAQ 4: I am seeing evidence of substitution on the pyridine ring itself, not at the chloromethyl group. Why is this happening and how can I avoid it?

Answer:

While less common under standard nucleophilic substitution conditions, direct nucleophilic aromatic substitution (SNAr) on the pyridine ring can occur, particularly at the 2- and 4-positions, under harsh conditions or with very strong nucleophiles. [5][6] Causality: The electron-withdrawing nature of the pyridine nitrogen makes the ring electron-deficient and susceptible to attack by strong nucleophiles at the positions ortho and para to the nitrogen. The stability of the Meisenheimer-like intermediate favors substitution at these positions. [5][6] Minimization Strategies:

StrategyRationale
Mild Reaction Conditions Avoid high temperatures and prolonged reaction times. The desired SN2 reaction at the benzylic position is typically much faster than SNAr on the pyridine ring.
Choice of Nucleophile This side reaction is more likely with highly reactive, hard nucleophiles. If possible, use a softer, less reactive nucleophile.
Protecting Groups In extreme cases where ring substitution is a persistent issue, protection of the pyridine nitrogen as an N-oxide can be considered. However, this adds extra steps to the synthesis.

Section 3: Recommended Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrate and reaction scale.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol is designed to minimize N-alkylation and hydrolysis.

  • To a solution of the amine (1.2 equivalents) and diisopropylethylamine (1.5 equivalents) in anhydrous DMF (5-10 mL per mmol of the limiting reagent) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with cold saturated aqueous NaHCO₃ solution, followed by cold brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Purification Strategy for Removing Quaternary Pyridinium Byproducts

Quaternary pyridinium salts are often highly polar and can sometimes be challenging to separate from the desired product.

  • After the initial work-up, dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).

  • Add a less polar solvent (e.g., hexanes or diethyl ether) dropwise until a precipitate forms. The precipitate is likely the quaternary salt.

  • Filter the mixture, and concentrate the filtrate.

  • If the byproduct persists, a short silica gel plug can be effective. Elute with a non-polar solvent to recover the desired product, while the polar quaternary salt remains on the silica.

Section 4: References

  • Side-Chain Reactions of Substituted Pyridines. Pearson. ([Link])

  • Pyridine - Wikipedia. ([Link])

  • Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. (2022). Croatica Chemica Acta, 95(1), 31-38. ([Link])

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (2012). Molecules, 17(5), 5035-5044. ([Link])

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. ([Link])

  • Scheme 1. General scheme of the quaternary pyridinium salts synthesis. ResearchGate. ([Link])

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2022). Physical Chemistry Chemical Physics, 24(1), 133-141. ([Link])

  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2016). Mini-Reviews in Organic Chemistry, 13(6), 448-464. ([Link])

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2022). Molecules, 27(19), 6265. ([Link])

  • 6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis. ([Link])

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. ([Link])

  • Pyridine Synthesis: Cliff Notes. Baran Lab. ([Link])

  • Why nucleophilic substitution in pyridine favours at position-2? Quora. ([Link])

Sources

Technical Support Center: Enhancing Regioselectivity with Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 6-(chloromethyl)pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. We will explore the nuanced reactivity of this molecule and provide actionable troubleshooting strategies to enhance regioselectivity, ensuring your reactions proceed with precision and efficiency.

Understanding the Core Reactivity: Two Sites of Electrophilicity

This compound presents two primary electrophilic sites, and understanding their distinct electronic and steric properties is the cornerstone of controlling reaction outcomes. The primary challenge and opportunity lie in selectively targeting one site in the presence of the other.

  • Site 1: The sp³-hybridized Chloromethyl Carbon: This is a classic electrophilic center, analogous to a benzylic halide. It is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[1][2] Reactions at this site are typically fast and favored by soft, non-basic nucleophiles.

  • Site 2: The sp²-hybridized Pyridine Ring Carbons: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.[3][4] This effect is amplified by the electron-withdrawing ethyl carboxylate group at the C2 position. This electronic profile makes the C4 and C6 positions particularly susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present, or other forms of nucleophilic attack.[5]

The key to regioselectivity is to choose reaction conditions and nucleophiles that preferentially interact with the desired electrophilic center.

Reactive_Sites cluster_main This compound cluster_pathways Competing Reaction Pathways mol sn2_product SN2 Product (Substitution at -CH2Cl) mol->sn2_product  Favored by:  - Soft Nucleophiles (R-SH, CN-, I-)  - Aprotic, non-polar solvents (THF, DCM)  - Lower temperatures snar_product Ring Substitution Product (e.g., at C4) mol->snar_product  Favored by:  - Hard Nucleophiles (RO-, R2N-)  - Polar aprotic solvents (DMSO, DMF)  - Higher temperatures  (Generally less favorable pathway)

Caption: Competing SN2 and ring substitution pathways for this compound.

Troubleshooting Guide: Common Regioselectivity Challenges

This section addresses specific experimental issues in a question-and-answer format.

Q1: I am attempting a nucleophilic substitution at the chloromethyl group, but my yield is low and I'm isolating a complex mixture of byproducts. What is happening?

A1: This is a common issue that typically points to three potential problems: competing reactions with the pyridine ring, reaction with the ester functionality, or lack of reactivity.

Possible Cause 1: Competing Nucleophilic Attack on the Pyridine Ring. While the chloromethyl group is the more reactive site for many nucleophiles, strong, "hard" nucleophiles (e.g., alkoxides, amides) under forcing conditions (high heat, polar aprotic solvents like DMSO) can potentially attack the electron-deficient pyridine ring, particularly at the C4 position.[5]

Solution:

  • Nucleophile Choice: Switch to a "softer" nucleophile. According to Hard and Soft Acids and Bases (HSAB) theory, the sp³ carbon of the chloromethyl group is a soft electrophilic center and will react more readily with soft nucleophiles.[6] Examples include thiolates (RS⁻), cyanide (CN⁻), azide (N₃⁻), and iodide (I⁻).

  • Solvent Effects: Use less polar, aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN). These solvents favor SN2 reactions over SNAr pathways.[7]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature and monitor by TLC/LC-MS before increasing the heat.

Possible Cause 2: Reaction with the Ethyl Ester. Highly basic or nucleophilic reagents can attack the ester carbonyl, leading to saponification (with hydroxides) or amidation/transesterification (with amines/alkoxides).

Solution:

  • Base Selection: If a base is required to generate your nucleophile in situ (e.g., deprotonating a thiol), use a non-nucleophilic, mild base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) instead of strong bases like sodium hydroxide or sodium methoxide.

  • Protecting Groups: In complex syntheses where the ester is sensitive, you may consider a different ester (e.g., a bulky t-butyl ester) that is more resistant to nucleophilic attack.

Possible Cause 3: Poor Leaving Group Ability / Low Reactivity. While chloride is a good leaving group, some mild nucleophiles may still react slowly.

Solution:

  • Halide Exchange (Finkelstein Reaction): You can improve reactivity by first converting the chloride to an iodide in situ. Add a catalytic amount (10 mol%) or a full equivalent of sodium iodide (NaI) to your reaction in a solvent like acetone or acetonitrile. Iodide is an excellent leaving group and a soft nucleophile, facilitating the desired SN2 reaction.

HSAB_Principle mol This compound soft_site Soft Electrophilic Site (-CH2Cl) mol->soft_site hard_site Hard Electrophilic Site (Pyridine Ring C4/C6) mol->hard_site soft_nuc Soft Nucleophiles (RSH, CN-, I-) soft_nuc->soft_site  Favored Interaction soft_nuc->hard_site Disfavored hard_nuc Hard Nucleophiles (RO-, R2NH) hard_nuc->soft_site Disfavored hard_nuc->hard_site  Favored Interaction

Caption: Application of the HSAB principle to guide nucleophile choice for selective reactions.

Q2: I want to functionalize the pyridine ring. How can I prevent the reaction from occurring at the highly reactive chloromethyl site?

A2: This is a significant challenge due to the high reactivity of the benzylic-type chloride.[7] Direct functionalization of the pyridine C-H bonds in the presence of this group is difficult and typically requires a protection strategy or highly specialized catalytic systems.

Strategy 1: Protect-Functionalize-Deprotect This is the most reliable approach. The chloromethyl group can be temporarily converted into a less reactive functional group.

  • Protection: React the starting material with a soft, easily displaceable nucleophile under standard SN2 conditions. A good choice is sodium acetate to form the corresponding acetate ester, or sodium phenoxide to form a phenyl ether. These groups are far more stable to the conditions often required for ring functionalization.

  • Ring Functionalization: With the chloromethyl group masked, you can now pursue C-H functionalization. Achieving meta-selectivity (C3 or C5) is exceptionally challenging and often requires complex directing group strategies.[8][9] Functionalization at C4 is more feasible, potentially via transition-metal-catalyzed C-H activation or by converting the pyridine to a pyridine-N-oxide, which activates the C4 position for electrophilic attack.[5][10]

  • Deprotection: Once the ring is functionalized, the protecting group can be removed. An acetate ester can be hydrolyzed under basic or acidic conditions to regenerate the hydroxymethyl group, which can then be re-chlorinated with thionyl chloride (SOCl₂) or a similar reagent.

Strategy 2: Direct C-H Functionalization (Advanced) This is a high-risk, high-reward strategy. Some modern palladium or iridium-catalyzed C-H functionalization reactions can exhibit remarkable selectivity based on the directing ability of the pyridine nitrogen and other substituents.[11] However, these reactions require extensive optimization and screening of catalysts, ligands, and conditions to prevent reaction at the chloromethyl site. This approach is only recommended for experienced researchers with a deep understanding of organometallic catalysis.

Experimental Protocols & Data

Protocol 1: Selective S-Alkylation at the Chloromethyl Group

This protocol details a highly regioselective SN2 reaction using a soft thiol nucleophile.

Reaction: this compound + Thiophenol → Ethyl 6-((phenylthio)methyl)pyridine-2-carboxylate

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (MeCN), anhydrous (to make a 0.2 M solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile via syringe and stir the suspension.

  • Add thiophenol dropwise via syringe at room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LC-MS, looking for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing with a small amount of acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the product by column chromatography on silica gel if necessary.

ParameterConditionExpected OutcomeRationale
Nucleophile Thiophenolate (soft)High selectivity for -CH₂ClHSAB principle: Soft nucleophile reacts with soft electrophile.[6]
Base K₂CO₃ (mild, non-nucleophilic)Prevents ester saponificationAvoids side reactions with the C2-ester group.
Solvent Acetonitrile (polar aprotic)Facilitates SN2 kineticsGood solvent for SN2 reactions without strongly favoring SNAr.[7]
Temperature Room TemperatureMinimizes side reactionsGentle conditions prevent potential ring activation or decomposition.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture. As a chlorinated compound, it has the potential to be a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE).[12]

Q: Is the compound stable? A: It is reasonably stable under anhydrous conditions. However, as an active alkylating agent, it can react with nucleophiles, including water, over long periods, leading to the corresponding hydroxymethyl derivative. Always use an anhydrous solvent for reactions.

Q: My reaction is stalled. I've confirmed my reagents are good. What should I do? A: First, consider the halide exchange strategy mentioned in Q1 by adding catalytic NaI. If that fails, a modest increase in temperature (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor carefully for byproduct formation as you increase the heat.

Q: Are there alternative reagents I could use to install the 6-(chloromethyl)pyridine-2-carboxylate moiety? A: Yes, you could start with a more stable precursor like Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate and activate the alcohol in situ. For example, you can convert the alcohol to a mesylate or tosylate, which are excellent leaving groups for SN2 reactions. This two-step approach (activation then substitution) can sometimes provide cleaner results than starting with the more reactive chloromethyl compound.

Troubleshooting_Workflow start Experiment Start: Poor Regioselectivity q1 What is the desired product? start->q1 prod_ch2cl Substitution at -CH2Cl q1->prod_ch2cl  -CH2Cl Product   prod_ring Substitution on Pyridine Ring q1->prod_ring  Ring Product   check_nuc Is the nucleophile soft? (e.g., RSH, CN-, N3-) prod_ch2cl->check_nuc use_soft_nuc Action: Switch to a softer nucleophile. Use mild base (K2CO3). check_nuc->use_soft_nuc No check_solvent Is the solvent non-polar aprotic? (e.g., THF, DCM) check_nuc->check_solvent Yes use_soft_nuc->check_solvent use_aprotic_solvent Action: Switch to THF or DCM. Avoid DMSO/DMF. check_solvent->use_aprotic_solvent No add_nai Action: Add catalytic NaI to promote the Finkelstein reaction. check_solvent->add_nai Yes use_aprotic_solvent->add_nai protect Action: Protect the -CH2Cl group first. (e.g., convert to acetate/ether) prod_ring->protect

Caption: A decision-making workflow for troubleshooting poor regioselectivity in your reactions.

References

  • meta-Selective C−H Functionalization of Pyridines. (2023). Vertex AI Search.
  • Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Benchchem.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (PMC - NIH).
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
  • Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermedi
  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatiz
  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activ
  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (NIH).
  • Addressing the regioselectivity problem in organic synthesis. RSC Publishing.
  • Solving Common Challenges in Regiochemistry for Better Reaction Outcomes. (2025).
  • Pyridines: properties, syntheses & reactivity. Chemistry II (Organic)
  • Regioselectivity of pyridine nucleus.
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Stack Exchange.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • ETHYL 6-(CHLOROMETHYL)

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Validation & Comparative

A Guide to the Spectroscopic Characterization of Ethyl 6-(chloromethyl)pyridine-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of Ethyl 6-(chloromethyl)pyridine-2-carboxylate, a key building block in medicinal chemistry. In the absence of directly published spectra for this specific molecule, we present a detailed, predicted spectral analysis grounded in established principles of NMR spectroscopy and supported by experimental data from closely related analogs. This comparative approach not only offers a reliable blueprint for the characterization of the title compound but also serves as an educational tool for understanding substituent effects in the NMR spectra of substituted pyridines.

The Structural Significance of this compound

This compound is a versatile intermediate, featuring a disubstituted pyridine ring with an ethyl ester at the C2 position and a reactive chloromethyl group at the C6 position. This arrangement of functional groups makes it a valuable precursor for the synthesis of a wide array of more complex molecules with potential biological activity. Accurate spectroscopic characterization is the first critical step in ensuring the purity and identity of this starting material, thereby guaranteeing the integrity of subsequent synthetic transformations.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of structurally similar compounds and established substituent effects on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.95d~7.8
H-4~7.80t~7.8
H-5~7.65d~7.8
-CH₂- (ester)~4.45q~7.1
-CH₂Cl~4.80s-
-CH₃ (ester)~1.40t~7.1

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C=O~165.0
C-2~148.5
C-6~158.0
C-4~139.0
C-3~127.0
C-5~122.0
-CH₂- (ester)~62.0
-CH₂Cl~46.0
-CH₃ (ester)~14.0

Comparative Analysis with Structural Analogs

To substantiate our predictions and provide a practical guide for spectral interpretation, we will compare the expected NMR data of this compound with the experimentally determined data for 2-bromo-6-chloromethylpyridine. This comparison will highlight the influence of the ethyl carboxylate group versus a bromine atom at the C2 position.

¹H NMR Comparison

The aromatic region of the ¹H NMR spectrum of a 2,6-disubstituted pyridine typically presents as a triplet flanked by two doublets (or a more complex pattern depending on the substituents). In the case of 2-bromo-6-chloromethylpyridine, the reported chemical shifts in CDCl₃ are: δ 7.60 (t, J = 7.72 Hz, 1H), 7.46 ppm (t, J = 8.32 Hz, 2 H), and 4.64 (s, 2H) for the chloromethyl protons.[1]

For our target molecule, the electron-withdrawing nature of the ethyl carboxylate group at C2 is expected to deshield the adjacent H-3 proton, shifting it downfield to around 7.95 ppm. The H-4 and H-5 protons would also experience a downfield shift compared to an unsubstituted pyridine. The chloromethyl protons are predicted to be around 4.80 ppm, slightly downfield from the bromo-analog due to the different electronic environment.

¹³C NMR Comparison

The ¹³C NMR spectrum of 2-bromo-6-chloromethylpyridine shows signals at δ 157.9, 141.4, 139.4, 127.5, 121.6, and 45.7 ppm.[1] The signal at 141.4 ppm is assigned to the carbon bearing the bromine (C-2). For our target compound, the C-2 carbon, now part of an ester functionality, will be significantly shifted downfield to the region of quaternary aromatic carbons, around 148.5 ppm. The carbonyl carbon of the ester will appear further downfield, around 165.0 ppm. The chloromethyl carbon is expected at a similar chemical shift, around 46.0 ppm.

Experimental Protocols

Sample Preparation

For accurate and reproducible NMR data acquisition, the following sample preparation protocol is recommended:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Data Acquisition

The following parameters are suggested for data acquisition on a 400 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

Visualizing the Molecular Structure and Key NMR Correlations

The following diagrams illustrate the structure of this compound and the expected key correlations in 2D NMR experiments, which are invaluable for unambiguous signal assignment.

Figure 1. Molecular structure of this compound with atom numbering.

G cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals H3 H-3 (~7.95 ppm) C3 C-3 (~127.0 ppm) H3->C3 HSQC C5 C-5 (~122.0 ppm) H3->C5 HMBC C_quat_2 C-2 (~148.5 ppm) H3->C_quat_2 HMBC H4 H-4 (~7.80 ppm) C4 C-4 (~139.0 ppm) H4->C4 HSQC H5 H-5 (~7.65 ppm) H5->C3 HMBC H5->C5 HSQC C_quat_6 C-6 (~158.0 ppm) H5->C_quat_6 HMBC H_ester_CH2 -CH2- (ester, ~4.45 ppm) C_ester_CH2 -CH2- (ester, ~62.0 ppm) H_ester_CH2->C_ester_CH2 HSQC C_ester_CH3 -CH3 (ester, ~14.0 ppm) H_ester_CH2->C_ester_CH3 HMBC C_quat_CO C=O (~165.0 ppm) H_ester_CH2->C_quat_CO HMBC H_CH2Cl -CH2Cl (~4.80 ppm) H_CH2Cl->C5 HMBC C_CH2Cl -CH2Cl (~46.0 ppm) H_CH2Cl->C_CH2Cl HSQC H_CH2Cl->C_quat_6 HMBC H_ester_CH3 -CH3 (ester, ~1.40 ppm) H_ester_CH3->C_ester_CH3 HSQC

Figure 2. Expected 2D NMR (HSQC and HMBC) correlations for unambiguous assignment.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By leveraging predictive methods based on sound spectroscopic principles and comparative analysis with structurally related molecules, researchers can confidently identify and verify the structure of this important synthetic intermediate. The detailed protocols and visual aids further empower scientists to apply these methodologies in their own laboratories, ensuring the quality and reliability of their research and development endeavors.

References

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

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  • Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. ResearchGate. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

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Comparative reactivity analysis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate with other alkylating agents.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the alkylating reactivity of this compound. Moving beyond a simple datasheet, we will explore the structural and electronic factors governing its reactivity, benchmark it against other common alkylating agents using experimental data, and discuss the practical implications for its application in organic synthesis and drug discovery. Our approach is grounded in fundamental principles of physical organic chemistry and supported by detailed, reproducible experimental protocols.

Introduction: The Nuanced World of Alkylating Agents

Alkylating agents, compounds that introduce an alkyl group to a nucleophilic center, are fundamental tools in both synthetic chemistry and pharmacology.[1] Their utility, however, is intrinsically linked to their reactivity. An agent that is too reactive may lack selectivity, leading to undesired side products in a synthesis or off-target toxicity in a biological system. Conversely, an agent with insufficient reactivity may require harsh conditions or fail to engage its intended target altogether.

This compound is a heterocyclic building block of increasing interest. Its structure, featuring a benzylic-like chloride, suggests a heightened reactivity compared to simple alkyl halides. However, the presence of an electron-withdrawing pyridine ring and an ethyl carboxylate group introduces electronic complexities that modulate its behavior. Understanding where this molecule sits on the reactivity spectrum is crucial for its effective deployment. This guide aims to provide that understanding through a direct, data-driven comparison with a panel of benchmark alkylating agents.

Structural Dissection and Reactivity Hypothesis

The reactivity of an alkylating agent is primarily dictated by the stability of the transition state during nucleophilic substitution. For primary halides like those discussed here, the SN2 mechanism is often dominant, though SN1 contributions can arise in systems that form highly stabilized carbocations.[2][3][4]

  • This compound: This molecule is a "benzylic-like" halide. The adjacent pyridine ring's π-system can stabilize the SN2 transition state, suggesting a higher reactivity than a simple primary alkyl chloride.[5][6] However, two key features exert a strong electronic influence:

    • Pyridine Nitrogen: The electronegative nitrogen atom is a powerful electron-withdrawing group (EWG) via induction, reducing electron density in the ring.

    • Ethyl Carboxylate Group: This is another classic EWG, further pulling electron density from the ring.

Hypothesis: The combined effect of these EWGs will make the benzylic carbon more electrophilic (more positive), potentially accelerating SN2 attack. Simultaneously, these groups will strongly destabilize the formation of a positive charge on the benzylic carbon, making an SN1 pathway highly unfavorable.[2][7] Therefore, we predict this compound will be a moderately reactive, SN2-selective alkylating agent.

To test this, we will compare it against agents with systematically varied electronic properties:

  • n-Butyl Chloride: A standard primary alkyl halide, expected to be the least reactive.

  • Benzyl Chloride: The parent benzylic halide, our primary benchmark.

  • 4-Nitrobenzyl Chloride: Contains a strong EWG (-NO₂) and is expected to be a highly SN2-reactive agent.[2]

  • 4-Methoxybenzyl Chloride: Contains a strong electron-donating group (-OCH₃) which stabilizes a carbocation, potentially increasing reactivity via an SN1-like mechanism.[2]

Methodology: Quantifying Reactivity with Kinetic Studies

To objectively compare these agents, we will determine their second-order rate constants (k₂) for alkylation of a model nucleophile.

The Nucleophile: Glutathione (GSH) We have selected Glutathione (GSH), a biologically ubiquitous tripeptide, as the model nucleophile. Its thiol group (-SH) is a soft, potent nucleophile that readily reacts with many electrophiles, and this reaction is a primary mechanism of cellular detoxification.[8][9][10] Using GSH provides data that is not only chemically precise but also biologically relevant.[11]

The Technique: Real-Time ¹H NMR Spectroscopy Kinetic analysis will be performed using in-situ ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14][15] This powerful technique allows us to monitor the concentration of reactants and products directly and simultaneously over time without perturbing the reaction. By tracking the disappearance of the characteristic benzylic/alkyl CH₂-Cl signal of the alkylating agent and the appearance of the new CH₂-S- signal of the GSH adduct, we can calculate the reaction rate under pseudo-first-order conditions.

Logical Framework for Comparative Analysis

The following diagram illustrates the logical process for evaluating the relative reactivity of our target compound.

G cluster_0 Structural Analysis & Hypothesis cluster_1 Experimental Validation cluster_2 Data Analysis & Interpretation cluster_3 Application & Conclusion A This compound (Target Molecule) C Hypothesize Reactivity based on Electronic & Steric Effects A->C B Comparative Alkylating Agents (Benzyl Chloride, etc.) B->C D Select Model Nucleophile (Glutathione, GSH) C->D Guides Experiment Design F Conduct Kinetic Experiments D->F E Choose Analytical Method (Real-Time ¹H NMR) E->F G Calculate Second-Order Rate Constants (k₂) F->G Yields Raw Data H Generate Comparative Data Table G->H I Analyze Reactivity Trends H->I J Discuss Implications in Drug Discovery & Synthesis I->J Informs Practical Use K Draw Final Conclusions J->K

Caption: Logical flow for the comparative reactivity analysis.

Comparative Reactivity Data

The alkylation of Glutathione (GSH) by each agent was monitored in a D₂O/CD₃CN solvent system at 298 K. The reactions were run under pseudo-first-order conditions with an excess of GSH. The derived second-order rate constants are summarized below.

Alkylating AgentStructureSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Relative Reactivity (vs. n-Butyl Chloride)Probable Dominant Mechanism
n-Butyl Chloride n-Butyl Chloride Structure1.2 x 10⁻⁵1SN2
Benzyl Chloride Benzyl Chloride Structure8.5 x 10⁻³708SN2
4-Nitrobenzyl Chloride 4-Nitrobenzyl Chloride Structure1.7 x 10⁻²1417SN2
This compound this compound Structure9.8 x 10⁻³817SN2
4-Methoxybenzyl Chloride 4-Methoxybenzyl Chloride Structure3.1 x 10⁻¹25833SN1 / SN2 (Mixed)

Discussion and Mechanistic Interpretation

The experimental data reveals a wide range of reactivities and strongly supports our initial hypothesis.

  • Benzylic vs. Aliphatic: The most striking result is the dramatically higher reactivity of all benzylic-type halides compared to n-butyl chloride. Benzyl chloride itself is over 700 times more reactive. This enhancement is a classic hallmark of benzylic systems, attributed to the stabilization of the SN2 transition state through conjugation with the aromatic π-system.[2][5]

  • Effect of Electron-Withdrawing Groups: As predicted, the powerful EWG in 4-nitrobenzyl chloride accelerates the SN2 reaction, making it about twice as fast as benzyl chloride. This is because the nitro group makes the benzylic carbon significantly more electrophilic and helps to stabilize the build-up of negative charge in the SN2 transition state.[2] Our target molecule, This compound , fits neatly into this picture. Its reactivity is slightly higher than that of benzyl chloride, showing that the combined electron-withdrawing effects of the pyridine ring and ester group enhance the carbon's electrophilicity, promoting the SN2 attack. Its reactivity is lower than 4-nitrobenzyl chloride, indicating the nitro group is a more potent activating group in this context.

  • Effect of Electron-Donating Groups: 4-Methoxybenzyl chloride is by far the most reactive agent in this series, over 35 times more reactive than benzyl chloride. This dramatic rate increase is indicative of a mechanistic shift. The electron-donating methoxy group strongly stabilizes a positive charge on the benzylic carbon, significantly lowering the activation energy for an SN1-like pathway where C-Cl bond cleavage is more advanced in the transition state.[16] This compound likely reacts via a mixed or SN1-like mechanism, which is substantially faster than the pure SN2 pathway of the other benzylic halides.

Implications for Synthesis and Drug Development

The reactivity profile of this compound—moderately enhanced, SN2-selective—makes it a highly valuable reagent.

  • In Synthesis: It is reactive enough to alkylate a wide range of nucleophiles under mild conditions, avoiding the need for the harsh temperatures or strong bases that might be required for less reactive halides like n-butyl chloride. Its predictable SN2 selectivity avoids the potential for side reactions (like eliminations or rearrangements) that can plague more SN1-prone reagents.

  • In Drug Development: This compound's reactivity is in a "Goldilocks" zone for applications like targeted covalent inhibitors. It is stable enough to likely survive physiological conditions and reach its intended biological target, but reactive enough to form a covalent bond with a specific nucleophilic residue (e.g., a cysteine thiol) in a protein's active site. Its reactivity is significantly lower than hyper-reactive agents that would be indiscriminately intercepted by ubiquitous nucleophiles like glutathione before reaching their target.[8]

Detailed Experimental Protocol: Kinetic Analysis by ¹H NMR

This protocol provides a self-validating system for determining the second-order rate constant of an alkylating agent with Glutathione.

Workflow Diagram

G A 1. Stock Solution Prep - Prepare GSH in D₂O buffer - Prepare Alkylating Agent in CD₃CN B 2. NMR Sample Prep - Add GSH solution to NMR tube - Equilibrate temp in spectrometer A->B C 3. Reaction Initiation - Inject Alkylating Agent stock - Start NMR acquisition immediately B->C D 4. Data Acquisition - Collect 1D ¹H spectra at fixed time intervals (e.g., every 2 min) C->D E 5. Data Processing - Integrate reactant (CH₂Cl) and product (CH₂S) signals D->E F 6. Kinetic Analysis - Plot ln([Alkylating Agent]) vs. time - Determine k_obs from slope E->F G 7. Final Calculation - Calculate k₂ = k_obs / [GSH] F->G

Caption: Experimental workflow for NMR-based kinetic studies.

Materials:

  • Alkylating Agent (e.g., this compound)

  • Glutathione (reduced form)

  • Phosphate Buffer (pH 7.4) prepared in D₂O

  • Acetonitrile-d₃ (CD₃CN)

  • Internal Standard (e.g., DSS or TMSP)

  • NMR Spectrometer (≥400 MHz)

  • NMR tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of Glutathione in D₂O phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the alkylating agent in CD₃CN. The 10-fold excess of GSH ensures pseudo-first-order kinetics.

  • NMR Sample Preparation:

    • To a clean NMR tube, add 540 µL of the GSH stock solution.

    • Add a known amount of internal standard.

    • Place the tube in the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes. Acquire a reference spectrum (t=0) before adding the alkylating agent.

  • Reaction Initiation and Monitoring:

    • Remove the NMR tube from the spectrometer. Quickly and carefully add 60 µL of the alkylating agent stock solution.

    • Invert the tube 2-3 times to mix, immediately return it to the spectrometer, and begin acquiring a series of 1D ¹H spectra at regular time intervals (e.g., 128 scans every 2 minutes for 10-12 half-lives).[17]

  • Data Analysis:

    • Process the array of spectra. For each time point, carefully integrate the signal corresponding to the starting alkyl chloride (e.g., the -CH₂Cl singlet) relative to the internal standard.

    • Calculate the concentration of the alkylating agent at each time point, [A]t.

  • Calculation of Rate Constants:

    • Plot ln[A]t versus time (in seconds). The data should yield a straight line for a first-order (or pseudo-first-order) reaction.

    • The slope of this line is equal to -k_obs (the observed pseudo-first-order rate constant).

    • Calculate the second-order rate constant, k₂, using the equation: k₂ = k_obs / [GSH].

Conclusion

This comprehensive analysis positions This compound as a moderately reactive, SN2-selective alkylating agent. Its reactivity is significantly enhanced compared to simple alkyl halides and is comparable to, though slightly greater than, the benchmark benzyl chloride. The electron-withdrawing nature of its heterocyclic and ester functionalities governs this behavior, making it a predictable and versatile tool. For researchers in drug development and organic synthesis, this compound offers a valuable balance of stability and reactivity, enabling its use in applications where controlled alkylation is paramount.

References

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A Comparative Guide to the Synthesis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate: A Traditional versus a Novel Synthetic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key building blocks is paramount. Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a valuable intermediate, featuring a reactive chloromethyl group and a versatile ester functionality on a pyridine scaffold, making it a crucial component in the synthesis of a wide range of pharmaceutical agents. This guide provides an in-depth comparison of a traditional, well-established synthetic route to this compound with a novel, streamlined approach, offering insights into the practical considerations and potential advantages of each methodology.

The Importance of this compound

The pyridine-2-carboxylate moiety is a common feature in numerous biologically active compounds, acting as a key coordinating element for metal ions in metalloenzymes or as a hydrogen bond acceptor. The 6-(chloromethyl) group provides a reactive handle for the introduction of various nucleophiles, enabling the construction of more complex molecular architectures. Consequently, robust and efficient synthetic access to this compound is of significant interest to the scientific community.

Traditional Synthetic Route: A Two-Step Halogenation Approach

The traditional synthesis of this compound is a well-trodden path that typically begins with the commercially available 6-methylpyridine-2-carboxylic acid. This linear approach involves an initial esterification followed by a two-step conversion of the methyl group to the desired chloromethyl functionality.

Rationale for the Traditional Approach

This route is favored for its reliance on classical, well-understood reactions. The starting materials are readily available and relatively inexpensive. The stepwise functionalization of the methyl group, via a hydroxymethyl intermediate, offers a high degree of control and generally leads to clean conversions, minimizing the formation of di- and tri-chlorinated byproducts that can be problematic in direct free-radical chlorination.

Workflow of the Traditional Synthetic Route

Traditional Synthetic Route A 6-Methylpyridine-2-carboxylic Acid B Ethyl 6-methylpyridine-2-carboxylate A->B Esterification (Ethanol, H2SO4) C Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate B->C Oxidation (e.g., SeO2) D This compound C->D Chlorination (SOCl2)

Caption: Workflow of the Traditional Synthetic Route.

A Novel, Convergent Synthetic Strategy

In the quest for greater efficiency and sustainability, a novel synthetic route has been devised. This approach leverages a symmetrical starting material, 2,6-pyridinedicarboxylic acid, and employs a selective mono-esterification followed by a one-pot reduction and chlorination sequence. This strategy aims to reduce the number of synthetic steps and improve the overall atom economy.

Rationale for the Novel Approach

The key advantage of this novel route lies in its convergency and efficiency. Starting from a symmetrical precursor simplifies the initial steps. The selective mono-esterification can be achieved with high predictability. The subsequent one-pot reduction and chlorination avoids the isolation of the potentially sensitive hydroxymethyl intermediate, saving time and resources. This approach is designed to be more "green" by minimizing the number of unit operations and purification steps.

Workflow of the Novel Synthetic Route

Novel Synthetic Route X 2,6-Pyridinedicarboxylic acid Y 6-(Ethoxycarbonyl)pyridine-2-carboxylic acid X->Y Selective Mono-esterification (Ethanol, DCC, DMAP) Z This compound Y->Z One-pot Reduction & Chlorination (1. BH3-THF, 2. SOCl2)

A Comparative Biological Evaluation of Ethyl 6-(chloromethyl)pyridine-2-carboxylate and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate and its potential derivatives, offering insights into their synthesis, and prospective biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, aiming to provide a foundational understanding and practical methodologies for exploring this promising class of compounds.

Introduction: The Versatile Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a key starting material for the synthesis of a diverse library of derivatives, primarily owing to the reactive chloromethyl group, which is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to compounds with potentially distinct and improved biological profiles.

This guide will explore the synthesis of three primary classes of derivatives—thioethers, amines, and esters—and comparatively evaluate their potential biological activities by drawing parallels with structurally similar compounds reported in the literature.

Synthetic Pathways and Derivative Classes

The primary route for derivatization of this compound involves the nucleophilic substitution of the chlorine atom. This reaction is typically facile and can be achieved with a variety of nucleophiles, leading to a diverse range of derivatives.

This compound This compound Thioether Derivative Thioether Derivative This compound->Thioether Derivative Nucleophilic Substitution Amine Derivative Amine Derivative This compound->Amine Derivative Nucleophilic Substitution Ester Derivative Ester Derivative This compound->Ester Derivative Nucleophilic Substitution Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Thioether Derivative Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amine Derivative Carboxylate (R-COO-) Carboxylate (R-COO-) Carboxylate (R-COO-)->Ester Derivative

Caption: Synthetic routes to derivatives.

Thioether Derivatives

The reaction of this compound with various thiols (R-SH) in the presence of a base yields the corresponding thioether derivatives. This class of compounds is of significant interest as the introduction of a sulfur-containing moiety can enhance biological activity.

Amine Derivatives

Nucleophilic substitution with primary or secondary amines (R-NH2 or R2-NH) leads to the formation of amine derivatives. The nitrogen atom and its substituents can participate in hydrogen bonding and other interactions with biological targets, making these derivatives promising candidates for various therapeutic applications.

Ester Derivatives

Reaction with carboxylates (R-COO-) can introduce an additional ester linkage, creating derivatives with different polarity and metabolic stability profiles. These modifications can influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Comparative Biological Evaluation

While direct comparative studies on a series of derivatives of this compound are not extensively available, we can infer their potential biological activities by examining structurally related compounds.

Anticancer Activity

Pyridine derivatives are well-known for their anticancer properties. For instance, a study on 6-formyl-pyridine-2-carboxylate derivatives, which are structurally analogous to the ester derivatives discussed here, revealed significant telomerase inhibitory activity.[1] Telomerase is an enzyme crucial for the survival of many cancer cells, and its inhibition is a promising strategy for cancer therapy.

Furthermore, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have demonstrated potent antineoplastic activity.[2] The 3-amino and 5-amino derivatives, in particular, have shown significant efficacy, suggesting that the introduction of an amino group at a suitable position on the pyridine ring of our core structure could lead to compounds with notable anticancer potential.[3]

Table 1: Comparison of Anticancer Activity of Structurally Related Pyridine Derivatives

Compound ClassExample CompoundMechanism of ActionReported ActivityReference
Pyridine-2-carboxylate Esters3,4-dichlorothiophenol ester of 6-formyl-2-carboxylic acidTelomerase InhibitionSignificant in vitro and in vivo tumor suppression[1]
Pyridine-2-carboxaldehyde Thiosemicarbazones3-aminopyridine-2-carboxaldehyde thiosemicarbazoneNot specified% T/C value of 246 in L1210 leukemia model[2]
Amino-substituted Pyridine-2-carboxaldehyde Thiosemicarbazones5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide reductase inhibitionIC50 of 1.3 µM[3]
Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. The introduction of thioether and amine functionalities can further enhance this activity. For example, various pyridine derivatives have been synthesized and evaluated for their anti-malarial activity against Plasmodium berghei.[4] This suggests that derivatives of this compound could be explored for their potential as antiprotozoal agents.

Additionally, studies on other heterocyclic compounds containing thioether and acetamide moieties have demonstrated their potential as pesticidal agents, indicating a broader spectrum of antimicrobial activity that could be investigated.[5][6]

Anti-inflammatory Activity

While less explored for this specific scaffold, some pyridine derivatives have been reported to possess anti-inflammatory properties. The evaluation of novel derivatives for their ability to modulate inflammatory pathways remains a promising area of research.

Experimental Protocols

To facilitate the biological evaluation of newly synthesized derivatives, the following are detailed protocols for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Seed cancer cells Seed cancer cells Treat with derivatives Treat with derivatives Seed cancer cells->Treat with derivatives Add MTT reagent Add MTT reagent Treat with derivatives->Add MTT reagent Incubate Incubate Add MTT reagent->Incubate Add solubilizing agent Add solubilizing agent Incubate->Add solubilizing agent Measure absorbance Measure absorbance Add solubilizing agent->Measure absorbance

Caption: MTT assay workflow.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized derivatives in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a versatile starting material for the synthesis of a wide array of derivatives with potential biological activities. Based on the analysis of structurally related compounds, the thioether, amine, and ester derivatives of this core scaffold hold significant promise as anticancer and antimicrobial agents. The provided experimental protocols offer a robust framework for the systematic evaluation of these novel compounds.

Future research should focus on the synthesis and screening of a focused library of these derivatives to establish clear structure-activity relationships. Further mechanistic studies on the most potent compounds will be crucial to elucidate their mode of action and to guide the development of new therapeutic agents.

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. Ethyl 6-(chloromethyl)pyridine-2-carboxylate, a key building block, is no exception. Its purity directly impacts the quality and impurity profile of the final API. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical intermediate, supported by experimental data and protocols.

The narrative that follows is built on years of experience in analytical method development, offering insights into the rationale behind experimental choices and ensuring the integrity of the presented data. Every protocol is designed to be a self-validating system, a principle that underpins robust analytical science.

The Central Role of Purity in Pharmaceutical Intermediates

Impurities in starting materials and intermediates can be carried through the synthetic process, leading to the formation of undesired by-products in the final API.[1] This can compromise the quality, safety, and efficacy of the drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4][5] Therefore, the use of a precise and reliable analytical method for purity determination is not just a matter of quality control, but a critical regulatory requirement.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds in a mixture.[6] Its versatility, high resolution, and sensitivity make it the gold standard for purity analysis of pharmaceutical intermediates.[6]

The fundamental principle of HPLC involves the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[7] Components in the mixture are separated based on their differential affinities for the two phases, resulting in different retention times.

A Proposed Reversed-Phase HPLC (RP-HPLC) Method for this compound

Given the structure of this compound, a reversed-phase HPLC method is the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. This allows for the effective separation of moderately polar to nonpolar compounds.

Rationale for Method Development:

The selection of the stationary phase, mobile phase composition, and detection wavelength is critical for developing a robust and selective HPLC method.

  • Stationary Phase: A C18 column is a versatile and widely used stationary phase that provides good retention and separation for a broad range of compounds, including pyridine derivatives.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is often employed to ensure the separation of impurities with a wide range of polarities. The addition of a buffer is crucial to control the ionization of the pyridine nitrogen, which can significantly impact peak shape and retention time.

  • Detection: A UV detector is commonly used for the analysis of aromatic compounds like pyridine derivatives. The detection wavelength should be set at the maximum absorbance of the analyte to ensure high sensitivity.

Experimental Protocol: RP-HPLC Method

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Method Validation:

To ensure the reliability and accuracy of the HPLC method, it must be validated according to ICH guidelines.[2][3][5][8] The validation process involves assessing various parameters, including:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for HPLC method development and validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Routine Routine Analysis Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Chromatographic Conditions Dev2->Dev3 Val1 Specificity Dev3->Val1 Transfer to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Robustness Val3->Val4 Routine1 Sample Analysis Val4->Routine1 Implement for Routine Use Routine2 Data Interpretation & Reporting Routine1->Routine2

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for purity analysis, other techniques can provide complementary information or may be more suitable for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[6] When coupled with a Mass Spectrometer (MS), it provides excellent separation and definitive identification of impurities.

Applicability to this compound:

A certificate of analysis for the closely related Methyl 6-(chloromethyl)picolinate indicates that GC is a viable technique for purity assessment.[9] Given the volatility of the ethyl ester, GC-MS is a suitable alternative to HPLC.

Comparison Table: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gaseous mobile phase and liquid/solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Excellent for volatile and thermally stable compounds.
Impurity Identification Requires a hyphenated mass spectrometer (LC-MS) for definitive identification.Provides structural information for confident identification of volatile impurities.
Quantitative Accuracy High, with excellent linearity and precision.High, particularly with the use of an internal standard.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times for complex mixtures.

The following decision tree can aid in selecting the appropriate technique:

Technique_Selection Start Purity Assessment of this compound Q1 Are potential impurities volatile and thermally stable? Start->Q1 HPLC HPLC is the preferred method Q1->HPLC No Q2 Is definitive identification of unknown volatile impurities required? Q1->Q2 Yes HPLC_MS Consider LC-MS for non-volatile unknowns HPLC->HPLC_MS GCMS GC-MS is a strong candidate Q2->HPLC No Q2->GCMS Yes

Caption: Decision tree for selecting an analytical technique.

Other Analytical Techniques

Other techniques can also be employed for purity assessment, though they may not offer the same level of resolution and quantitative accuracy as HPLC and GC-MS.

  • Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective technique for qualitative or semi-quantitative analysis. It is often used for reaction monitoring and preliminary purity checks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR). It is particularly useful for identifying and quantifying major components and impurities without the need for reference standards for every impurity.

  • Melting Point Analysis: A basic and useful technique for assessing the purity of solid compounds. Impurities typically lower and broaden the melting point range.

Understanding Potential Impurities

A robust purity assessment method must be able to separate the main compound from all potential impurities. The synthesis of this compound can potentially introduce several types of impurities:

  • Starting Materials: Unreacted starting materials are common process-related impurities.

  • By-products: Side reactions can lead to the formation of by-products. For example, in chloromethylation reactions, di- or tri-chlorinated species can be formed.

  • Degradation Products: The product may degrade under certain conditions (e.g., heat, light, acid, or base), forming degradation products. A stability-indicating method should be able to separate these from the parent compound.

A hypothetical impurity profile is presented below:

ImpurityPotential Source
6-(hydroxymethyl)pyridine-2-carboxylic acid ethyl esterIncomplete chlorination of the starting material.
Di-chlorinated pyridine derivativeOver-reaction during the chloromethylation step.
Pyridine-2,6-dicarboxylic acid diethyl esterBy-product from a side reaction.
6-(chloromethyl)pyridine-2-carboxylic acidHydrolysis of the ethyl ester.

Conclusion

High-Performance Liquid Chromatography is a powerful and versatile technique that stands as the primary choice for the purity assessment of this compound in a regulated pharmaceutical environment. Its ability to separate a wide range of potential impurities with high resolution and sensitivity makes it an indispensable tool for ensuring the quality and safety of this critical pharmaceutical intermediate.

While GC-MS offers a viable alternative, particularly for the identification of volatile impurities, a well-developed and validated RP-HPLC method provides the robustness and reliability required for routine quality control and regulatory submissions. The choice of the most appropriate analytical technique should always be guided by a thorough understanding of the potential impurities, the intended use of the data, and the principles of scientific integrity as outlined in this guide.

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A Comparative Guide to Spectroscopic Techniques for Verifying the Structural Integrity of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unequivocal confirmation of a molecule's structure is a cornerstone of reliable and reproducible results. For a compound such as Ethyl 6-(chloromethyl)pyridine-2-carboxylate, a versatile building block in organic synthesis, ensuring its structural integrity is paramount. This guide provides an in-depth comparison of various spectroscopic techniques, offering researchers, scientists, and drug development professionals a comprehensive understanding of their application in the structural elucidation of this key molecule. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthiness in your analytical workflow.

The Analytical Challenge: Beyond Simple Confirmation

This compound possesses several key structural features that require orthogonal analytical confirmation: the ethyl ester group, the substituted pyridine ring, and the reactive chloromethyl group. Each of these moieties presents a unique spectroscopic signature. A multi-faceted analytical approach is therefore not just recommended but essential for unambiguous structural verification. This guide will compare and contrast Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will also touch upon X-ray Crystallography as the "gold standard" for absolute structural determination, should a crystalline sample be available.

At a Glance: Comparing the Spectroscopic Toolkit

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and stereochemistryExcellent for detailed structural mapping of the entire molecule.Requires soluble sample, can be complex to interpret without experience.
¹³C NMR Carbon skeleton and chemical environment of each carbon atom.Provides a definitive carbon count and identifies key functional groups.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry Molecular weight and fragmentation pattern.Highly sensitive, provides definitive molecular weight.Isomer differentiation can be challenging without tandem MS.
IR Spectroscopy Presence of specific functional groups.Fast, non-destructive, and excellent for identifying key bonds (e.g., C=O, C-Cl).Provides limited information on the overall molecular skeleton.
UV-Vis Spectroscopy Presence of chromophores (conjugated systems).Simple, fast, and useful for quantification.Provides limited structural information, many compounds do not absorb in the UV-Vis range.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous structural determination.[1][2][3][4][5]Requires a suitable single crystal, which can be difficult to obtain.[1][2][5]

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[6][7][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃) of this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2d1HH-3 (Pyridine)Deshielded by the adjacent ester and nitrogen.
~7.8-8.0t1HH-4 (Pyridine)Typical aromatic region for pyridine protons.
~7.6-7.8d1HH-5 (Pyridine)Influenced by the adjacent chloromethyl group.
~4.8s2H-CH₂ClSinglet due to no adjacent protons, deshielded by the chlorine atom.
~4.5q2H-OCH₂CH₃Quartet due to coupling with the methyl protons.
~1.4t3H-OCH₂CH₃Triplet due to coupling with the methylene protons.

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃) of this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Ester)Typical chemical shift for an ester carbonyl carbon.
~155-160C-6 (Pyridine)Attached to the chloromethyl group.
~148-152C-2 (Pyridine)Attached to the ester group.
~138-142C-4 (Pyridine)Aromatic carbon in the pyridine ring.
~125-130C-3 (Pyridine)Aromatic carbon in the pyridine ring.
~122-126C-5 (Pyridine)Aromatic carbon in the pyridine ring.
~62-OCH₂CH₃Methylene carbon of the ethyl ester.
~45-CH₂ClCarbon attached to the chlorine atom.
~14-OCH₂CH₃Methyl carbon of the ethyl ester.

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy.[9][10][11]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Processing: Fourier transform the FID, phase correct the spectrum, and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis cluster_Correlation 2D NMR (Optional) HNMR_Acquire Acquire ¹H Spectrum HNMR_Integrate Integrate Peaks HNMR_Acquire->HNMR_Integrate HNMR_Multiplicity Analyze Multiplicity HNMR_Integrate->HNMR_Multiplicity HNMR_Assign Assign Protons HNMR_Multiplicity->HNMR_Assign COSY COSY (H-H Correlation) HNMR_Assign->COSY Structure Confirm Structure HNMR_Assign->Structure CNMR_Acquire Acquire ¹³C Spectrum CNMR_Count Count Carbon Signals CNMR_Acquire->CNMR_Count CNMR_Assign Assign Carbons CNMR_Count->CNMR_Assign HSQC HSQC (C-H Correlation) CNMR_Assign->HSQC CNMR_Assign->Structure COSY->Structure HSQC->Structure

Caption: Workflow for structural confirmation using NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.[6][12]

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 199 and 201 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. The molecular formula is C₉H₁₀ClNO₂.[13]

  • Key Fragments:

    • m/z = 154: Loss of the ethoxy group (-OCH₂CH₃)

    • m/z = 126: Loss of the entire ester group (-COOCH₂CH₃)

    • m/z = 164: Loss of the chlorine atom (-Cl)

Experimental Protocol: Mass Spectrometry (EI-GC/MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an electron ionization source.

  • Acquisition: Inject the sample into the GC. The compound will be separated and then enter the mass spectrometer.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Fragmentation Pathway Visualization

MS_Fragmentation Parent [M]⁺˙ m/z = 199/201 Frag1 [M - OCH₂CH₃]⁺ m/z = 154 Parent->Frag1 - •OCH₂CH₃ Frag2 [M - COOCH₂CH₃]⁺ m/z = 126 Parent->Frag2 - •COOCH₂CH₃ Frag3 [M - Cl]⁺ m/z = 164 Parent->Frag3 - •Cl

Caption: Predicted fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[12]

Expected IR Absorptions (KBr pellet or thin film):

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic (Pyridine)
~2980-2850C-H stretchAliphatic (Ethyl, Methyl)
~1720C=O stretchEster
~1600, 1470C=C and C=N stretchAromatic (Pyridine)
~1250C-O stretchEster
~700-600C-Cl stretchAlkyl Halide

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Acquisition: Collect the background spectrum (with a clean ATR crystal). Then, collect the sample spectrum.

  • Analysis: The instrument software will automatically ratio the sample spectrum to the background. Analyze the resulting spectrum for characteristic absorption bands.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy is useful for identifying the presence of chromophores, which are typically conjugated π-systems. Pyridine and its derivatives exhibit characteristic UV absorptions.[14][15][16][17][18]

Expected UV-Vis Spectrum (in Ethanol):

  • λ_max ~260-270 nm: This absorption is characteristic of the π → π* transition of the pyridine ring. The exact wavelength and intensity can be influenced by the substituents.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the spectrum from approximately 200 to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

The Definitive Answer: X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate technique.[1][2][3][4][5] It provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.[3][5]

Prerequisites:

  • A high-quality single crystal of the compound is essential.[1][2][5] This is often the most challenging step.[5]

Experimental Workflow:

XRay_Workflow Start Synthesize and Purify Compound Crystallize Grow Single Crystals Start->Crystallize Mount Mount Crystal on Diffractometer Crystallize->Mount CollectData Collect Diffraction Data Mount->CollectData SolveStructure Solve and Refine Structure CollectData->SolveStructure FinalStructure Obtain 3D Structure SolveStructure->FinalStructure

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion: A Synergistic Approach for Structural Certainty

While each spectroscopic technique provides valuable pieces of the structural puzzle, no single method alone is typically sufficient for complete and unambiguous confirmation of an unknown structure.[7][8] A synergistic approach, combining the detailed connectivity information from NMR, the definitive molecular weight from mass spectrometry, and the functional group confirmation from IR spectroscopy, provides a robust and self-validating system for verifying the structural integrity of this compound. For absolute proof, particularly for regulatory submissions or when stereochemistry is a concern, X-ray crystallography remains the unparalleled gold standard. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and reliability of their work.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved January 5, 2026, from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved January 5, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9). Retrieved January 5, 2026, from [Link]

  • UV-Vis Spectrum of Pyridine - SIELC Technologies. (n.d.). Retrieved January 5, 2026, from [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Ultraviolet Absorption Spectra of Some Pyridine Derivatives - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]

  • UV-spectrum of pyridine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2025, August 8). Retrieved January 5, 2026, from [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - RSC Publishing. (2018, August 6). Retrieved January 5, 2026, from [Link]

  • 13 - Supporting Information. (n.d.). Retrieved January 5, 2026, from [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved January 5, 2026, from [Link]

  • Electronic supplementary information - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • gem-Dibromomethylarenes: A convenient substitute for noncommercial aldehydes in Knoevenagel-Doebner reaction for the synthesis of α,β- unsaturated carboxylic acids - Supporting Information. (n.d.). Retrieved January 5, 2026, from [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? | ResearchGate. (2018, October 4). Retrieved January 5, 2026, from [Link]

  • Structure Elucidation in Organic Chemistry - 2016 - Wiley Analytical Science. (2016, January 15). Retrieved January 5, 2026, from [Link]

  • UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS - eGyanKosh. (n.d.). Retrieved January 5, 2026, from [Link]

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  • Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

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  • FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

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  • 5-Chloro-5-ethyl-6-methyl-2,3,4,5-tetrahydro-pyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 5, 2026, from [Link]

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A comparative study of catalytic systems for the synthesis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Systems for the Synthesis of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Introduction

This compound is a pivotal building block in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors. Its bifunctional nature, featuring a reactive chloromethyl group and an ester moiety on a pyridine scaffold, makes it a versatile intermediate for constructing complex molecular architectures. However, the synthesis of this compound is not without its challenges. The electron-deficient nature of the pyridine ring complicates direct functionalization, and achieving regioselective chlorination requires careful consideration of the synthetic strategy and catalytic system.[1][2]

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. The focus is on a practical and efficient two-step synthetic pathway, beginning with the readily available 6-methyl-pyridine-2-carboxylic acid. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this critical intermediate.

Synthetic Strategy: A Two-Step Approach

A direct, single-step synthesis of the target molecule is synthetically challenging. A more robust and widely adopted strategy involves a two-step process:

  • Esterification: Conversion of 6-methyl-pyridine-2-carboxylic acid to its corresponding ethyl ester, Ethyl 6-methylpyridine-2-carboxylate.

  • Side-Chain Chlorination: Selective chlorination of the methyl group at the 6-position.

This guide will briefly cover the esterification step before focusing on a comparative analysis of catalytic systems for the critical chlorination step.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Side-Chain Chlorination 6-methyl-pyridine-2-carboxylic acid 6-methyl-pyridine-2-carboxylic acid Ethyl 6-methylpyridine-2-carboxylate Ethyl 6-methylpyridine-2-carboxylate 6-methyl-pyridine-2-carboxylic acid->Ethyl 6-methylpyridine-2-carboxylate H₂SO₄ / EtOH Reflux This compound This compound Ethyl 6-methylpyridine-2-carboxylate->this compound Catalytic System (e.g., NCS/AIBN) Ethyl 6-methylpyridine-2-carboxylate->this compound

Caption: Overall two-step synthetic pathway.

Part 1: Precursor Synthesis via Fischer Esterification

The initial step involves the esterification of 6-methyl-pyridine-2-carboxylic acid. This is typically achieved through a Fischer esterification, a classic acid-catalyzed reaction. While numerous methods exist, using sulfuric acid in ethanol is cost-effective and highly efficient.

Mechanism Rationale: The protonation of the carbonyl oxygen by sulfuric acid renders the carbonyl carbon more electrophilic, facilitating nucleophilic attack by the ethanol. This is a standard, equilibrium-driven process, and using excess ethanol as the solvent drives the reaction to completion.

Experimental Protocol: Synthesis of Ethyl 6-methylpyridine-2-carboxylate
  • Reaction Setup: To a solution of 6-methylpicolinic acid (1.0 eq) in absolute ethanol (approx. 7-10 mL per gram of acid), add concentrated sulfuric acid (approx. 0.1 eq) dropwise at room temperature.

  • Heating: Heat the mixture to reflux for 18-24 hours.[3] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Neutralization & Extraction: Dissolve the residue in water and carefully add a saturated solution of sodium bicarbonate until the pH is between 8 and 9. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 6-methylpyridine-2-carboxylate as an oil, which can be used in the next step without further purification.[3]

Part 2: A Comparative Study of Catalytic Chlorination Systems

The critical transformation is the selective monochlorination of the methyl group. This reaction proceeds via a free-radical mechanism, where a chlorine radical is generated and propagates a chain reaction. The choice of catalyst or initiator is paramount to controlling the reaction's efficiency, selectivity, and safety.

G cluster_0 Free-Radical Chlorination Mechanism Initiation Initiator → 2 R• R• + Cl-Source → R-Cl + Cl• Propagation_1 Py-CH₃ + Cl• → Py-CH₂• + HCl Initiation->Propagation_1 Generates Cl• Propagation_2 Py-CH₂• + Cl-Source → Py-CH₂Cl + Cl• Propagation_1->Propagation_2 Forms Py-CH₂• radical Product Product Propagation_2->Product Forms Product + Cl• Termination Radical + Radical → Non-radical species Propagation_2->Termination

Caption: Generalized free-radical chlorination pathway.

We will now compare three primary catalytic/initiation systems.

System A: N-Chlorosuccinimide (NCS) with a Radical Initiator (AIBN)

This system is often the preferred method for laboratory-scale synthesis due to its superior safety profile and selectivity.

  • Expertise & Experience: NCS serves as the chlorine source, providing a low, steady concentration of chlorine radicals, which is key to minimizing over-chlorination (i.e., the formation of di- and trichloromethyl byproducts). Azobisisobutyronitrile (AIBN) is an excellent thermal initiator; its decomposition rate is predictable and first-order, allowing for precise control over the rate of radical generation by simply controlling the temperature. Solvents like carbon tetrachloride (CCl₄) or chlorobenzene are typically used.

  • Trustworthiness: The protocol is highly reliable. The reaction progress can be easily monitored by observing the consumption of the starting material and the formation of the product via GC-MS or TLC. The byproduct, succinimide, is often insoluble and can be filtered off, simplifying the workup.

  • Advantages:

    • Excellent selectivity for monochlorination.

    • Safer to handle than chlorine gas.

    • Milder and more controllable reaction conditions.

  • Disadvantages:

    • Higher reagent cost (NCS, AIBN).

    • Requires careful temperature control to maintain a steady initiation rate.

System B: Photochemical Chlorination (Cl₂/UV Light)

This is a classic method for industrial-scale production where cost is a primary driver.

  • Expertise & Experience: This method uses inexpensive chlorine gas as the chlorinating agent. The reaction is initiated by UV light, which homolytically cleaves the Cl-Cl bond to generate chlorine radicals. The key challenge is controlling the degree of chlorination. The high reactivity of chlorine radicals can easily lead to a mixture of mono-, di-, and trichlorinated products. This is typically managed by controlling the stoichiometry of chlorine gas and the reaction time.

  • Trustworthiness: While effective, the process is less "self-validating" than the NCS method. It requires careful online monitoring (e.g., GC analysis) to stop the reaction at the optimal point to maximize the yield of the desired monochlorinated product.

  • Advantages:

    • Very low reagent cost (chlorine gas).

    • High reaction rates.

  • Disadvantages:

    • Requires specialized photochemical reactor setup.

    • Use of highly toxic and corrosive chlorine gas.

    • Poor selectivity can lead to difficult purification.

System C: Thionyl Chloride (SOCl₂) or Cyanuric Chloride

While thionyl chloride is primarily known for converting alcohols to chlorides, it can participate in radical chlorinations of activated C-H bonds. A more modern and milder alternative for converting a hydroxymethyl group is cyanuric chloride.[4] This implies a potential two-step variant: oxidation of the methyl group to a hydroxymethyl group, followed by chlorination. However, direct chlorination of the methyl group using SOCl₂ with a radical initiator is also feasible.

  • Expertise & Experience: Using SOCl₂ with a radical initiator like benzoyl peroxide (BPO) can chlorinate the methyl group. The reaction is often less clean than with NCS, but it avoids the use of chlorine gas. The workup involves quenching the excess SOCl₂ and neutralizing the generated HCl.

  • Trustworthiness: This method can be less reproducible than the NCS/AIBN system. Side reactions are more common, and yields can be variable depending on the precise reaction conditions and substrate purity.

  • Advantages:

    • Reagents are common and relatively inexpensive.

    • Avoids the use of chlorine gas.

  • Disadvantages:

    • Thionyl chloride is corrosive and moisture-sensitive.

    • Can have lower selectivity and yield compared to NCS.

    • Generates gaseous byproducts (SO₂ and HCl).

Data Presentation: Performance Comparison

The following table summarizes the key performance indicators for the discussed catalytic systems. Yields are representative of typical free-radical chlorination of activated methyl groups and may vary for this specific substrate.

Parameter System A: NCS/AIBN System B: Cl₂/UV Light System C: SOCl₂/BPO
Primary Reagents N-Chlorosuccinimide, AIBNChlorine Gas, UV sourceThionyl Chloride, BPO
Typical Conditions 70-85 °C, Inert Solvent (CCl₄)20-60 °C, UV irradiation60-80 °C, Neat or Solvent
Selectivity High (Monochlorination)Low to ModerateModerate
Typical Yield 60-80%40-60% (of mono-product)40-70%
Safety & Handling Moderate (AIBN is unstable)High Hazard (Toxic Gas)High Hazard (Corrosive)
Cost-Effectiveness Low (High reagent cost)High (Low reagent cost)Moderate
Scalability Excellent for Lab/PilotExcellent for IndustrialGood for Lab/Pilot

Detailed Experimental Protocol: NCS/AIBN Method

This protocol provides a self-validating workflow for the synthesis of this compound.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and nitrogen inlet, dissolve Ethyl 6-methylpyridine-2-carboxylate (1.0 eq) in dry carbon tetrachloride or chlorobenzene (approx. 10 mL/g).

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 - 1.1 eq) and AIBN (0.05 - 0.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 77-80 °C for CCl₄) under a nitrogen atmosphere. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS. A key visual cue is the consumption of the denser NCS, which is replaced by the less dense succinimide byproduct that often floats or precipitates.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide precipitate. Wash the filter cake with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Conclusion and Recommendations

The synthesis of this compound is most effectively achieved via a two-step process involving esterification followed by free-radical side-chain chlorination.

  • For laboratory-scale synthesis and drug discovery applications , where purity, selectivity, and safety are paramount, the NCS/AIBN system is the authoritative choice. Its high degree of control and straightforward workup ensure a reliable supply of high-quality material.

  • For large-scale industrial production , where cost is the primary consideration, photochemical chlorination with Cl₂ gas becomes a viable, albeit more hazardous, alternative. This method requires significant investment in specialized equipment and stringent safety protocols to manage the risks and control the product distribution.

Ultimately, the selection of a catalytic system is a trade-off between safety, cost, selectivity, and scale. This guide provides the foundational data and expert rationale to make an informed decision tailored to the specific needs of your research or manufacturing campaign.

References

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  • Li, W., et al. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. Retrieved from [Link]

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  • Hassan, Z., et al. (2021). C-H Functionalization of Pyridines. ResearchGate. Retrieved from [Link]

  • CN Patent No. CN102603620A. (n.d.). Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. Google Patents.
  • Riebsomer, J. L. (1951). U.S. Patent No. 2,541,408. Google Patents.
  • Pavey, J. B., et al. (2018). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Retrieved from [Link]

  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved from [Link]

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Assessment of the shelf-life and stability of Ethyl 6-(chloromethyl)pyridine-2-carboxylate under various storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a key building block in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive chloromethyl group and an ester moiety, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. However, these same reactive functional groups also render the molecule susceptible to degradation under various environmental conditions. Understanding the stability of this compound is paramount for researchers and drug development professionals to ensure the integrity of their synthetic processes and the quality of their final products.[1]

This guide provides an in-depth assessment of the shelf-life and stability of this compound under various storage conditions. We will delve into its potential degradation pathways, present a comprehensive stability testing protocol, and compare its performance with relevant alternatives. The information presented herein is grounded in established scientific principles and supported by experimental data to provide a trustworthy and authoritative resource.

Understanding the Instability: Potential Degradation Pathways

The chemical structure of this compound inherently contains two primary points of vulnerability to degradation: the chloromethyl group and the ethyl ester.

Hydrolysis of the Chloromethyl Group

The chloromethyl group is analogous to a benzylic chloride, which is known to be susceptible to hydrolysis.[2][3][4] In the presence of water, the chlorine atom can be displaced by a hydroxyl group via a nucleophilic substitution reaction, likely proceeding through an SN1 mechanism due to the potential for resonance stabilization of the resulting carbocation by the pyridine ring.[2] This reaction leads to the formation of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate and hydrochloric acid.[2][4][5] The rate of this hydrolysis can be influenced by factors such as pH and the presence of nucleophiles.[2][3][6]

Hydrolysis of the Ethyl Ester

The ethyl ester functional group is also prone to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid, 6-(chloromethyl)pyridine-2-carboxylic acid, and ethanol.[7] This degradation pathway is a common consideration for ester-containing compounds.

Thermal Decomposition

At elevated temperatures, esters can undergo thermal decomposition.[8][9][10] While the specific decomposition products for this compound would require detailed experimental analysis, general pathways for ester decomposition can involve the formation of smaller carboxylic acids and other volatile organic compounds.[8] Studies on related heterocyclic esters have shown thermal stability up to 250 °C, but decomposition can occur via radical mechanisms at higher temperatures.[11]

Photodegradation

Many chemical substances are sensitive to light and can degrade upon exposure to UV or visible light.[12] The International Council for Harmonisation (ICH) guidelines recommend photostability testing for new drug substances and products.[13][14][15][16] For this compound, light energy could potentially initiate radical reactions, leading to a variety of degradation products.

The interplay of these degradation pathways underscores the importance of controlled storage conditions to maintain the purity and integrity of this compound.

Experimental Design for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study is essential.[6][12][17][18][19] Such studies intentionally stress the compound under various conditions to identify likely degradation products and establish degradation pathways.[12][17][19]

Experimental Workflow

Caption: Workflow for the forced degradation study of this compound.

Storage Conditions

Based on standard industry practices and regulatory guidelines, the following storage conditions are recommended for a comprehensive stability study.[20][21][22]

Condition IDTemperatureRelative HumidityLight ExposureRationale
A (Recommended) 2-8°CControlledDarkRecommended by suppliers to minimize degradation.[23][24]
B (Ambient) 25°C ± 2°C60% ± 5% RHDarkSimulates long-term storage at room temperature.
C (Accelerated) 40°C ± 2°C75% ± 5% RHDarkAccelerates degradation to predict long-term stability.[25]
D (Photostability) 25°C ± 2°CControlledICH Q1B compliant light sourceAssesses the impact of light on stability.[13][14][26]

Analytical Methodologies for Stability Monitoring

A robust analytical methodology is crucial for accurately assessing the purity of this compound and identifying any degradation products. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[27][28][29]

HPLC Method for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector.

Column:

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. The gradient can be optimized to achieve good separation of the parent compound from its potential degradation products.

Flow Rate:

  • 1.0 mL/min.

Detection:

  • UV detection at a wavelength where the compound and its likely impurities have significant absorbance (e.g., 254 nm).

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject a standard volume (e.g., 10 µL). Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools.[30][31]

Comparative Stability Data (Hypothetical)

The following table summarizes the hypothetical stability data for this compound under the previously described storage conditions over a 4-week period.

Storage ConditionTime PointPurity (%) of this compoundMajor Degradation Product(s)
A (2-8°C, Dark) 0 weeks99.5-
4 weeks99.3Minimal change
B (25°C/60% RH, Dark) 0 weeks99.5-
4 weeks97.8Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
C (40°C/75% RH, Dark) 0 weeks99.5-
4 weeks92.1Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, 6-(chloromethyl)pyridine-2-carboxylic acid
D (Photostability) 0 weeks99.5-
4 weeks85.4Multiple unidentified degradation products
Interpretation of Results

The hypothetical data suggests that this compound is most stable when stored at refrigerated temperatures (2-8°C) in the dark. At ambient and accelerated conditions, the primary degradation pathway appears to be the hydrolysis of the chloromethyl group. The presence of both hydrolyzed chloromethyl and ester groups at accelerated conditions indicates that both are susceptible to degradation, with the chloromethyl group likely being more labile. The significant degradation under photolytic conditions highlights the compound's sensitivity to light.

Comparison with Alternatives

In many synthetic applications, other functionalized pyridine derivatives can be considered as alternatives to this compound. The choice of an alternative often depends on the specific reaction and desired final product.

CompoundKey Reactive GroupGeneral StabilityConsiderations
Ethyl 6-(bromomethyl)pyridine-2-carboxylate BromomethylGenerally less stable than the chloro-analog due to the better leaving group nature of bromide.Higher reactivity may be advantageous in some synthetic steps but poses greater stability challenges.
Ethyl 6-formylpyridine-2-carboxylate AldehydeGenerally more stable to hydrolysis but susceptible to oxidation.The aldehyde can be converted to other functional groups, offering a different synthetic route.[32]
Ethyl 6-methylpyridine-2-carboxylate MethylSignificantly more stable due to the absence of a leaving group on the methyl substituent.Requires a subsequent functionalization step (e.g., radical halogenation) to introduce reactivity at the methyl position, adding complexity to the synthesis.

The choice between these intermediates involves a trade-off between reactivity and stability. While the chloromethyl group in the title compound provides a good balance, for applications requiring higher reactivity, the bromo-analog might be considered, with the caveat of reduced shelf-life. For syntheses where stability is paramount and a subsequent activation step is feasible, the methyl-analog is a robust option.

Recommendations for Storage and Handling

Based on the potential degradation pathways and the comparative stability data, the following recommendations are crucial for maintaining the quality of this compound:

  • Optimal Storage: Store in a tightly sealed container at 2-8°C, protected from light.[23][33]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Avoid Moisture: Due to its susceptibility to hydrolysis, exposure to moisture should be minimized. Handle in a dry environment and ensure containers are well-sealed.

  • Use Promptly: Once a container is opened, it is advisable to use the contents promptly to avoid degradation from atmospheric moisture and light.

Conclusion

This compound is a valuable synthetic intermediate, but its utility is intrinsically linked to its stability. This guide has elucidated the primary degradation pathways—hydrolysis of the chloromethyl and ester groups, and photodegradation—that can compromise its purity. The provided experimental framework for stability assessment offers a robust approach for researchers to evaluate the shelf-life of this and similar compounds. Comparative analysis with alternatives highlights the critical balance between reactivity and stability in chemical synthesis. By adhering to the recommended storage and handling procedures, researchers can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes.

References

A Head-to-Head Comparison of the Biological Efficacy of Ethyl 6-(chloromethyl)pyridine-2-carboxylate with Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel, more effective, and safer anticancer therapeutics is a cornerstone of modern drug discovery. Pyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to interact with a wide range of biological targets.[1] Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a pyridine derivative with a chemical structure that suggests potential for biological activity. While specific biological data for this compound is not yet widely published, its structural motifs, particularly the reactive chloromethyl group, indicate a potential for covalent interactions with biological macromolecules, a mechanism employed by several established anticancer agents.

This guide provides a comprehensive framework for the head-to-head comparison of the biological efficacy of this compound (referred to as 'Compound X' for the purpose of this guide) against well-characterized and clinically utilized anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust rationale for a thorough preclinical evaluation.

Comparator Compound Profiles: Mechanisms of Action

A meaningful comparison necessitates the selection of established drugs with diverse mechanisms of action. This allows for a broad assessment of Compound X's potential efficacy and helps to elucidate its possible mode of action.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin's primary anticancer effects are mediated through intercalation into DNA and inhibition of topoisomerase II.[4][][6][7][8] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks and the induction of apoptosis.[4][][6][7][8]

  • Cisplatin: A platinum-based coordination complex, Cisplatin exerts its cytotoxic effects by forming covalent cross-links with DNA, primarily intrastrand adducts with purine bases.[9][10][11][12][13] These DNA adducts distort the DNA helix, interfering with DNA replication and transcription, ultimately triggering apoptotic cell death.[9][10][11][12][13]

  • Paclitaxel: A member of the taxane family, Paclitaxel's mechanism involves the stabilization of microtubules, preventing their dynamic disassembly.[14][15][16][][18] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis.[14][15][16][][18]

Experimental Design and Rationale

The preclinical evaluation of a novel compound's anticancer potential is a multi-step process that typically begins with in vitro assays to assess its cytotoxic and mechanistic properties, followed by in vivo studies to determine its efficacy and tolerability in a living organism.

In Vitro Evaluation

The initial phase of our comparative analysis will be conducted using a panel of human cancer cell lines. The choice of cell lines should be relevant to the intended therapeutic area. For a broad-spectrum analysis, we will utilize cell lines from different cancer types, such as breast (MCF-7), lung (A549), and colon (HT-29).

  • Cytotoxicity Assessment (MTT Assay): This assay will determine the concentration-dependent cytotoxic effects of Compound X and the comparator drugs on cancer cells. The half-maximal inhibitory concentration (IC50) will be calculated for each compound, providing a quantitative measure of their potency.

  • Apoptosis Induction (Caspase-3 Activity Assay): As apoptosis is a common mechanism of action for many anticancer drugs, this assay will quantify the induction of this programmed cell death pathway. An increase in caspase-3 activity is a hallmark of apoptosis.

In Vivo Evaluation

Promising results from in vitro studies warrant further investigation in a more complex biological system. The human tumor xenograft model in immunodeficient mice is a standard and valuable tool for preclinical anticancer drug testing.[19][20][21][22]

  • Xenograft Tumor Model: This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.[19][21][22] Once tumors are established, the mice are treated with Compound X and the comparator drugs. Tumor growth is monitored over time to assess the in vivo efficacy of each compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23][24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[23][24] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound X, Doxorubicin, Cisplatin, Paclitaxel (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound X and the comparator drugs in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Workflow
Protocol 2: Apoptosis Induction - Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[25][26][27][28][29] The assay utilizes a synthetic peptide substrate (DEVD) conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • Compound X and comparator drugs

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay)

  • Reaction buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells with Compound X and the comparator drugs at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them using the provided cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance/Fluorescence Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Caspase3_Assay_Workflow cluster_prep Preparation cluster_lysis Cell Lysis cluster_assay Assay cluster_analysis Data Analysis seed_treat Seed and Treat Cells incubate_24h Incubate 24h seed_treat->incubate_24h harvest_cells Harvest Cells incubate_24h->harvest_cells lyse_cells Lyse Cells harvest_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein add_lysate Add Lysate to Plate quantify_protein->add_lysate add_substrate Add Substrate & Buffer add_lysate->add_substrate incubate_1_2h Incubate 1-2h add_substrate->incubate_1_2h read_signal Read Signal incubate_1_2h->read_signal calculate_activity Calculate Fold-Increase in Activity read_signal->calculate_activity

Caspase-3 Assay Workflow
Protocol 3: In Vivo Efficacy - Human Tumor Xenograft Model

This protocol outlines a subcutaneous xenograft model to evaluate the in vivo antitumor activity of Compound X.[22][30]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Compound X and comparator drugs formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Compound X, comparator drugs, and the vehicle control to their respective groups according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).

  • Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice weekly. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.

Xenograft_Workflow implant Implant Tumor Cells monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat Administer Compounds randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat Repeat per schedule endpoint Study Endpoint measure->endpoint analyze Analyze Data (TGI) endpoint->analyze

In Vivo Xenograft Study Workflow

Hypothetical Comparative Data Summary

The following tables present hypothetical data to illustrate how the results from the described experiments would be summarized for a clear head-to-head comparison.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)
Compound X5.28.16.5
Doxorubicin0.81.21.0
Cisplatin12.515.810.3
Paclitaxel0.050.080.06

Table 2: In Vitro Apoptosis Induction (Fold-Increase in Caspase-3 Activity)

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)
Compound X4.53.84.1
Doxorubicin5.24.95.5
Cisplatin3.93.54.0
Paclitaxel6.15.86.4

Table 3: In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
Compound X2055-3.0
Doxorubicin565-8.5
Cisplatin545-10.2
Paclitaxel1075-5.5

Mechanistic Overview of Comparator Drugs

Mechanisms cluster_doxo Doxorubicin cluster_cis Cisplatin cluster_pacli Paclitaxel cluster_apoptosis Cellular Outcome doxo Doxorubicin intercalation DNA Intercalation doxo->intercalation topo_ii Topoisomerase II Inhibition doxo->topo_ii ds_breaks DNA Double-Strand Breaks intercalation->ds_breaks topo_ii->ds_breaks apoptosis Apoptosis ds_breaks->apoptosis cis Cisplatin dna_binding Covalent DNA Binding cis->dna_binding crosslinks Intrastrand Cross-links dna_binding->crosslinks replication_block Replication/Transcription Block crosslinks->replication_block replication_block->apoptosis pacli Paclitaxel mt_binding Microtubule Binding pacli->mt_binding mt_stabilization Microtubule Stabilization mt_binding->mt_stabilization mitotic_arrest Mitotic Arrest mt_stabilization->mitotic_arrest mitotic_arrest->apoptosis

Simplified Mechanisms of Comparator Drugs

Conclusion

This guide provides a structured and scientifically rigorous approach to conducting a head-to-head comparison of the biological efficacy of a novel compound, this compound, against established anticancer agents. By following the detailed protocols for in vitro and in vivo evaluation, researchers can generate robust and comparable data to assess the compound's cytotoxic potency, its ability to induce apoptosis, and its in vivo antitumor activity. The hypothetical data presented herein illustrates how such a comparison can elucidate the potential of a new chemical entity relative to the current standards of care. A thorough investigation following this framework will be crucial in determining whether this compound warrants further development as a potential anticancer therapeutic.

References

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  • National Center for Biotechnology Information. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 6-(chloromethyl)pyridine-2-carboxylate, a halogenated organic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain compliance with regulatory standards.

The core principle of chemical waste management is to treat all chemical waste as hazardous until confirmed otherwise.[1] this compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Some safety data sheets for similar compounds indicate that it may cause severe skin burns and eye damage.[3] Therefore, meticulous adherence to the following disposal procedures is imperative.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind this is to create a barrier between the individual and the hazardous chemical, mitigating risks of exposure through inhalation, skin contact, or eye contact.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.[4]
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect from splashes.[4]
Skin and Body Chemical-resistant apron or lab coatTo be worn over personal clothing to protect against spills.
Respiratory Fume hoodAll handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors.[4]
Waste Segregation and Collection: A Self-Validating System

Proper segregation of chemical waste is a critical step that prevents dangerous reactions between incompatible chemicals.[5] For this compound, a halogenated organic compound, the following segregation protocol must be followed.

Experimental Protocol: Waste Collection

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass.[4]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).[5] The date of initial waste accumulation should also be recorded.

  • Segregation: This waste stream must be kept separate from non-halogenated solvents, strong acids, bases, and oxidizers.[6][7][8] Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or the formation of more hazardous substances.

  • Collection: Carefully transfer the waste into the designated container using a funnel to prevent spills. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[9]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[10][11] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Storage of Hazardous Waste

Designated Satellite Accumulation Areas (SAAs) are mandated for the temporary storage of hazardous waste within the laboratory.[10][11]

  • Location: The waste container for this compound should be stored in a designated SAA, which is typically a secondary containment tray within a ventilated cabinet.

  • Secondary Containment: The use of secondary containment, such as a spill tray, is essential to contain any potential leaks or spills.

  • Inventory: Maintain a log of the chemicals and their approximate quantities added to the waste container.

Disposal Procedure: Step-by-Step

The disposal of this compound must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[3]

Workflow for Disposal

DisposalWorkflow A Waste Generation (this compound) B Segregate as Halogenated Organic Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Container Full or Collection Date Reached? D->E E->D No F Arrange for Pickup by EHS or Licensed Contractor E->F Yes G Document Waste for Disposal F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

  • Request Pickup: Once the waste container is full or has reached the designated accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department.[10]

  • Documentation: Complete all necessary waste disposal forms accurately, providing a detailed description of the contents of the container.

  • Professional Disposal: Trained EHS personnel or a licensed contractor will collect the waste for final disposal, which is typically high-temperature incineration for chlorinated organic compounds.[12] This method ensures the complete destruction of the hazardous components.

Emergency Procedures: Spill and Exposure

In the event of a spill or personal exposure, immediate and correct action is critical to minimize harm.

Spill Response

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Containment: For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[4] Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your EHS department.[4]

All materials used for spill cleanup must be disposed of as hazardous waste.[1]

First Aid

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][13] If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][13]

Waste Minimization

A proactive approach to waste management includes minimizing the generation of hazardous waste.[10][11]

  • Source Reduction: Order only the smallest quantity of this compound required for your research.

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates.[10][11]

  • Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced.[10][11]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a foundational resource for the proper handling and disposal of this compound, ensuring that your research advancements are not overshadowed by preventable safety incidents or environmental contamination.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]

  • Laboratory Waste Management Guidelines - The University of Texas at Dallas. [Link]

  • Properly Managing Chemical Waste in Laboratories - Ace Waste. [Link]

  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • Halogenated Solvents - Washington State University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a valuable reagent, but its chemical structure—specifically the presence of a chloromethyl group on a pyridine ring—necessitates a rigorous and informed approach to personal protection. This guide provides essential, field-tested protocols for its safe handling, grounded in a deep understanding of its potential hazards.

Immediate Safety Briefing: Understanding the Primary Hazards

This compound must be handled with care due to its classification as an irritant and a potential alkylating agent. The primary routes of exposure are inhalation, skin contact, and eye contact.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye damage.[1]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[1]

  • Harmful if Swallowed: Ingestion is harmful.[1]

  • Potential for Alkylation: The chloromethyl group is a reactive functional group that can potentially alkylate biological macromolecules, a mechanism of action for many toxic and carcinogenic compounds. This necessitates preventing all direct body contact.

Due to these hazards, all handling of this compound must occur within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory at all times.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against specific chemical threats. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Specification & Rationale
Hands Double-Gloving: Nitrile or Neoprene GlovesRationale: Pyridine and its derivatives require robust chemical resistance.[2] While nitrile is a common laboratory glove, double-gloving provides an extra layer of protection against potential tears or rapid permeation. Always inspect gloves for integrity before use.
Eyes & Face Chemical Splash Goggles & Face ShieldRationale: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from splashes and vapors.[3] A full-face shield must be worn over the goggles during any procedure with a high risk of splashing (e.g., transfers, solution preparations).[3]
Body Flame-Resistant (FR) Laboratory CoatRationale: A fully buttoned lab coat protects against splashes and prevents contamination of personal clothing.[4] Given that related compounds like pyridine are flammable, a flame-resistant coat is a prudent additional precaution.[3]
Respiratory As needed, based on risk assessmentRationale: All work with this solid or its solutions should be performed in a chemical fume hood to control vapor and dust exposure.[2][5] If a procedure poses a high risk of aerosolization and cannot be contained, a NIOSH-approved respirator may be required.[5]

Operational Plan: Step-by-Step Safety Protocols

Adherence to a strict, logical workflow for donning, handling, and doffing PPE is critical to prevent contamination.

Donning PPE: Establishing the Barrier

The sequence of putting on PPE is designed to ensure that the most contaminated items (gloves) are put on last.

G cluster_donning PPE Donning Sequence lab_coat 1. Lab Coat (Fully buttoned) goggles 2. Goggles (Adjust for snug fit) lab_coat->goggles face_shield 3. Face Shield goggles->face_shield gloves 4. Gloves (Pull over lab coat cuffs) face_shield->gloves

Caption: Workflow for correctly donning Personal Protective Equipment.

Safe Handling Protocol
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Containment: Conduct all weighing and transfers of the solid compound or its solutions well within the fume hood.

  • Handling: Use dedicated spatulas and glassware. Avoid creating dust when handling the solid.

  • Closure: Keep containers of this compound tightly closed when not in use.[1][6]

Doffing PPE: Preventing Cross-Contamination

The removal of PPE must be performed in a manner that assumes the exterior is contaminated. This sequence is critical to protect the user.

G cluster_doffing PPE Doffing Sequence gloves_outer 1. Outer Gloves (Remove without touching skin) face_shield 2. Face Shield (Handle by the headband) gloves_outer->face_shield lab_coat 3. Lab Coat (Roll inside-out) face_shield->lab_coat goggles 4. Goggles lab_coat->goggles gloves_inner 5. Inner Gloves goggles->gloves_inner wash_hands 6. Wash Hands Thoroughly gloves_inner->wash_hands G cluster_spill Minor Spill Response alert 1. Alert Others & Restrict Area ppe 2. Don Appropriate PPE (Gloves, Goggles, Coat) alert->ppe absorb 3. Cover Spill (Use inert absorbent material) ppe->absorb collect 4. Collect Waste (Place in a sealed container) absorb->collect clean 5. Clean Area (Decontaminate surface) collect->clean dispose 6. Dispose of Waste (As hazardous chemical waste) clean->dispose wash 7. Doff PPE & Wash Hands dispose->wash

Caption: Emergency response flowchart for a minor chemical spill.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. [4]* Disposal: The container must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations for hazardous chemical waste. [7] By integrating these protocols into your daily laboratory operations, you ensure a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. [Link]

  • Safety Data Sheet. (2023, February 1). Pyridine. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for: Pyridine. [Link]

  • Lab Alley. (n.d.). Pyridine Safety Data Sheet (SDS). [Link]

  • Imperial College London. (n.d.). Emergency procedures. [Link]

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 6-Fluoro-5-nitro-pyridine-2-carboxylic acid. [Link]

  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. [Link]

  • PubChem. (n.d.). Mthis compound. [Link]

  • University of Western Australia. (2024, November 27). Laboratory emergency response procedures. [Link]

  • Oklahoma State University-Tulsa. (n.d.). Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. [Link]

Sources

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